Product packaging for Vanadium iodide (VI2)(Cat. No.:CAS No. 15513-84-5)

Vanadium iodide (VI2)

Cat. No.: B096223
CAS No.: 15513-84-5
M. Wt: 304.7504 g/mol
InChI Key: OJFNQCZRUJTCOZ-UHFFFAOYSA-L
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Description

Vanadium iodide (VI2) is a useful research compound. Its molecular formula is I2V and its molecular weight is 304.7504 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vanadium iodide (VI2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium iodide (VI2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula I2V B096223 Vanadium iodide (VI2) CAS No. 15513-84-5

Properties

CAS No.

15513-84-5

Molecular Formula

I2V

Molecular Weight

304.7504 g/mol

IUPAC Name

diiodovanadium

InChI

InChI=1S/2HI.V/h2*1H;/q;;+2/p-2

InChI Key

OJFNQCZRUJTCOZ-UHFFFAOYSA-L

SMILES

[V+2].[I-].[I-]

Canonical SMILES

[V](I)I

Other CAS No.

15513-84-5

Origin of Product

United States

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Vanadium (II) Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of Vanadium (II) Iodide (VI₂), a material of significant interest in the fields of materials science and condensed matter physics. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth knowledge of the structural properties of this compound.

Introduction

Vanadium (II) Iodide (VI₂) is an inorganic compound that has garnered attention due to its intriguing magnetic and electronic properties, which are intrinsically linked to its atomic arrangement. A thorough understanding of its crystal structure is paramount for the rational design of novel materials and for elucidating its fundamental physical and chemical characteristics. This guide summarizes the key crystallographic data, experimental methodologies for its characterization, and a generalized workflow for its synthesis and analysis.

Crystallographic Data of Vanadium (II) Iodide

The crystal structure of VI₂ has been determined experimentally, revealing a trigonal crystal system. The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal SystemTrigonal
Space GroupP-3m1 (No. 164)
Lattice Parametersa = 4.12 Å, c = 7.12 Å
Unit Cell Volume104.47 ų
V-I Bond Length2.86 Å
Coordination EnvironmentVanadium is octahedrally coordinated by six iodine atoms.
Structure TypeCadmium Iodide (CdI₂) type[1]

Structural Description

Vanadium (II) Iodide adopts a layered crystal structure analogous to that of cadmium iodide (CdI₂)[1]. The structure is two-dimensional, composed of sheets of edge-sharing VI₆ octahedra. Within these sheets, the vanadium atoms are arranged in a hexagonal pattern, and each vanadium ion (V²⁺) is coordinated to six iodide ions (I⁻) in an octahedral geometry. The V-I bond distance is a uniform 2.86 Å.

Experimental Protocols

The determination of the crystal structure of VI₂ relies on diffraction techniques that probe the periodic arrangement of atoms in the crystalline lattice. While specific experimental details can vary, a generalized protocol for the synthesis and characterization is outlined below.

Synthesis of Vanadium (II) Iodide

Vanadium (II) Iodide can be synthesized through several methods, including the direct reaction of the elements and thermal decomposition of Vanadium (III) Iodide (VI₃).

Method 1: Direct Reaction of Elements

  • Stoichiometric amounts of high-purity vanadium metal powder and iodine crystals are sealed in an evacuated quartz ampoule.

  • The ampoule is slowly heated in a tube furnace to a temperature of approximately 500 °C.

  • The reaction is held at this temperature for an extended period (e.g., 48-72 hours) to ensure complete reaction.

  • The ampoule is then slowly cooled to room temperature to obtain crystalline VI₂.

Method 2: Thermal Decomposition of Vanadium (III) Iodide

  • Vanadium (III) Iodide (VI₃) is placed in a reaction vessel under an inert atmosphere or vacuum.

  • The vessel is heated to a temperature above the decomposition temperature of VI₃ (approximately 280 °C).

  • The decomposition reaction, 2 VI₃(s) → 2 VI₂(s) + I₂(g), proceeds, yielding solid VI₂ and iodine vapor.

  • The iodine vapor can be removed by sublimation, leaving behind purified VI₂.

Crystal Structure Determination by Diffraction Methods

Neutron Powder Diffraction (A Generalized Protocol)

Neutron powder diffraction is a powerful technique for determining the crystal structure of materials, particularly for locating light atoms in the presence of heavier ones and for studying magnetic ordering. The seminal work on VI₂ by Hirakawa, Kadowaki, and Ubukoshi in 1983 utilized this method.

  • Sample Preparation: A polycrystalline powder sample of VI₂ is loaded into a sample holder transparent to neutrons, such as a vanadium can.

  • Data Collection: The sample is placed in a neutron powder diffractometer. A monochromatic neutron beam is directed at the sample, and the scattered neutrons are detected as a function of the scattering angle (2θ). Data is typically collected over a wide angular range to obtain a sufficient number of Bragg reflections.

  • Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The parameters refined include lattice parameters, atomic positions, and thermal displacement parameters. The refinement is performed until a good fit between the calculated and observed patterns is achieved, yielding the final crystal structure.

Single-Crystal X-ray Diffraction (A Generalized Protocol)

  • Crystal Selection and Mounting: A suitable single crystal of VI₂ is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is used to irradiate the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing and Structure Solution: The collected images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the precise atomic coordinates and other structural parameters.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural characterization of Vanadium (II) Iodide.

VI2_Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis of VI₂ cluster_characterization Structural Characterization start Starting Materials (Vanadium & Iodine or VI₃) synthesis_method Synthesis Method start->synthesis_method direct_reaction Direct Reaction of Elements synthesis_method->direct_reaction Method 1 thermal_decomposition Thermal Decomposition of VI₃ synthesis_method->thermal_decomposition Method 2 product Crystalline VI₂ Product direct_reaction->product thermal_decomposition->product diffraction_technique Diffraction Technique product->diffraction_technique xrd Single-Crystal X-ray Diffraction diffraction_technique->xrd X-rays neutron Neutron Powder Diffraction diffraction_technique->neutron Neutrons data_collection Data Collection xrd->data_collection neutron->data_collection data_analysis Data Analysis (e.g., Rietveld Refinement) data_collection->data_analysis crystal_structure Crystal Structure of VI₂ data_analysis->crystal_structure

References

electronic and magnetic properties of VI2 monolayers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic and Magnetic Properties of VI₂ Monolayers

Introduction

The advent of two-dimensional (2D) materials has opened new frontiers in condensed matter physics and materials science. Among these, 2D magnetic materials are of particular interest for their potential applications in next-generation spintronic devices. While much of the initial focus has been on ferromagnetic monolayers like CrI₃, antiferromagnetic (AFM) 2D materials, such as Vanadium Iodide (VI₂), offer unique advantages, including robustness against external magnetic fields and the potential for ultra-fast spin dynamics. This guide provides a comprehensive overview of the synthesis, electronic structure, and magnetic ordering of VI₂ monolayers, intended for researchers and professionals in the field.

Synthesis and Structural Characterization

The isolation and study of VI₂ in its monolayer form have been achieved through advanced epitaxial growth techniques.

Experimental Protocols

Molecular Beam Epitaxy (MBE): The primary method for synthesizing high-quality single-layer VI₂ is Molecular Beam Epitaxy (MBE).[1][2] The protocol involves the following key steps:

  • Substrate Preparation: An atomically flat substrate, typically Au(111), is prepared in an ultra-high vacuum (UHV) chamber by cycles of sputtering and annealing to ensure a clean, well-ordered surface.

  • Source Materials: High-purity vanadium (V) and iodine (I) are used as source materials. Vanadium is typically evaporated from an electron-beam evaporator, while iodine is introduced as a vapor from a solid source.

  • Deposition: The substrate is maintained at a specific temperature while the V and I fluxes are co-deposited onto the surface. The precise control over substrate temperature and flux rates is critical for achieving monolayer growth and minimizing defect formation.

  • In-situ Monitoring: Techniques like Reflection High-Energy Electron Diffraction (RHEED) can be used to monitor the growth process in real-time, confirming the layer-by-layer growth mode.

  • Post-growth Annealing: A gentle annealing process may be performed to improve the crystalline quality of the grown VI₂ monolayer.

Scanning Tunneling Microscopy (STM): Following synthesis, STM is employed in the same UHV environment to characterize the atomic structure and local electronic properties of the VI₂ monolayer.[1][2] This technique allows for direct visualization of the atomic lattice, identification of vacancy defects (both V and I), and probing of the local density of states (LDOS).

Experimental Workflow Visualization

G cluster_prep Substrate Preparation (UHV) cluster_growth MBE Growth cluster_characterization Characterization (UHV) Au_Substrate Au(111) Substrate Sputter_Anneal Sputtering & Annealing Cycles Au_Substrate->Sputter_Anneal Clean_Substrate Clean, Ordered Surface Sputter_Anneal->Clean_Substrate Co_Deposition Co-deposition Clean_Substrate->Co_Deposition Sources V and I Sources Sources->Co_Deposition RHEED In-situ RHEED Monitoring Co_Deposition->RHEED Real-time feedback Grown_Sample VI₂ Monolayer on Au(111) Co_Deposition->Grown_Sample STM STM Analysis Grown_Sample->STM Results Atomic Structure & LDOS STM->Results

Diagram 1: Experimental workflow for VI₂ monolayer synthesis and characterization.

Electronic and Magnetic Properties

First-principles calculations based on Density Functional Theory (DFT) combined with experimental measurements have elucidated the intrinsic electronic and magnetic nature of monolayer VI₂.

Electronic Structure

VI₂ in its monolayer form is a semiconductor.[1][2] Experimental and computational studies have revealed a significant electronic band gap. A key factor influencing its electronic properties is the presence of native point defects.

  • Band Gap: The material exhibits a wide band gap of approximately 2.8 eV, which is crucial for potential applications in optoelectronics and as the semiconducting component in spintronic devices.[1][2]

  • Defect States: Inevitable during the growth process, both vanadium and iodine vacancy defects introduce additional electronic states within this band gap.[1][2] These defect states can play a significant role in carrier transport and magnetic properties.

Magnetic Ordering

Unlike many of its transition metal halide counterparts, monolayer VI₂ does not possess a net magnetic moment in its ground state.

  • Antiferromagnetism (AFM): The ground state is characterized by a 120° non-collinear antiferromagnetic spin ordering.[1][2] This specific arrangement of spins on the vanadium atoms results in a zero net magnetization.

  • Strain Effects: The AFM coupling in the VI₂ monolayer is highly sensitive to lattice strain. Applying a compressive strain (a slight decrease in the lattice constant) has been shown to significantly enhance the strength of the antiferromagnetic coupling.[1][2]

Data Summary
PropertyValue / TypeMethod of DeterminationReference
Electronic Type SemiconductorSTM, DFT[1][2]
Band Gap ~2.8 eVSTM, DFT[1][2]
Magnetic Ground State 120° Antiferromagnetic (AFM)DFT[1][2]
Net Magnetic Moment 0DFT[1][2]
Effect of Defects In-gap states from V and I vacanciesSTM, DFT[1][2]
Effect of Strain Compressive strain enhances AFM couplingDFT[1][2]

Conceptual Relationships

G cluster_structure Atomic Structure cluster_properties Resulting Properties Structure VI₂ Monolayer Electronic Semiconductor (Band Gap ~2.8 eV) Structure->Electronic Magnetic 120° AFM Ordering Structure->Magnetic Defects Vacancy Defects (V, I) DefectStates In-gap States Defects->DefectStates Strain Lattice Strain EnhancedAFM Enhanced AFM Coupling Strain->EnhancedAFM

Diagram 2: Relationship between structure and properties in VI₂ monolayers.

Computational Protocols

Density Functional Theory (DFT): First-principles calculations are indispensable for predicting and understanding the properties of VI₂ monolayers. A typical computational workflow is as follows:

  • Structural Model: A 2D periodic slab model is constructed for the VI₂ monolayer. A vacuum space of at least 15-20 Å is added in the direction perpendicular to the monolayer plane to prevent spurious interactions between periodic images.[3]

  • DFT Code: Calculations are performed using plane-wave basis set codes such as the Vienna Ab initio Simulation Package (VASP).[4]

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is commonly used.[5]

  • Electron-Ion Interaction: Projector Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between core and valence electrons.[4]

  • Corrections:

    • Van der Waals (vdW) Correction: For calculations involving interactions with a substrate or in multilayer systems, a vdW correction (e.g., DFT-D2/D3) is included.[3]

    • Spin-Orbit Coupling (SOC): Due to the presence of the heavy iodine atom, SOC is included in calculations of magnetic properties, particularly for determining magnetic anisotropy.[3]

    • Hubbard U: To better account for strong electron correlation effects in the vanadium 3d orbitals, a Hubbard U correction (DFT+U) may be applied.

  • Convergence Criteria: The geometry is fully relaxed until the forces on each atom are typically less than 0.01 eV/Å, and the total energy is converged to within 10⁻⁵ eV.[3] A suitable plane-wave cutoff energy (e.g., 500 eV) and a dense k-point mesh are used to ensure calculation accuracy.[3]

Conclusion

Monolayer VI₂ emerges as a compelling material within the landscape of 2D magnets. It is a wide-bandgap semiconductor with a non-collinear 120° antiferromagnetic ground state.[1][2] This absence of net magnetization, coupled with its semiconducting nature, makes it a promising platform for developing antiferromagnetic spintronic devices where information can be stored or transported via the spin orientation without generating stray magnetic fields. The sensitivity of its magnetic coupling to strain further suggests possibilities for mechanically tunable spintronic components.[1][2] Further research into controlling defect formation and interfacing VI₂ with other 2D materials will be crucial for harnessing its full potential.

References

Vanadium (II) Iodide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Vanadium (II) iodide (VI₂), an inorganic compound, presents as a black micaceous solid.[1] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and potential applications, particularly for professionals in research, science, and drug development.

Core Properties of Vanadium (II) Iodide

Vanadium (II) iodide is characterized by the following properties:

PropertyValueReference
Chemical Formula VI₂[1][2]
CAS Number 15513-84-5[1][2][3]
Molecular Weight 304.75 g/mol [3][]
Appearance Black mica-like solid[1]
Density 5.44 g/cm³[1][2]
Melting Point Sublimes at 750–800 °C[2][3]
Crystal Structure Cadmium iodide structure[1]
Oxidation State Vanadium in +2 oxidation state[2]

Synthesis and Experimental Protocols

The synthesis of Vanadium (II) iodide can be achieved through several methods. The primary methods are direct reaction of the elements and reduction of higher oxidation state vanadium halides.

1. Direct Synthesis from Elements

The original and a straightforward method for preparing Vanadium (II) iodide involves the direct reaction of vanadium powder with an excess of gaseous iodine at elevated temperatures.

  • Experimental Protocol:

    • Place vanadium powder in a reaction tube.

    • Introduce gaseous iodine into the tube.

    • Heat the reaction mixture to a dark red heat (approximately 500 °C).[5]

    • The reaction yields a gaseous mixture of Vanadium (III) iodide (VI₃) and Vanadium (II) iodide (VI₂).[3]

    • Further purification steps are required to isolate pure VI₂.

2. Synthesis via Reduction of Vanadium (III) Chloride

Solvated forms of Vanadium (II) iodide can be prepared by the reduction of Vanadium (III) chloride.

  • Experimental Protocol:

    • React Vanadium (III) chloride (VCl₃) with trimethylsilyl iodide (TMSI).[1]

    • The reaction is typically carried out in a suitable solvent.

    • This method yields solvated Vanadium (II) iodide complexes.

3. Synthesis from Vanadium Trichloride and Acetonitrile A specific protocol for creating a Vanadium(II) cation for the synthesis of new Vanadium(II) iodides is as follows:

  • Experimental Protocol:

    • The reaction of [VCl₃(MeCN)₃] with SiMe₃I in acetonitrile under reflux yielded a vanadium(II) cation [V(MeCN)₆]²⁺ with a counter ion I₄²⁻.[6]

A diagrammatic representation of the direct synthesis workflow is provided below.

G Direct Synthesis of Vanadium (II) Iodide V_powder Vanadium Powder Reaction_Tube Reaction Tube at ~500°C V_powder->Reaction_Tube I2_gas Gaseous Iodine I2_gas->Reaction_Tube Mixture Gaseous Mixture (VI₂ and VI₃) Reaction_Tube->Mixture Purification Purification Mixture->Purification VI2_product Vanadium (II) Iodide (VI₂) Purification->VI2_product

Caption: Workflow for the direct synthesis of VI₂ from its elemental constituents.

Potential Applications in Drug Development

While specific applications of Vanadium (II) iodide in drug development are not extensively documented, the broader class of vanadium compounds has shown significant therapeutic potential.[7] These compounds are known to influence various biological pathways, suggesting that VI₂ could be a precursor or a component in the design of novel therapeutic agents.

Vanadium compounds have been investigated for their roles in:

  • Insulin-mimetic effects: Vanadium compounds can mimic the effects of insulin, making them potential candidates for diabetes treatment.[7][8]

  • Anticancer activity: Certain vanadium complexes have demonstrated cytotoxicity against cancer cell lines and are being explored as alternatives to platinum-based chemotherapy drugs.[9][10][11]

  • Cardioprotective and Osteogenic effects: Pharmacological doses of vanadium compounds have shown heart-protective and bone-forming activities.[7][10]

The biological activity of vanadium compounds is often attributed to the similarity between vanadate and phosphate, leading to the inhibition of enzymes such as protein tyrosine phosphatases (PTPs).[8][9] This inhibition can modulate signaling pathways crucial in diseases like diabetes and cancer.

A simplified diagram illustrating the general mechanism of action for vanadium compounds is shown below.

G General Signaling Pathway Inhibition by Vanadium Compounds cluster_pathway Normal Pathway Vanadium Vanadium Compound (e.g., Vanadate) PTP Protein Tyrosine Phosphatase (PTP) Vanadium->PTP Inhibits Substrate_P Phosphorylated Substrate PTP->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate PTP->Substrate PTP->Substrate Substrate_P->PTP Downstream Downstream Signaling (e.g., Cell Growth, Proliferation) Substrate_P->Downstream Activates

Caption: Inhibition of PTP by vanadium compounds, affecting downstream signaling.

Further research into the specific biological activities of Vanadium (II) iodide is warranted to explore its potential in drug discovery and development. Its reactivity and ability to form various complexes could make it a valuable tool for medicinal chemists.

References

A Technical Chronicle of Vanadium Iodides: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of vanadium iodide compounds, tailored for researchers, scientists, and professionals in drug development. The document details the synthesis, characterization, and historical significance of these compounds, presenting quantitative data in accessible formats and outlining key experimental protocols.

Introduction: A Late Discovery Among Vanadium Halides

The history of vanadium iodide compounds begins significantly later than that of other vanadium halides. While Sir Henry Enfield Roscoe conducted extensive research on vanadium and its compounds, successfully isolating the pure metal in 1867 by reducing vanadium(II) chloride, there is no definitive evidence to suggest he synthesized any vanadium iodides. His foundational work, detailed in his Bakerian Lecture of 1867, focused primarily on vanadium chlorides and oxides.

The earliest significant application, and therefore synthesis, of a vanadium iodide appears to be in the early 20th century. Vanadium(III) iodide (VI₃) was a key component in the van Arkel-de Boer process, developed in 1925, for the purification of vanadium metal. This indicates that a reliable method for synthesizing VI₃ existed prior to this date, likely through the direct reaction of vanadium metal with iodine at elevated temperatures.

Key Vanadium Iodide Compounds: Synthesis and Properties

This section details the discovery and characterization of the primary vanadium iodide compounds.

Vanadium(III) Iodide (VI₃)

Discovery and First Synthesis: While the exact date and discoverer of the first synthesis of VI₃ are not definitively documented in readily available literature, its use in the 1925 van Arkel-de Boer process necessitates its prior existence. The foundational synthetic method involves the direct combination of the elements. A comprehensive study of VI₃ was later published in 1969 by Juza, Giegling, and Schäfer.

Experimental Protocol for Synthesis (Juza, Giegling, and Schäfer, 1969):

A stoichiometric mixture of vanadium powder and iodine is sealed in an evacuated quartz ampoule. The ampoule is then heated in a two-zone furnace. The zone containing the reactants is maintained at approximately 500°C, while the empty end of the ampoule is kept at a slightly lower temperature to allow for the sublimation and crystallization of the VI₃ product. The reaction proceeds over several days to ensure completion.

Physical and Chemical Properties:

PropertyValueReference
FormulaVI₃[1]
Molar Mass431.65 g/mol [1]
AppearanceBlack, hygroscopic, crystalline solid[1]
Crystal StructureBismuth(III) iodide (BiI₃) type, rhombohedral[1]
Density5.14 g/cm³[1]
Magnetic PropertiesParamagnetic[1]
SolubilitySoluble in water to form a green solution[1]

Historical Significance: The primary historical importance of VI₃ lies in its role as a volatile intermediate in the van Arkel-de Boer process for producing high-purity vanadium metal.

Van Arkel-de Boer Process for Vanadium Purification

Van_Arkel_de_Boer cluster_formation Formation Zone (Low Temperature) cluster_decomposition Decomposition Zone (High Temperature) V_impure Impure Vanadium (V) VI3_gas Gaseous Vanadium(III) Iodide (VI₃) V_impure->VI3_gas ~500°C I2 Iodine (I₂) I2->VI3_gas W_filament Hot Tungsten Filament VI3_gas->W_filament Transport V_pure Pure Vanadium (V) W_filament->V_pure ~1400°C I2_regen Regenerated Iodine (I₂) W_filament->I2_regen I2_regen->I2 Recycled

Caption: The van Arkel-de Boer process for vanadium purification.

Vanadium(II) Iodide (VI₂)

Discovery and First Synthesis: The first comprehensive report on the synthesis and characterization of VI₂ was published in 1942 by Wilhelm Klemm and Ludwig Grimm. Their method, considered the original synthesis, also involved the direct reaction of the elements.

Experimental Protocol for Synthesis (Klemm and Grimm, 1942):

Vanadium metal and a stoichiometric amount of iodine are sealed in a quartz tube under high vacuum. The tube is slowly heated to around 800°C and held at this temperature for an extended period. The product, VI₂, forms as black, lustrous crystals.

Physical and Chemical Properties:

PropertyValueReference
FormulaVI₂[2]
Molar Mass304.75 g/mol
AppearanceBlack, micaceous solid[2]
Crystal StructureCadmium iodide (CdI₂) type[2]
Density5.44 g/cm³[2]

Alternative Synthesis: A later method for preparing solvated vanadium(II) iodides involves the reduction of vanadium(III) chloride with trimethylsilyl iodide.

Vanadium(IV) Iodide (VI₄)

Discovery and Characterization: The existence of vanadium(IV) iodide is primarily as a gaseous species. Its presence was first reported by Berry, Smardzewski, and McCarley in 1969. They found evidence for VI₄ in the vapor phase during the thermal decomposition of VI₃.

Formation:

VI₄ is formed in the gas phase when VI₃ is heated. The decomposition of solid VI₃ yields solid VI₂ and gaseous VI₄:

2 VI₃(s) ⇌ VI₂(s) + VI₄(g)

Properties: Due to its instability, VI₄ has not been isolated as a stable solid at room temperature. Its properties have been studied in the gas phase.

Logical Flow of Vanadium Iodide Discovery

The timeline of the discovery and significant study of vanadium iodide compounds can be visualized as a progression from the establishment of fundamental vanadium chemistry to the synthesis and application of its iodide derivatives.

Discovery and Study Timeline of Vanadium Iodides

Discovery_Timeline cluster_1860s 1860s cluster_1920s 1920s cluster_1940s 1940s cluster_1960s 1960s Roscoe 1867: Roscoe isolates pure Vanadium (focus on chlorides and oxides) vanArkel 1925: Van Arkel-de Boer process utilizes VI₃ for V purification Klemm 1942: Klemm and Grimm report the 'original' synthesis of VI₂ Juza 1969: Juza et al. publish detailed studies on VI₂ and VI₃ Berry 1969: Berry et al. provide evidence for gaseous VI₄

Caption: Chronological overview of key milestones in vanadium iodide research.

Conclusion

The study of vanadium iodide compounds, while initiated later than that of other vanadium halides, has been crucial for the production of high-purity vanadium and has contributed to a deeper understanding of the chemistry of this versatile transition metal. The primary synthetic routes to the binary iodides have historically been, and largely remain, the direct reaction of the elements under anhydrous conditions at elevated temperatures. Further research into the properties of these compounds, particularly the layered structures of VI₂ and VI₃, continues to be of interest in the field of materials science.

References

Unveiling the Intricacies of Phase Transitions in Bulk Vanadium Iodide (VI₃): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structural, magnetic, and electronic transformations in the van der Waals ferromagnet, Vanadium Iodide.

Introduction

Vanadium Iodide (VI₃) has emerged as a fascinating member of the two-dimensional van der Waals materials family, exhibiting complex and strongly coupled structural, magnetic, and electronic phase transitions. As a Mott insulator, its behavior is governed by a delicate interplay of crystal field effects, electron correlations, and spin-orbit coupling.[1][2][3] This technical guide provides a comprehensive overview of the phase transitions in bulk VI₃, presenting key quantitative data, detailed experimental protocols for its characterization, and a visual representation of the transition pathways. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking a deeper understanding of this quantum material.

Crystal Structure and Phase Transitions

Bulk VI₃ undergoes a sequence of structural phase transitions upon cooling, which are intimately linked to the onset of magnetic ordering. At room temperature, VI₃ adopts a trigonal crystal structure. As the temperature is lowered, it transforms into a monoclinic phase at approximately 79 K, followed by a further transition to a triclinic structure at around 32 K.[4][5][6]

Quantitative Crystallographic and Magnetic Data

The following tables summarize the key structural and magnetic parameters of bulk VI₃ across its different phases.

Table 1: Structural Transition Data

ParameterHigh-Temperature PhaseIntermediate-Temperature PhaseLow-Temperature Phase
Crystal System TrigonalMonoclinicTriclinic
Space Group R-3 or P-31cC2/m or C2/cP-1
Transition Temperature (Ts) -~79 K[1][2][4]~32 K[5]
Lattice Parameters (Representative) a = b = 6.912 Å, c = 19.89 Å (at 100 K)[4]a = 11.98 Å, b = 6.91 Å, c = 9.95 Å, β = 107.8° (at 60 K)[4]Not fully determined

Table 2: Magnetic Properties

ParameterValueReference
Magnetic Ordering Ferromagnetic[4]
Curie Temperature (TC) ~50 K[4][7]
Saturated Magnetic Moment ~2 μB/V[4]
Magnetic Easy Axis Canted ~40° from the c-axis[7]
Coercive Field (at 2 K) 9.1 kOe[1][2]
Electronic State Mott Insulator[1][2]
Optical Band Gap 0.67 eV[1][2]
ARPES Measured Band Gap ≥ 0.85 eV[3]

Experimental Protocols

The characterization of phase transitions in VI₃ necessitates a suite of advanced experimental techniques. Below are detailed protocols for some of the key methods employed.

Single Crystal Growth: Chemical Vapor Transport
  • Stoichiometric Mixture: A stoichiometric mixture of high-purity vanadium powder and iodine pieces is prepared.[4]

  • Sealing: The mixture is loaded into a quartz ampoule, which is then evacuated and sealed.[5]

  • Temperature Gradient: The sealed ampoule is placed in a two-zone furnace. The source zone (containing the raw materials) is heated to a higher temperature (e.g., 800 °C), while the growth zone is maintained at a lower temperature (e.g., 700 °C).

  • Transport and Growth: The iodine acts as a transport agent, reacting with the vanadium to form gaseous vanadium iodide species. These species diffuse to the colder zone and decompose, leading to the growth of VI₃ single crystals over several days.

Structural Characterization: Single-Crystal X-ray Diffraction (XRD)
  • Instrumentation: A Bruker D8 VENTURE PHOTO II diffractometer or similar instrument is used, equipped with a Mo Kα radiation source (λ = 0.71073 Å).[4]

  • Sample Mounting: A suitable single crystal of VI₃ is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to the desired temperature (e.g., 100 K, 60 K, 40 K) using a cryostat.[4] A series of diffraction patterns are collected over a wide range of angles.

  • Data Processing and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using software packages such as APEX3 and the SHELXL suite.[4]

Magnetic Property Measurement: Vibrating Sample Magnetometry (VSM)
  • Instrumentation: A Quantum Design Magnetic Property Measurement System (MPMS-3) with a VSM option is utilized.[4]

  • Sample Preparation: A single crystal of VI₃ is mounted in a sample holder with a known orientation relative to the applied magnetic field.

  • Temperature and Field Dependence:

    • M-T Curves: The magnetization (M) is measured as a function of temperature (T) in a constant applied magnetic field to determine the Curie temperature (TC).

    • M-H Curves: The magnetization is measured as a function of the applied magnetic field (H) at a constant temperature (e.g., 2 K) to determine the saturation magnetization, remanence, and coercive field.[1][2]

Electronic Structure Investigation: Angle-Resolved Photoemission Spectroscopy (ARPES)
  • Instrumentation: An ARPES system consisting of a monochromatic light source (e.g., synchrotron radiation), a sample manipulator, and an electron spectrometer (e.g., VG-Scienta SES-2002 analyzer) in an ultra-high vacuum (UHV) environment.[3][8]

  • Sample Preparation: Due to the air-sensitivity of VI₃, the sample must be cleaved in-situ within the UHV chamber to expose a clean, crystalline surface.

  • Data Acquisition: The sample is illuminated with photons of a specific energy. The kinetic energy and emission angle of the ejected photoelectrons are measured by the electron spectrometer.

  • Band Structure Mapping: By systematically varying the emission angle, the electronic band structure (energy versus momentum) of the material can be mapped out.[8]

  • Challenges: Sample charging can occur at low temperatures due to the insulating nature of VI₃, which may require careful experimental parameter optimization.[3]

Visualization of Phase Transition Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the phase transitions in bulk VI₃ and a typical experimental workflow for its characterization.

VI3_Phase_Transitions T_RT Room Temperature (Paramagnetic) T_s1 Structural Transition (T_s) ~79 K T_RT->T_s1 T_c Magnetic Transition (T_C) ~50 K T_s1->T_c Phase_Trigonal Trigonal Phase (R-3 / P-31c) T_s2 Second Structural Transition ~32 K T_c->T_s2 Phase_Monoclinic Monoclinic Phase (C2/m / C2/c) Ferromagnetic Phase_Triclinic Triclinic Phase (P-1) Ferromagnetic Phase_Trigonal->Phase_Monoclinic Coupled structural and magnetic transition onset Phase_Monoclinic->Phase_Triclinic Low-temperature structural rearrangement

Caption: Logical flow of phase transitions in bulk VI₃ with decreasing temperature.

VI3_Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation Synthesis Single Crystal Growth (Chemical Vapor Transport) XRD X-ray Diffraction (XRD) (Structural Properties) Synthesis->XRD VSM VSM / SQUID (Magnetic Properties) Synthesis->VSM ARPES ARPES (Electronic Structure) Synthesis->ARPES Analysis Determination of: - Crystal Structure - Transition Temperatures - Magnetic Ordering - Band Structure XRD->Analysis VSM->Analysis ARPES->Analysis

Caption: Experimental workflow for the characterization of bulk VI₃.

Conclusion

Bulk Vanadium Iodide presents a rich playground for investigating the interplay between lattice, spin, and charge degrees of freedom in condensed matter systems. The sequential structural and magnetic phase transitions, from a high-temperature trigonal paramagnet to a low-temperature triclinic ferromagnet, highlight the strong magnetoelastic coupling present in this material. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further unravel the complex physics of VI₃ and other related van der Waals magnets, paving the way for their potential application in next-generation spintronic and electronic devices.

References

Magnetic Ordering in Two-Dimensional Vanadium Iodide (VI₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Two-dimensional (2D) magnetic materials have emerged as a frontier in condensed matter physics and materials science, offering unprecedented opportunities for next-generation spintronic and quantum computing devices. Among these, vanadium diiodide (VI₂) has garnered significant interest due to theoretical predictions of its unique non-collinear antiferromagnetic ordering in the monolayer limit. This technical guide provides a comprehensive overview of the current understanding of magnetic ordering in 2D VI₂, synthesizing theoretical predictions with the limited experimental findings. We detail the predicted magnetic ground state, electronic properties, and the influence of external stimuli. Furthermore, this guide presents detailed experimental protocols for the synthesis and characterization of 2D VI₂, drawing from established methodologies for related 2D magnetic systems to facilitate further research and development in this promising area.

Introduction to 2D Magnetism and Vanadium Iodide

The isolation of graphene in 2004 unlocked a new era of materials science focused on two-dimensional materials. While initial research centered on the electronic and optical properties of materials like graphene and transition metal dichalcogenides (TMDs), the discovery of intrinsic long-range magnetic order in 2D crystals, such as CrI₃ and Cr₂Ge₂Te₆, has opened up exciting possibilities for spintronics, data storage, and quantum computation.

According to the Mermin-Wagner theorem, long-range magnetic order should not exist in a 2D isotropic system at finite temperatures due to thermal fluctuations. However, the presence of magnetic anisotropy, which creates a preferred direction for spin alignment, can overcome these fluctuations and stabilize magnetism in 2D materials.

Vanadium-based 2D materials, a subset of the broader TMD family, have shown a rich variety of magnetic phenomena. Monolayer VI₂ is a particularly intriguing member of this family. Theoretical studies predict that, unlike many of its ferromagnetic counterparts, monolayer VI₂ exhibits a non-collinear 120° antiferromagnetic (AFM) ground state. This complex magnetic structure, coupled with its predicted semiconducting nature, makes 2D VI₂ a compelling platform for fundamental physics and novel device applications.

Theoretical Framework of Magnetic Ordering in 2D VI₂

First-principles calculations based on density functional theory (DFT) have been instrumental in predicting the magnetic and electronic properties of monolayer VI₂. These theoretical studies provide the foundational understanding of its intrinsic characteristics in the absence of extensive experimental data.

Magnetic Ground State

Theoretical calculations consistently predict a 120° Néel-type antiferromagnetic ordering as the magnetic ground state for monolayer VI₂. In this arrangement, the magnetic moments of the vanadium atoms lie within the 2D plane and are oriented at 120° with respect to their nearest neighbors. This non-collinear spin texture arises from the frustration of antiferromagnetic interactions on a triangular lattice of vanadium atoms.

Electronic Structure

Monolayer VI₂ is predicted to be a semiconductor. DFT calculations indicate a significant electronic band gap, suggesting its potential for use in spintronic devices where control over both charge and spin is crucial.

Influence of Strain

The magnetic properties of 2D materials are often highly tunable by external stimuli such as strain. In the case of monolayer VI₂, theoretical studies suggest that the antiferromagnetic coupling can be significantly enhanced by applying compressive strain, which decreases the lattice constants. This tunability offers a pathway to manipulate the magnetic state of VI₂ for device applications.

Quantitative Data from Theoretical and Experimental Studies

The experimental investigation of 2D VI₂ is still in its nascent stages. Consequently, much of the available quantitative data is derived from theoretical calculations. The following table summarizes the key predicted and measured properties of monolayer VI₂.

PropertyTheoretical Value/PredictionExperimental ValueCitation(s)
Magnetic Ground State 120° Antiferromagnetic (AFM)Not directly observed
Néel Temperature (Tₙ) Not yet reported in literatureNot yet measured
Magnetic Anisotropy Predicted to be present, stabilizing the 2D magnetic orderNot yet measured
Electronic Band Gap ~2.8 eV (from DFT calculations)~2.8 eV (from STS)
Lattice Constant Dependent on substrate and strainEpitaxially grown on Au(111)
Effect of Strain Compressive strain enhances AFM couplingNot yet investigated

Experimental Protocols

Detailed experimental protocols are essential for the synthesis of high-quality 2D VI₂ and the characterization of its magnetic properties. While experimental data for 2D VI₂ remains scarce, the following protocols are based on the successful synthesis reported in the literature and standard techniques used for other 2D magnetic materials.

Synthesis of Monolayer VI₂ via Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy is a powerful technique for growing high-quality, single-crystal thin films with atomic-layer precision.

  • Substrate Preparation: A single-crystal Au(111) substrate is prepared by repeated cycles of argon ion sputtering and annealing in an ultra-high vacuum (UHV) chamber to achieve a clean, atomically flat surface.

  • Source Materials: High-purity vanadium (V) and iodine (I₂) are used as the source materials. Vanadium is typically evaporated from an electron-beam evaporator, while iodine is introduced as a vapor from a solid source.

  • Growth Parameters:

    • Substrate Temperature: The Au(111) substrate is maintained at a temperature of approximately 450-500 K during growth.

    • Source Flux: The deposition rates of vanadium and iodine are carefully controlled to achieve stoichiometric VI₂ growth. A V:I flux ratio greater than 1:2 is often used to ensure sufficient iodine incorporation.

    • Growth Rate: A slow deposition rate of around 0.1-0.5 monolayers per minute is used to promote layer-by-layer growth.

  • In-situ Monitoring: The growth process is monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED), which provides information about the crystal structure and growth mode.

  • Post-growth Annealing: After deposition, the sample may be annealed at a slightly elevated temperature to improve crystalline quality.

Structural and Electronic Characterization using Scanning Tunneling Microscopy/Spectroscopy (STM/STS)

STM and STS are powerful surface-sensitive techniques for probing the atomic and electronic structure of materials.

  • Sample Transfer: The MBE-grown VI₂/Au(111) sample is transferred in-situ to a low-temperature STM chamber to prevent surface contamination.

  • Topographic Imaging (STM):

    • Tunneling Parameters: Constant-current STM images are acquired at cryogenic temperatures (e.g., 4.2 K) with a tunneling current of 10-100 pA and a sample bias of -1 to +1 V.

    • Tip Preparation: A sharp metallic tip (e.g., tungsten or platinum-iridium) is used.

  • Electronic Spectroscopy (STS):

    • Measurement: The differential conductance (dI/dV) is measured as a function of the sample bias voltage using a lock-in amplifier. This provides a measure of the local density of states (LDOS).

    • Band Gap Determination: The band gap is determined from the dI/dV spectra as the energy range over which the conductance is close to zero.

Proposed Protocol for Magnetic Characterization

While not yet reported for 2D VI₂, the following techniques are standard for characterizing the magnetic properties of 2D materials and are proposed here for future studies on VI₂.

  • Magneto-Optic Kerr Effect (MOKE) Magnetometry:

    • Principle: MOKE measures the change in the polarization of light upon reflection from a magnetic material, which is proportional to the material's magnetization.

    • Setup: A laser beam is focused onto the 2D VI₂ sample, and the polarization rotation of the reflected beam is measured using a photoelastic modulator and a lock-in amplifier.

    • Application: MOKE can be used to measure hysteresis loops and determine the Néel temperature by tracking the disappearance of the magnetic signal with increasing temperature.

  • Superconducting Quantum Interference Device (SQUID) Magnetometry:

    • Principle: SQUID is an extremely sensitive magnetometer used to measure very small magnetic moments.

    • Sample Preparation: The 2D VI₂ sample, grown on a diamagnetic substrate, is mounted in a straw and inserted into the SQUID magnetometer.

    • Measurement: The magnetic moment of the sample is measured as a function of temperature and applied magnetic field to determine the Néel temperature and magnetic anisotropy.

  • Spin-Polarized Scanning Tunneling Microscopy (SP-STM):

    • Principle: SP-STM uses a magnetic tip to probe the spin-polarized local density of states of a magnetic surface, allowing for the direct visualization of the magnetic order at the atomic scale.

    • Tip Preparation: A tungsten tip is coated with a thin layer of a ferromagnetic or antiferromagnetic material.

    • Measurement: By measuring the tunneling current for different relative orientations of the tip and sample magnetization, a magnetic contrast image can be generated, which would be crucial for directly observing the predicted 120° AFM order in VI₂.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization S1 Substrate Preparation (Au(111)) S2 MBE Growth (V and I₂ sources) S1->S2 S3 In-situ Monitoring (RHEED) S2->S3 C1 Structural & Electronic (STM/STS) S3->C1 In-situ Transfer C2 Magnetic (Proposed) (MOKE, SQUID, SP-STM) S3->C2 Ex-situ Transfer

Experimental workflow for 2D VI₂.
Magnetic Structure

Magnetic_Structure cluster_spins A V B V A->B C V B->C C->A SpA SpA_end SpA->SpA_end SpB SpB_end SpB->SpB_end SpC SpC_end SpC->SpC_end

120° AFM spin ordering in monolayer VI₂.

Conclusion and Outlook

Two-dimensional vanadium iodide represents a fascinating and largely unexplored frontier in the field of 2D magnetism. Theoretical predictions of its non-collinear 120° antiferromagnetic ground state and semiconducting nature make it a highly promising candidate for novel spintronic applications. The successful synthesis of monolayer VI₂ via molecular beam epitaxy has laid the groundwork for future experimental investigations.

The primary challenge moving forward is the experimental verification of the predicted magnetic properties. The detailed experimental protocols outlined in this guide provide a roadmap for such investigations. Direct observation of the 120° AFM order using spin-polarized STM, determination of the Néel temperature via MOKE or SQUID magnetometry, and exploration of the strain-tunability of its magnetic properties will be crucial next steps.

As our understanding of 2D VI₂ deepens, it is poised to become a key material in the development of next-generation, low-power, high-speed spintronic devices, further expanding the rich landscape of two-dimensional materials.

Vanadium (II) Iodide (VI₂): A Technical Health and Safety Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for Vanadium (II) Iodide (VI₂). It is intended for informational purposes for a professional audience and should not be substituted for a formal Safety Data Sheet (SDS) provided by a supplier. Comprehensive toxicological data for Vanadium (II) Iodide is limited, and therefore, this compound should be handled with extreme care as a substance of unknown toxicity.

Chemical and Physical Properties

Vanadium (II) Iodide is a black, micaceous solid.[1] Key physical and chemical data are summarized in the table below. This information is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula I₂VPubChem[2], LookChem[3]
Molecular Weight 304.75 g/mol PubChem[2], LookChem[3], American Elements[4], US EPA[5]
Appearance Black micaceous solidWikipedia
Density 5.44 g/cm³Wikipedia[1], American Elements[4]
Melting Point Sublimes at 750-800°CLookChem[3], WebElements[6]
Boiling Point 850°CWebElements[6]
CAS Number 15513-84-5PubChem, Wikipedia, LookChem[3], US EPA[5]
EC Number 239-545-6PubChem, Wikipedia[1], American Elements[4]

Hazard Identification and GHS Classification

There is a significant lack of consensus and detailed information regarding the specific hazards of Vanadium (II) Iodide. One source reported that VI₂ was "not classified" as hazardous under GHS criteria by one company.[2] However, the absence of data does not equate to an absence of hazard. Given the known toxicity of other vanadium compounds, a cautious approach is imperative.

For context, other vanadium compounds, such as Vanadium (V) oxide, are classified with significant hazards, including:

  • Acute toxicity (oral and inhalation)

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

While these classifications do not directly apply to VI₂, they underscore the potential for toxicity within this class of compounds.

Toxicological Data

Specific toxicological studies (e.g., LD₅₀, LC₅₀) for Vanadium (II) Iodide were not identified in the public domain. The health effects of vanadium and its compounds are primarily associated with the respiratory system upon inhalation.[7]

General Vanadium Compound Toxicology:

  • Inhalation: Vanadium compounds are known respiratory toxicants.[7] Inhalation of vanadium pentoxide dust, for instance, can lead to respiratory distress and damage to the lungs, throat, and nasal passages in animal studies.[7]

  • Oral: Ingestion of some vanadium compounds has been shown to cause gastrointestinal distress, including cramps, in humans.[8]

  • Carcinogenicity: Vanadium pentoxide is classified by IARC as possibly carcinogenic to humans (Group 2B).[8] The carcinogenicity of VI₂ is unknown.

Due to the lack of specific data for VI₂, it is prudent to assume it may possess similar toxicological properties to other vanadium compounds and handle it accordingly.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of Vanadium (II) Iodide are not publicly available. In the absence of specific guidelines, standard protocols for assessing the toxicity of poorly characterized chemical substances should be adapted. These would typically include:

  • In vitro cytotoxicity assays: Using relevant cell lines to determine the concentration at which VI₂ induces cell death.

  • Genotoxicity assays: Such as the Ames test to assess mutagenic potential.

  • Acute toxicity studies in animal models: Following OECD guidelines to determine LD₅₀/LC₅₀ values.

Researchers planning to work with VI₂ should design their experiments in consultation with environmental health and safety professionals and consider the ethical implications of any in vivo testing.

Handling and Storage

In the absence of a specific SDS, the following general precautions should be taken when handling Vanadium (II) Iodide:

PrecautionDetailed Protocol
Engineering Controls All handling of VI₂ powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. For procedures that may generate significant dust, a respirator may be necessary.
Handling Avoid creating dust. Use appropriate tools for transferring the solid. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and reducing agents.[9]
Spills In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Disposal Dispose of waste VI₂ and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Logical Workflow for Handling Chemicals with Unknown Toxicity

The following diagram illustrates a logical workflow for safely managing a chemical compound, such as Vanadium (II) Iodide, for which comprehensive safety data is not available.

G cluster_prep Preparation Phase cluster_risk Risk Assessment & Mitigation cluster_ops Operational Phase A Identify Compound (Vanadium (II) Iodide) B Search for Safety Data Sheet (SDS) A->B C Data Available? B->C D Assume High Toxicity C->D No F Define Strict Handling Protocols (Fume Hood, full PPE) C->F Yes E Review Toxicity of Analogous Compounds D->E E->F G Establish Emergency Procedures F->G H Conduct Experiment G->H I Decontamination & Waste Disposal H->I

References

Methodological & Application

Synthesis of 2D Vanadium Iodide (VI₂): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of two-dimensional (2D) Vanadium Iodide (VI₂), a material of growing interest in the fields of electronics, spintronics, and catalysis. The following sections outline three primary synthesis methods: Molecular Beam Epitaxy (MBE) for monolayer growth, Chemical Vapor Transport (CVT) for the synthesis of bulk crystals suitable for exfoliation, and Liquid Phase Exfoliation (LPE) for the production of 2D VI₂ flakes.

Introduction to 2D Vanadium Iodide (VI₂)

Vanadium Iodide (VI₂) is a layered van der Waals (vdW) material that can be thinned down to a single monolayer. Its unique magnetic and electronic properties at the 2D limit make it a promising candidate for a variety of applications. The synthesis of high-quality, crystalline 2D VI₂ is crucial for the fundamental study of its properties and for its integration into novel devices. This guide offers detailed methodologies to facilitate the reproducible synthesis of this emerging 2D material.

Synthesis Methods

Three principal methods for the synthesis of 2D VI₂ are detailed below, each offering distinct advantages in terms of scalability, crystal quality, and control over material thickness.

Molecular Beam Epitaxy (MBE) of Monolayer VI₂

Molecular Beam Epitaxy is a high-precision technique capable of growing high-quality, single-crystal thin films with monolayer control. This method is ideal for fabricating pristine 2D VI₂ for fundamental research and for the development of advanced electronic devices.

Experimental Protocol:

  • Substrate Preparation:

    • A single-crystal Au(111) substrate is cleaned by repeated cycles of argon ion sputtering and annealing in an ultra-high vacuum (UHV) chamber. This process ensures an atomically clean and flat surface, which is critical for epitaxial growth.

  • Growth Parameters:

    • High-purity vanadium (V) and iodine (I₂) are used as precursor materials.

    • Vanadium is evaporated from an electron-beam evaporator.

    • Iodine is introduced into the chamber as a vapor from a standard effusion cell.

    • The Au(111) substrate is maintained at an elevated temperature during growth to facilitate the reaction and promote crystalline ordering. The precise temperature is a critical parameter and should be optimized for the specific MBE system.

    • The flux of vanadium and the partial pressure of iodine are carefully controlled to achieve stoichiometric growth of the VI₂ monolayer.

  • Post-Growth Annealing:

    • Following deposition, the sample may be annealed at a specific temperature in UHV to improve the crystalline quality and promote the formation of larger domains.

Quantitative Data for MBE-Grown Monolayer VI₂:

PropertyValue
SubstrateAu(111)
ThicknessMonolayer
Electronic Band Gap~1.02 eV (for η-phase)

Experimental Workflow for MBE Synthesis of Monolayer VI₂:

MBE_Workflow cluster_prep Substrate Preparation cluster_growth MBE Growth cluster_post Post-Growth Sputtering Ar+ Sputtering Annealing1 Annealing in UHV Sputtering->Annealing1 Precursors V and I₂ Precursors Deposition Co-deposition Precursors->Deposition Substrate Heated Au(111) Substrate Substrate->Deposition Annealing2 Post-Growth Annealing Deposition->Annealing2 Characterization Characterization (STM, ARPES) Annealing2->Characterization

MBE synthesis workflow for monolayer VI₂.
Chemical Vapor Transport (CVT) of Bulk VI₂ Crystals

Chemical Vapor Transport is a widely used method for growing high-quality single crystals of a variety of solid-state materials, including van der Waals compounds. This technique relies on a reversible chemical reaction to transport a non-volatile solid via the gas phase in a sealed, evacuated ampoule subjected to a temperature gradient. The resulting bulk crystals can then be used for mechanical or liquid-phase exfoliation to obtain 2D flakes.

Experimental Protocol:

  • Precursor Preparation:

    • Stoichiometric amounts of high-purity vanadium powder and iodine crystals are used as the starting materials.

    • Iodine typically serves as the transport agent.

  • Ampoule Sealing:

    • The precursors are sealed in a quartz ampoule under high vacuum. The concentration of the iodine transport agent is a critical parameter that influences the transport rate and crystal quality.

  • Crystal Growth:

    • The sealed ampoule is placed in a two-zone tube furnace.

    • A temperature gradient is established between the two ends of the ampoule. For an endothermic transport reaction, the source material will be at the hotter end (T₂) and the crystals will grow at the cooler end (T₁). The specific temperatures will depend on the thermodynamics of the V-I system and need to be optimized. A typical temperature gradient for similar van der Waals halides is on the order of 50-100 °C.

  • Crystal Harvesting:

    • After a growth period of several days to weeks, the furnace is cooled down, and the VI₂ single crystals are carefully harvested from the cooler end of the ampoule.

Quantitative Data for CVT-Grown VI₂:

PropertyTypical Range
Crystal SizeMillimeters to centimeters
Transport AgentIodine (I₂)
Temperature Gradient (T₂ → T₁)e.g., 900 °C → 800 °C

Experimental Workflow for CVT Synthesis of Bulk VI₂ Crystals:

CVT_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Precursors Vanadium and Iodine Precursors Sealing Seal in Quartz Ampoule Precursors->Sealing Furnace Two-Zone Tube Furnace Gradient Establish Temperature Gradient (T₂ > T₁) Furnace->Gradient Transport Vapor Phase Transport Gradient->Transport Cooling Cool Down Furnace Transport->Cooling Harvest Harvest VI₂ Crystals Cooling->Harvest

CVT synthesis workflow for bulk VI₂ crystals.
Liquid Phase Exfoliation (LPE) of 2D VI₂ Flakes

Liquid Phase Exfoliation is a scalable, solution-based method for producing 2D materials from their bulk layered counterparts. This top-down approach involves using mechanical forces, such as sonication, to overcome the weak van der Waals forces between the layers in a suitable solvent.

Experimental Protocol:

  • Solvent Selection:

    • The choice of solvent is critical for successful exfoliation and stabilization of the 2D flakes. Solvents with surface tensions that match that of the material to be exfoliated are generally effective.

    • For many 2D materials, solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) have proven effective.[1][2] The optimal solvent for VI₂ should be determined experimentally.

  • Exfoliation:

    • Bulk VI₂ crystals are ground into a fine powder.

    • The powder is dispersed in the chosen solvent.

    • The dispersion is subjected to high-power sonication (either probe or bath sonication) for a specific duration. The sonication time and power are key parameters that affect the exfoliation yield and the size of the resulting flakes.[3]

  • Centrifugation:

    • The sonicated dispersion is centrifuged to separate the exfoliated 2D flakes from the remaining bulk material.

    • A multi-step centrifugation process with increasing speeds can be used to size-select the flakes.

  • Characterization:

    • The resulting dispersion of 2D VI₂ flakes can be characterized by techniques such as UV-Vis spectroscopy, Atomic Force Microscopy (AFM) to determine flake thickness and lateral size, and Raman spectroscopy to confirm the material's identity and quality.[1][4][5]

Quantitative Data for LPE of 2D Flakes:

PropertyTypical Range/Considerations
Starting MaterialBulk VI₂ crystals
Solvents to ConsiderNMP, DMSO, Isopropanol
Sonication ParametersTo be optimized (e.g., 1-10 hours)
Centrifugation Speeds1,000 - 10,000 rpm
Flake ThicknessMonolayer to few-layers
Flake Lateral SizeNanometers to micrometers

Experimental Workflow for LPE of 2D VI₂ Flakes:

LPE_Workflow cluster_prep Preparation cluster_exfoliation Exfoliation cluster_separation Separation & Characterization Grinding Grind Bulk VI₂ Crystals Dispersion Disperse in Solvent Grinding->Dispersion Sonication High-Power Sonication Dispersion->Sonication Centrifugation Centrifugation Sonication->Centrifugation Collection Collect Supernatant Centrifugation->Collection Characterization Characterization (AFM, Raman) Collection->Characterization

LPE workflow for producing 2D VI₂ flakes.

Characterization of 2D VI₂

A comprehensive characterization of the synthesized 2D VI₂ is essential to confirm its quality and properties. Key techniques include:

  • Atomic Force Microscopy (AFM): To determine the thickness and lateral size of the 2D flakes.[5]

  • Raman Spectroscopy: To identify the characteristic vibrational modes of VI₂ and to estimate the number of layers.[4]

  • Scanning Tunneling Microscopy (STM): For atomic-resolution imaging of the surface of MBE-grown monolayers.

  • Angle-Resolved Photoemission Spectroscopy (ARPES): To probe the electronic band structure of the material.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.

Safety Precautions

  • Vanadium compounds and iodine can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All synthesis procedures should be performed in a well-ventilated fume hood.

  • Care should be taken when working with sealed quartz ampoules under vacuum and at high temperatures due to the risk of explosion.

By following these detailed protocols, researchers can reliably synthesize 2D Vanadium Iodide for further investigation and application development.

References

Application Notes and Protocols for Molecular Beam Epitaxy Growth of Single-Layer VI₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of single-layer Vanadium Iodide (VI₂) via Molecular Beam Epitaxy (MBE). This two-dimensional material is of significant interest for its unique magnetic and electronic properties, making it a promising candidate for applications in spintronics and novel therapeutic delivery systems.

Introduction to Single-Layer VI₂

Single-layer Vanadium Iodide (VI₂) is a two-dimensional van der Waals material that exhibits intrinsic antiferromagnetism, a property of great interest for the development of next-generation spintronic devices.[1] Unlike its ferromagnetic counterparts, antiferromagnetic materials produce no net external magnetic field, which makes them robust against external magnetic perturbations and allows for denser data storage. The successful synthesis of high-quality, single-layer VI₂ is crucial for exploring its fundamental properties and potential applications. Molecular Beam Epitaxy (MBE) has been demonstrated as a suitable technique for the controlled, layer-by-layer growth of single-crystalline VI₂ films.[1]

Key Properties of Single-Layer VI₂

A summary of the essential properties of single-layer VI₂ grown on a Au(111) substrate is presented in the table below.

PropertyValueCharacterization TechniqueReference
Crystal StructureHexagonalScanning Tunneling Microscopy (STM), Low-Energy Electron Diffraction (LEED)[1]
Magnetic Ordering120° Antiferromagnetic (AFM)First-principles calculations[1]
Electronic Band Gap~2.8 eVScanning Tunneling Spectroscopy (STS)[1]
Growth SubstrateAu(111)N/A[1]

Experimental Protocol: MBE Growth of Single-Layer VI₂

This protocol outlines the key steps for the successful epitaxial growth of single-layer VI₂ on a Au(111) substrate within an ultra-high vacuum (UHV) MBE system.

Substrate Preparation
  • Au(111) Single Crystal Preparation:

    • Begin with a commercially available Au(111) single crystal.

    • Perform repeated cycles of Argon ion sputtering (typically at 1-2 keV) to remove surface contaminants.

    • Anneal the crystal at elevated temperatures (approximately 750-850 K) to restore a well-ordered, atomically flat surface.

    • Verify the surface cleanliness and reconstruction (e.g., the characteristic 22 × √3 herringbone reconstruction) using in-situ techniques such as LEED and STM.

MBE Growth Parameters

The following parameters are critical for the controlled growth of monolayer VI₂. These are based on the successful synthesis reported in the literature[1] and general practices for MBE of transition metal dihalides.

ParameterRecommended Value/RangeNotes
Base Pressure< 1 x 10⁻¹⁰ TorrEssential for high-purity film growth.
Substrate Temperature450 - 550 KA critical parameter that influences adatom diffusion and island formation. The optimal temperature should be determined empirically.
Vanadium (V) SourceHigh-purity (e.g., 99.99%) solid vanadium rod in an electron-beam evaporator.The flux should be kept low and stable, corresponding to a deposition rate of a fraction of a monolayer per minute.
Iodine (I) SourceHigh-purity (e.g., 99.999%) solid iodine in a standard Knudsen effusion cell.A significant overpressure of iodine is typically required to ensure stoichiometric growth. The beam equivalent pressure (BEP) should be in the range of 10⁻⁸ to 10⁻⁷ Torr.
Growth Rate0.1 - 0.5 monolayers/hourA slow growth rate is crucial for achieving high-quality, single-crystalline layers.
Post-Growth AnnealingOptional: Annealing at a temperature slightly above the growth temperature may improve crystal quality.The necessity and parameters of this step should be evaluated based on the as-grown film quality.
In-Situ Growth Monitoring
  • Reflection High-Energy Electron Diffraction (RHEED): Continuously monitor the growth process using RHEED. The evolution of the diffraction pattern from the substrate to the VI₂ layer provides real-time information on the growth mode (e.g., layer-by-layer or island growth) and the crystalline quality of the film.

  • Quartz Crystal Microbalance (QCM): Use a QCM to calibrate and monitor the flux of the vanadium and iodine sources before and during growth.

Post-Growth Characterization
  • Scanning Tunneling Microscopy (STM): After growth, transfer the sample under UHV conditions to an STM chamber to characterize the atomic structure, morphology, and defect density of the VI₂ monolayer.

  • Scanning Tunneling Spectroscopy (STS): Perform STS to measure the local density of states and determine the electronic band gap of the single-layer VI₂.

  • X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition and stoichiometry of the grown film.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental processes and relationships.

MBE_Workflow cluster_prep Substrate Preparation cluster_growth MBE Growth cluster_char Post-Growth Characterization start Start: Au(111) Crystal sputter Ar+ Sputtering start->sputter anneal Annealing sputter->anneal characterize_sub LEED/STM Characterization anneal->characterize_sub transfer_mbe Transfer to MBE Chamber characterize_sub->transfer_mbe set_params Set Growth Parameters growth Co-deposition of V and I set_params->growth monitor In-situ RHEED Monitoring growth->monitor transfer_char UHV Transfer monitor->transfer_char stm_sts STM/STS Analysis transfer_char->stm_sts xps XPS Analysis transfer_char->xps

Caption: Experimental workflow for the MBE growth of single-layer VI₂.

Growth_Parameters cluster_inputs Input Parameters cluster_process Growth Process cluster_outputs Output Characteristics Substrate_Temp Substrate Temperature MBE_Growth MBE Growth of VI₂ Substrate_Temp->MBE_Growth V_Flux Vanadium Flux V_Flux->MBE_Growth I_Flux Iodine Flux I_Flux->MBE_Growth UHV UHV Conditions UHV->MBE_Growth Monolayer Single-Layer VI₂ MBE_Growth->Monolayer AFM Antiferromagnetism Monolayer->AFM Semiconducting Semiconducting Nature Monolayer->Semiconducting

References

Applications of Vanadium Iodide in Spintronics

Author: BenchChem Technical Support Team. Date: November 2025

An emerging material at the forefront of spintronics research is Vanadium Triiodide (VI₃), a two-dimensional (2D) van der Waals (vdW) crystal. As an intrinsic ferromagnetic semiconductor, VI₃ provides a unique platform for developing next-generation spintronic devices. Its properties can be tuned through methods like strain engineering and doping, allowing for the precise control of its electronic and magnetic characteristics. This makes VI₃ a promising candidate for applications ranging from ultra-low-power memory and logic to advanced sensor technologies.[1][2]

This document provides detailed application notes and protocols for researchers and professionals working with VI₃ in the field of spintronics.

Vanadium triiodide's primary application in spintronics stems from its nature as a 2D ferromagnetic semiconductor. This allows for the exploitation of both electron charge and spin in novel device architectures.

  • Van der Waals (vdW) Heterostructures: VI₃ can be mechanically exfoliated down to a few layers or even a monolayer and integrated into vertically stacked vdW heterostructures.[3] These structures are foundational for various spintronic devices:

    • Magnetic Tunnel Junctions (MTJs): An insulating layer (like hexagonal boron nitride, hBN) can be sandwiched between two VI₃ layers (or one VI₃ layer and another magnetic/non-magnetic material) to create an MTJ. The tunneling magnetoresistance can be measured to read the magnetic state, forming the basis of MRAM (Magnetoresistive Random-Access Memory).

    • Spin-Valve Devices: By layering VI₃ with other 2D materials like graphene, field-effect transistors and spin-valve devices can be fabricated.[4][5] In these devices, the electrical conductance is modulated by the magnetic state of the VI₃ layer, which can be controlled by an external magnetic field.

  • Tunable Magnetism and Electronic Properties: The properties of VI₃ are highly tunable, offering pathways to engineer specific spintronic functionalities:

    • Doping: Interstitial doping with 3d transition metals (e.g., Ti, V, Mn, Ni) can modify the electronic and magnetic properties of monolayer VI₃.[6] This can induce desirable states such as half-metallic, half-semiconducting, or bipolar magnetic semiconducting properties, which are ideal for spin-current generation and spin-filtering applications.[2][6]

    • Strain Engineering: Applying tensile or compressive strain to VI₃ heterostructures can also be used to tune its magnetic ground state and electronic band structure, providing another vector for device optimization.

Key Material Properties of Vanadium Iodide (VI₃)

The following tables summarize key quantitative data for bulk and monolayer/multilayer VI₃, crucial for device design and experimental planning.

Table 1: Magnetic and Electronic Properties of VI₃

PropertyBulk VI₃Exfoliated Multilayer VI₃Monolayer VI₃ (Theoretical)Source
Magnetic Ordering Ferromagnetic (FM)Ferromagnetic (FM)Ferromagnetic (FM)[1][4]
Curie Temperature (Tc) ≈ 50 K≈ 57 KVaries with doping/strain[1][7]
Saturated Moment ≈ 2 µB / V atom--[1]
Spin State of V³⁺ High-spin (S=1)High-spin (S=1)High-spin (S=1)[1]
Electronic Type Mott InsulatorSemiconductorSemiconductor[1][8]
Band Gap ≈ 0.90 eV (Theoretical)-Varies with doping[1]

Table 2: Properties of 3d Transition Metal (TM) Doped Monolayer VI₃ (Theoretical)

DopantResulting PropertyTotal Band Gap (eV)Spin PolarizationSource
Titanium (Ti) Half-Metallic Semiconductor (HMS)-100%[6]
Vanadium (V) Half-Semiconductor (HSC)1.04100%[6]
Manganese (Mn) Bipolar Magnetic Semiconductor (BMS)0.62 (indirect)100%[6]
Nickel (Ni) Half-Semiconductor (HSC)0.11100%[6]

Experimental Protocols

Detailed methodologies for the synthesis, fabrication, and characterization of VI₃-based materials and devices are provided below.

Protocol 3.1: Synthesis of Bulk VI₃ Single Crystals

This protocol describes the synthesis of VI₃ crystals via Chemical Vapor Transport (CVT).[9][10]

  • Precursors: High-purity Vanadium powder (99.9% or higher) and Iodine pieces (99.99% or higher).

  • Ampoule Preparation: Place the stoichiometric precursors (e.g., 1 part Vanadium to 3 parts Iodine by molar ratio) into a quartz ampoule.

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum (e.g., < 10⁻⁵ Torr) and seal it.

  • Furnace Setup: Place the sealed ampoule in a two-zone horizontal tube furnace, creating a temperature gradient.

  • Growth Parameters:

    • Source Zone (Hot End): Heat to ~550 °C.

    • Growth Zone (Cold End): Maintain at ~500 °C.

    • Duration: Hold these temperatures for an extended period, typically 7-10 days, to allow for the transport and crystallization process. The overall reaction is: 2 V(s) + 3 I₂(g) ⇌ 2 VI₃(g).[9]

  • Cool Down: Slowly cool the furnace to room temperature to prevent thermal shock to the crystals.

  • Crystal Harvesting: Carefully break the ampoule in an inert atmosphere (e.g., an argon-filled glovebox) to retrieve the black, plate-like VI₃ single crystals.

Protocol 3.2: Fabrication of a VI₃-based vdW Heterostructure Device

This protocol details the fabrication of an encapsulated VI₃ device for magnetotransport measurements.[4][5] All steps must be performed in an inert glovebox environment to prevent material degradation.

  • Substrate Preparation: Use a highly doped Si substrate with a 285 nm SiO₂ layer, which will serve as a back gate.

  • Mechanical Exfoliation:

    • Press a piece of scotch tape onto the bulk VI₃ crystals.

    • Repeatedly peel the tape apart to cleave the crystal into thinner layers.

    • Press the tape with the exfoliated flakes onto the Si/SiO₂ substrate to transfer the VI₃ layers.

    • Identify suitable multilayer flakes (typically 7-20 nm thick) using an optical microscope.

  • Heterostructure Assembly (Dry Transfer):

    • Use a standard dry transfer setup with a polymeric stamp (e.g., PDMS).

    • Exfoliate hexagonal boron nitride (hBN) and graphene flakes onto separate substrates.

    • Pick up a large hBN flake (for bottom encapsulation) with the stamp.

    • Align and pick up the target VI₃ flake.

    • Align and pick up graphene flakes to be used as contacts.

    • Align and pick up a second hBN flake (for top encapsulation).

    • Transfer the entire stack (hBN/graphene/VI₃/graphene/hBN) onto the target Si/SiO₂ substrate.

  • Contact Lithography (outside glovebox):

    • Spin-coat the substrate with electron-beam resist.

    • Use electron-beam lithography to define the electrode pattern connecting to the encapsulated graphene.

    • Perform reactive ion etching to expose the graphene contact areas.

    • Deposit metal contacts (e.g., 5 nm Cr / 50 nm Au) via thermal evaporation.

    • Perform lift-off in a solvent to remove the excess metal and resist, leaving the final device.

Protocol 3.3: Magnetic and Electronic Characterization
  • Magnetic Property Measurement:

    • Instrument: Use a SQUID (Superconducting Quantum Interference Device) magnetometer, such as a Quantum Design MPMS.[1][11]

    • Sample Mounting: Mount a bulk VI₃ crystal in a plastic straw or on a quartz holder.[1][12]

    • M-T Curve (Magnetization vs. Temperature):

      • Cool the sample to a low temperature (e.g., 2 K) in zero field (ZFC) or a small applied field (FC).

      • Apply a small, constant magnetic field (e.g., 100 Oe).

      • Measure the magnetic moment as the sample is warmed up to identify the Curie temperature (Tc).[13]

    • M-H Curve (Magnetization vs. Field):

      • Set a constant temperature below Tc (e.g., 10 K).

      • Sweep the magnetic field through a full cycle (e.g., -5 T to +5 T and back) and measure the magnetic moment to obtain the hysteresis loop, coercivity, and saturation magnetization.[13]

  • Electronic Transport Measurement:

    • Setup: Mount the fabricated device in a cryostat with electrical probes.

    • Two-Probe Measurement: Apply a source-drain voltage across the VI₃ channel (via the graphene contacts) and measure the current to determine the device conductance.

    • Magnetoconductance:

      • At a fixed temperature below Tc, sweep an external magnetic field (both perpendicular and parallel to the VI₃ plane) and record the change in device conductance.[4][5]

      • Repeat this measurement at various temperatures to map the magnetic phase transition as seen through electronic transport.[7]

    • Field-Effect Measurement: Apply a gate voltage to the Si substrate to modulate the charge carrier density in the VI₃ and study its effect on the magnetotransport properties.[4]

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of VI₃ in spintronics.

experimental_workflow cluster_synthesis Bulk Crystal Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Precursors (V + I₂) s2 Seal in Quartz Ampoule s1->s2 s3 Chemical Vapor Transport (Two-Zone Furnace) s2->s3 s4 Harvest VI₃ Crystals (Inert Atmosphere) s3->s4 f1 Mechanical Exfoliation (Scotch Tape Method) s4->f1 c1 Magnetic Measurement (SQUID-VSM) s4->c1 f2 vdW Heterostructure Assembly (Dry Transfer) f1->f2 f3 E-Beam Lithography & Metal Deposition f2->f3 c2 Magnetotransport Measurement f3->c2 doping_effects cluster_doping Interstitial Doping with 3d Transition Metals cluster_properties Engineered Spintronic Properties start Monolayer VI₃ (Ferromagnetic Semiconductor) ti Ti Doping start->ti mn Mn Doping start->mn ni Ni / V Doping start->ni p1 Half-Metallic Semiconductor (HMS) ti->p1 p2 Bipolar Magnetic Semiconductor (BMS) mn->p2 p3 Half-Semiconductor (HSC) ni->p3 spin_valve_device device Gate (Doped Si) SiO₂ (Dielectric) Graphene (Source) hBN (Tunnel Barrier) VI₃ (Ferromagnetic Layer) hBN (Encapsulation) Graphene (Drain) source Source Contact source->device:g1 drain Drain Contact drain->device:g2 gate Gate Voltage (Vg) gate->device:g bfield External Magnetic Field (B) bfield->device:vi3 Controls M

References

Application Notes and Protocols: Vanadium Iodide Based Heterostructures for Spin-Based Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Materials Science and Spintronics

Introduction

The field of spintronics, which utilizes the intrinsic spin of the electron in addition to its charge, promises a new generation of devices with higher speeds, lower energy consumption, and non-volatility. The discovery of two-dimensional (2D) van der Waals (vdW) magnets has opened a new frontier for designing and realizing spintronic concepts in atomically thin systems.[1][2] Among these materials, vanadium triiodide (VI3) has emerged as a compelling candidate due to its ferromagnetic properties in the 2D limit.[3][4] VI3 is a ferromagnetic Mott insulator, a class of materials of significant interest for device architectures.[3][5]

These application notes provide an overview of the properties of VI3 and detail its potential in creating heterostructures for advanced spin-based devices. We present key material data, protocols for synthesis and device fabrication, and conceptual frameworks for device operation.

Properties of Vanadium Triiodide (VI3)

VI3 is a layered vdW crystal that can be mechanically exfoliated down to a few layers, making it suitable for integration into 2D heterostructures.[3] In its bulk form, it undergoes a structural transition at approximately 79 K and a ferromagnetic transition with a Curie temperature (Tc) of about 50 K.[3][4] Unlike the well-studied CrI3, VI3 is a hard ferromagnet with a significant coercive field of 9.1 kOe at 2 K.[5][6]

PropertyValueReference
Crystal Structure (RT)Monoclinic (C2/m)[3][4]
Crystal Structure (<79 K)Rhombohedral (R3̅)[3][4]
Ferromagnetic Curie Temp (Tc)≈ 50 K[3][4]
Structural Transition Temp (Ts)≈ 79 K[3][4]
Magnetic StateFerromagnetic (S=1 system)[3]
Electronic TypeMott Insulator[3][5]
Optical Band Gap0.6 - 0.9 eV[3][4][5]
Exfoliation Energy0.29 J/m² (18 meV/Ų)[3]
Coercive Field (at 2 K)9.1 kOe[5][6]

Engineering VI3 Heterostructures for Spintronic Functionality

The intrinsic properties of VI3 can be further tailored for specific spintronic applications by forming heterostructures or introducing dopants. These modifications can enhance spin polarization and enable functionalities like spin filtering and electrical control of magnetism.

Doping of Monolayer VI3

First-principles calculations suggest that interstitial doping of monolayer VI3 with 3d transition metals (TM) can tune its electronic and magnetic properties to achieve highly spin-polarized states.[7][8][9] This creates materials that are ideal for injecting spin-polarized currents. Depending on the dopant, VI3 can be transformed into a half-metallic semiconductor (HMS), a half-semiconductor (HSC), or a bipolar magnetic semiconductor (BMS).[7][8]

Dopant (3d TM)Predicted PropertySpin-Up Gap (eV)Spin-Down Gap (eV)Total Band Gap (eV)Reference
Titanium (Ti)Half-Metallic Semiconductor (HMS)03.080[8]
Vanadium (V)Half-Semiconductor (HSC)1.043.631.04[8]
Manganese (Mn)Bipolar Magnetic Semiconductor (BMS)1.092.360.62[8]
Nickel (Ni)Half-Semiconductor (HSC)0.112.170.11[8]

The diagram below illustrates the conceptual density of states for these engineered material properties, which are crucial for spintronic applications.

G cluster_0 Tuning VI3 Monolayer Properties via Doping cluster_1 Resulting Spintronic Materials cluster_2 Device Applications Pristine Pristine VI3 (Semiconductor) Doping Interstitial Doping (e.g., Ti, V, Mn, Ni) Pristine->Doping Modification HMS Half-Metallic Semiconductor (HMS) (e.g., Ti-doped VI3) Doping->HMS HSC Half-Semiconductor (HSC) (e.g., V, Ni-doped VI3) Doping->HSC BMS Bipolar Magnetic Semiconductor (BMS) (e.g., Mn-doped VI3) Doping->BMS SpinInject Spin Injectors / Filters HMS->SpinInject MTJ Magnetic Tunnel Junctions HSC->MTJ SpinGen Spin Current Generators BMS->SpinGen G start Start: Assembled VI3 Heterostructure on Si/SiO2 litho E-Beam Lithography (Define contact pattern) start->litho 1. Patterning etch Reactive Ion Etching (RIE) (Shape the heterostructure, if needed) litho->etch 2. Shaping (Optional) depo Metal Deposition (e.g., Cr/Au for contacts) etch->depo 3. Metallization liftoff Lift-off (Remove resist, leaving contacts) depo->liftoff 4. Finalizing Contacts device Final Device liftoff->device moke MOKE Microscopy (Magnetic domain imaging) device->moke Characterization transport Transport Measurement (Magnetoresistance, Hall Effect) device->transport vsm Magnetometry (VSM/SQUID) (Bulk magnetic properties) device->vsm end End: Data Analysis & Interpretation moke->end transport->end vsm->end

References

Catalytic Applications of Vanadium Compounds: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium compounds have emerged as versatile and highly effective catalysts across a spectrum of organic and inorganic reactions. Their accessible oxidation states, typically ranging from +2 to +5, and their ability to form a variety of coordination complexes make them indispensable tools in modern catalysis.[1][2] This document provides detailed application notes and experimental protocols for key catalytic processes utilizing vanadium compounds, with a focus on oxidation, ammoxidation, polymerization, and selective catalytic reduction. Quantitative data is summarized for comparative analysis, and experimental workflows and reaction pathways are visualized to provide a comprehensive guide for laboratory application.

Selective Catalytic Reduction (SCR) of NOx with NH₃

Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often promoted with tungsten trioxide (WO₃), are the industry standard for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from stationary and mobile sources.[3][4] The catalyst facilitates the reaction of NOx with ammonia (NH₃) to produce harmless nitrogen (N₂) and water (H₂O).

Application Notes

The V₂O₅-WO₃/TiO₂ catalyst system demonstrates excellent NOx conversion efficiency and high durability, especially in the presence of sulfur compounds.[5] The active species are highly dispersed V⁵⁺ sites on the anatase TiO₂ support.[3] The addition of WO₃ enhances the catalyst's thermal stability and acidity, broadening the optimal operating temperature window.[5] The reaction mechanism is generally considered to follow the Eley-Rideal pathway at lower temperatures, where adsorbed NH₃ reacts with gaseous or weakly adsorbed NOx.[3][4]

Quantitative Data
Catalyst CompositionTemperature (°C)GHSV (h⁻¹)NOx Conversion (%)N₂ Selectivity (%)Reference
1 wt% V₂O₅ / 10 wt% WO₃ / TiO₂200-50027,430>90>95[6]
0.1% V₂O₅-6% WO₃/TiO₂200-50070,000~100~100[7]
V₂O₅-WO₃/TiO₂ (commercial)30027,43091-[6]
3 wt.% V₂O₅-MoO₃/TiO₂250-45050,000>80High[8][9]
Experimental Protocols

Catalyst Synthesis (V₂O₅-WO₃/TiO₂):

A common method for synthesizing V₂O₅-WO₃/TiO₂ catalysts is incipient wetness impregnation.[10]

  • Support Preparation: Commercial anatase TiO₂ powder is used as the support material.

  • Tungsten Impregnation: An aqueous solution of ammonium metatungstate is prepared. The volume of the solution is matched to the pore volume of the TiO₂ support. The TiO₂ is impregnated with the tungsten solution, followed by drying (e.g., at 110°C for 12 hours) and calcination (e.g., at 500°C for 5 hours).

  • Vanadium Impregnation: An aqueous solution of ammonium metavanadate is prepared. The tungsten-modified TiO₂ is then impregnated with the vanadium solution.

  • Final Calcination: The resulting material is dried (e.g., at 110°C for 12 hours) and calcined (e.g., at 500°C for 5 hours) to obtain the final V₂O₅-WO₃/TiO₂ catalyst.

Catalytic Activity Testing (NH₃-SCR of NOx):

  • Reactor Setup: A fixed-bed quartz reactor is typically used for laboratory-scale testing.[10]

  • Catalyst Loading: A known amount of the catalyst (e.g., 100-200 mg), sieved to a specific particle size (e.g., 40-60 mesh), is packed into the reactor.

  • Gas Feed: A simulated exhaust gas mixture is introduced into the reactor using mass flow controllers. A typical gas composition is:

    • NO: 500 ppm

    • NH₃: 500 ppm

    • O₂: 5 vol%

    • H₂O: 5-10 vol% (optional)

    • SO₂: 100-200 ppm (optional)

    • N₂ as balance gas.

  • Reaction Conditions: The reaction is carried out over a range of temperatures (e.g., 150-500°C) at a defined gas hourly space velocity (GHSV), typically between 30,000 and 100,000 h⁻¹.

  • Product Analysis: The concentrations of NOx and NH₃ at the reactor inlet and outlet are continuously monitored using a chemiluminescence NOx analyzer and an appropriate NH₃ detector or a Fourier Transform Infrared (FTIR) spectrometer.[10]

  • Data Calculation: NOx conversion is calculated using the formula: NOx Conversion (%) = [(NOx_inlet - NOx_outlet) / NOx_inlet] * 100

Visualizations

SCR_Mechanism cluster_catalyst V2O5/TiO2 Catalyst Surface V=O V=O (V5+) V-OH V-OH V=O->V-OH Reduction V-OH->V=O Re-oxidation NH3_ads NH3(ads) NH4_ads NH4+(ads) NH3_ads->NH4_ads Protonation on Brønsted acid site Intermediate Intermediate Complex NH3_ads->Intermediate Reaction with NO NH3_gas NH3(gas) NH3_gas->NH3_ads Adsorption NO_gas NO(gas) NO_gas->Intermediate O2_gas O2(gas) O2_gas->V-OH N2_H2O N2 + H2O Intermediate->N2_H2O Decomposition

Simplified Eley-Rideal mechanism for NH₃-SCR of NOx.

Hydroxylation of Benzene to Phenol

The direct hydroxylation of benzene to phenol is a highly attractive process in the chemical industry, and vanadium-based catalysts have shown significant promise in this area.[11] These catalysts can activate oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen under relatively mild conditions.[11][12]

Application Notes

Vanadium oxides, often supported on materials like silica, carbon nanotubes, or graphene, are effective catalysts for this transformation.[11] The high dispersion of vanadium oxide nanoparticles is crucial for achieving high catalytic activity.[11] The reaction is typically carried out in a liquid phase using a solvent such as acetic acid or acetonitrile.

Quantitative Data
CatalystOxidantTemperature (°C)Benzene Conversion (%)Phenol Selectivity (%)Phenol Yield (%)Reference
VOx/RGO30% H₂O₂5018.793.117.4[11]
VOx-LUS-1H₂O₂--7325[2]
4.2V/NC-600H₂O₂-31.097.2-[13]
V-pg-C₃N₄-0.46H₂O₂606099.7-[14]
Experimental Protocols

Catalyst Synthesis (VOx/RGO):

A solvothermal method can be employed for the synthesis of vanadium oxide/reduced graphene oxide composites.[11]

  • Graphene Oxide (GO) dispersion: Exfoliate graphite oxide in water to obtain a GO dispersion.

  • Vanadium Precursor Addition: Add a vanadium precursor, such as ammonium metavanadate (NH₄VO₃), to the GO dispersion.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180°C) for a designated time (e.g., 12 hours).

  • Washing and Drying: After cooling, the product is filtered, washed with deionized water and ethanol, and dried in a vacuum oven.

Catalytic Reaction (Benzene Hydroxylation):

  • Reactor Setup: The reaction is typically performed in a glass flask or a stainless-steel autoclave equipped with a magnetic stirrer and a condenser.

  • Reaction Mixture: In a typical experiment, the catalyst (e.g., 5-10 mg) is dispersed in a solvent (e.g., 5 mL of acetic acid). Benzene (e.g., 0.3 mL) and the oxidant (e.g., 1.5 mL of 30% aq. H₂O₂) are then added.[11][15]

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50-80°C) for a specific duration (e.g., 4-6 hours).[16]

  • Product Analysis: After the reaction, the catalyst is separated by centrifugation or filtration. The liquid phase is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of benzene, phenol, and any byproducts.[17][18][19]

  • Data Calculation:

    • Benzene Conversion (%) = (moles of benzene reacted / initial moles of benzene) * 100

    • Phenol Selectivity (%) = (moles of phenol produced / moles of benzene reacted) * 100

    • Phenol Yield (%) = (moles of phenol produced / initial moles of benzene) * 100

    • Turnover Number (TON) = moles of phenol produced / moles of vanadium[15]

Visualizations

Benzene_Hydroxylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Dispersion Disperse GO in Water Addition Add Vanadium Precursor Dispersion->Addition Solvothermal Solvothermal Reaction Addition->Solvothermal Wash_Dry Wash and Dry Solvothermal->Wash_Dry Reactants Add Catalyst, Solvent, Benzene, H2O2 to Reactor Wash_Dry->Reactants Stir_Heat Stir at Controlled Temperature Reactants->Stir_Heat Separate Separate Catalyst Stir_Heat->Separate Analysis Analyze Liquid Phase by GC/HPLC Separate->Analysis Calculate Calculate Conversion, Selectivity, Yield Analysis->Calculate

Experimental workflow for benzene hydroxylation.

Epoxidation of Allylic Alcohols

Vanadium complexes are highly effective catalysts for the stereoselective epoxidation of allylic alcohols, a crucial transformation in the synthesis of fine chemicals and pharmaceuticals.[7] Vanadium catalysts exhibit remarkable syn-selectivity, directing the epoxidation to the face of the double bond on the same side as the hydroxyl group.

Application Notes

Vanadyl acetylacetonate [VO(acac)₂] is a commonly used and commercially available catalyst for this reaction.[20] The reaction typically employs alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP), as the oxidant.[21] The stereoselectivity arises from the coordination of the allylic alcohol to the vanadium center, which directs the delivery of the oxidant. Chiral vanadium complexes have been developed for the asymmetric epoxidation of allylic and homoallylic alcohols, achieving high enantioselectivities.[1][22][23]

Quantitative Data
SubstrateCatalyst SystemOxidantYield (%)ee (%)Reference
(Z)-3-methyl-2-penten-1-olVO(acac)₂ / Chiral Ligandaq. TBHP9594[1][21]
(E)-3,7-dimethyl-2,6-octadien-1-olVO(acac)₂ / Chiral Ligandaq. TBHP9190[1][21]
2-(2,2-dimethypropyl)allylic alcoholVO(OiPr)₃ / Chiral LigandCHP9533-53[24]
Various allylic alcoholsChiral V-hydroxamic acid complexaq. TBHPup to 95up to 94[25]
Experimental Protocols

General Procedure for Asymmetric Epoxidation:

  • Catalyst Preparation (in situ): In a reaction flask under an inert atmosphere (e.g., argon), the vanadium precursor (e.g., VO(OiPr)₃, 1-5 mol%) and the chiral ligand (e.g., a bishydroxamic acid derivative, 1-5 mol%) are dissolved in a suitable solvent (e.g., toluene).[23] The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • Substrate Addition: The allylic alcohol is added to the catalyst solution.

  • Oxidant Addition: The oxidant (e.g., cumene hydroperoxide (CHP) or aqueous TBHP, 1.1-1.5 equivalents) is added dropwise to the reaction mixture, often at a reduced temperature (e.g., 0°C).[23]

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 0°C to room temperature) and monitored by thin-layer chromatography (TLC) or GC until the starting material is consumed.

  • Work-up: The reaction is quenched (e.g., with a saturated aqueous solution of Na₂S₂O₃). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess (ee) is measured by chiral HPLC or GC.[23]

Visualizations

Epoxidation_Pathway V_catalyst Vanadium Catalyst (e.g., VO(acac)2) V_alkoxide Vanadium Alkoxide Intermediate V_catalyst->V_alkoxide Coordination Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->V_alkoxide TBHP tert-Butyl Hydroperoxide (TBHP) V_peroxo Vanadium Peroxo Complex TBHP->V_peroxo V_alkoxide->V_peroxo Reaction with TBHP Epoxide syn-Epoxy Alcohol V_peroxo->Epoxide Oxygen Transfer tBuOH tert-Butanol V_peroxo->tBuOH Epoxide->V_catalyst Catalyst Regeneration

Catalytic cycle for vanadium-catalyzed epoxidation.

Olefin Polymerization

Vanadium-based catalysts are widely used in the production of polyolefins, including polyethylene and ethylene-propylene-diene monomer (EPDM) rubbers.[26] These catalysts, often used in conjunction with aluminum-based co-catalysts, can produce polymers with a range of molecular weights and microstructures.[12][27]

Application Notes

Classical Ziegler-Natta systems for olefin polymerization often consist of a vanadium compound (e.g., VCl₄ or VOCl₃) and an organoaluminum co-catalyst (e.g., diethylaluminum chloride, Et₂AlCl).[27] More recently, well-defined vanadium complexes with specific ligand architectures have been developed to achieve better control over the polymerization process and the resulting polymer properties.[12]

Quantitative Data
Vanadium CatalystCo-catalystMonomer(s)Activity (kg polymer/mol V·h)Polymer Mₙ ( g/mol )Polymer Mₙ/MₙReference
VCl₄/MgCl₂(THF)₂Et₂AlClEthylene>100High-[27]
Imido-V(V) complexMe₂AlClEthylene122,9006,860,000-[3]
Binuclear V complexEt₂AlClEthylene/Methyl Acrylate529--[12]
V(IV) phenoxyimineMAO1-Octene5.5576,000-[3]
Imido-V(V) phenoxy-phosphine-Ethylene139,400585,000-[11]
Experimental Protocols

General Procedure for Ethylene Polymerization:

  • Reactor Preparation: A glass or stainless-steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Solvent and Co-catalyst Addition: A dry, deoxygenated solvent (e.g., toluene or hexane) is introduced into the reactor, followed by the organoaluminum co-catalyst (e.g., a solution of Et₂AlCl in hexane).[27]

  • Catalyst Injection: The vanadium catalyst (e.g., a solution of VCl₄ in hexane) is injected into the reactor to initiate the polymerization.

  • Monomer Feed: Ethylene is continuously fed into the reactor to maintain a constant pressure.

  • Reaction Conditions: The polymerization is carried out at a specific temperature (e.g., 25-80°C) and pressure (e.g., 1-10 atm) for a predetermined time.

  • Termination: The polymerization is terminated by adding an alcohol (e.g., methanol) containing a small amount of hydrochloric acid.

  • Polymer Isolation: The polymer is precipitated, filtered, washed with the alcohol, and dried under vacuum to a constant weight.

  • Characterization: The polymer's molecular weight and molecular weight distribution are determined by gel permeation chromatography (GPC). The microstructure can be analyzed by NMR spectroscopy.

Visualizations

Polymerization_Workflow Reactor_Prep Prepare and Purge Reactor Add_Solvent_CoCat Add Solvent and Co-catalyst Reactor_Prep->Add_Solvent_CoCat Inject_Catalyst Inject Vanadium Catalyst Add_Solvent_CoCat->Inject_Catalyst Feed_Monomer Feed Ethylene Monomer Inject_Catalyst->Feed_Monomer Polymerize Maintain Temperature and Pressure Feed_Monomer->Polymerize Terminate Terminate with Acidified Alcohol Polymerize->Terminate Isolate_Polymer Isolate and Dry Polymer Terminate->Isolate_Polymer Characterize Characterize Polymer (GPC, NMR) Isolate_Polymer->Characterize

General workflow for vanadium-catalyzed ethylene polymerization.

Ammoxidation of Propane to Acrylonitrile

The ammoxidation of propane to acrylonitrile is a more sustainable alternative to the current commercial process that uses propylene. Vanadium-based catalysts, particularly those containing antimony or molybdenum, are effective for this transformation.[26][28]

Application Notes

Vanadium-antimony oxide (V-Sb-O) and vanadium-molybdenum-niobium-tellurium oxide (Mo-V-Nb-Te-O) systems are among the most studied catalysts for propane ammoxidation.[26][28] The reaction is highly exothermic and is typically carried out in a fluidized-bed reactor to ensure efficient heat removal.[26] The reaction mechanism is complex and involves the activation of the propane C-H bond, followed by oxidative dehydrogenation to propylene as an intermediate, which is then ammoxidized to acrylonitrile.[26]

Quantitative Data
Catalyst SystemTemperature (°C)Propane Conversion (%)Acrylonitrile Selectivity (%)Acrylonitrile Yield (%)Reference
V-Sb-Al-O480804738[26]
VAlON5006056-[13][21]
Mo-V-Nb-Te-O420>80>60>50[9][26]
V-Sb-O/Al₂O₃450-50010-4040-50-[29]
Experimental Protocols

General Procedure for Propane Ammoxidation:

  • Catalyst Preparation: The multicomponent oxide catalysts are typically prepared by co-precipitation or slurry methods followed by calcination. For example, a V-Sb-O/Al₂O₃ catalyst can be prepared by impregnating γ-Al₂O₃ with solutions of vanadium and antimony precursors, followed by drying and calcination.[29]

  • Reactor Setup: A fixed-bed or fluidized-bed reactor made of quartz or stainless steel is used.

  • Catalyst Loading: The catalyst is loaded into the reactor.

  • Feed Gas Composition: A mixture of propane, ammonia, and air (or oxygen) is fed into the reactor. A typical feed ratio is C₃H₈ : NH₃ : O₂ in the range of 1:1-1.5:2-3.[13][21]

  • Reaction Conditions: The reaction is conducted at elevated temperatures, typically between 400°C and 500°C.

  • Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with appropriate columns to separate and quantify reactants and products (propane, propylene, acrylonitrile, acetonitrile, CO, CO₂).

  • Data Calculation:

    • Propane Conversion (%) = [(moles of propane in - moles of propane out) / moles of propane in] * 100

    • Acrylonitrile Selectivity (%) = (moles of acrylonitrile produced / moles of propane reacted) * 100

    • Acrylonitrile Yield (%) = (Propane Conversion * Acrylonitrile Selectivity) / 100

Visualizations

Ammoxidation_Pathway Propane Propane (C3H8) Propylene Propylene (C3H6) Propane->Propylene Oxidative Dehydrogenation Byproducts Byproducts (CO, CO2, HCN) Propane->Byproducts Over-oxidation NH3_O2 NH3 + O2 NH3_O2->Propylene Acrylonitrile Acrylonitrile (C3H3N) NH3_O2->Acrylonitrile Propylene->Acrylonitrile Ammoxidation Propylene->Byproducts Over-oxidation Catalyst Vanadium-based Catalyst

Simplified reaction network for propane ammoxidation.

References

Application Note: Protocols for Handling Air-Sensitive Vanadium Iodides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vanadium iodides, such as Vanadium(III) iodide (VI₃), are highly reactive inorganic compounds that are sensitive to air, moisture, and light. Their hygroscopic nature and reactivity with atmospheric oxygen and water necessitate specialized handling techniques to maintain their purity and prevent decomposition.[1] Improper handling can lead to the formation of vanadium oxides and other impurities, compromising experimental results. This document provides detailed protocols and safety guidelines for the manipulation of air-sensitive vanadium iodides using standard laboratory equipment like gloveboxes and Schlenk lines.

Safety and Hazard Information

Vanadium iodides are corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation of dust may be harmful and is destructive to the tissues of the mucous membranes and upper respiratory tract. Always handle these compounds within a certified chemical fume hood or an inert atmosphere enclosure. Personal Protective Equipment (PPE), including a lab coat, safety glasses or face shield, and appropriate gloves, is mandatory.

Table 1: Hazard and Safety Data for Vanadium(III) Iodide

Identifier Information Reference
GHS Pictogram Corrosive (GHS05) [3]
Signal Word Danger [2][3]
Hazard Statements H314: Causes severe skin burns and eye damage. [2][3]
Precautionary Statements P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. [2]
First Aid (Inhalation) Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
First Aid (Skin) Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light, air, and moisture.
Incompatible Materials Acids, Oxidizing agents.[4]

| Disposal | Dispose of surplus and non-recyclable solutions via a licensed disposal company. | |

Physicochemical Properties

The physical and chemical properties of vanadium iodides are crucial for planning experiments. Vanadium(III) iodide is a black, hygroscopic solid that is soluble in water, forming characteristic green solutions of V(III) ions.[1]

Table 2: Properties of Common Vanadium Iodides

Property Vanadium(II) Iodide (VI₂) Vanadium(III) Iodide (VI₃)
Molecular Formula VI₂ VI₃
Molar Mass 304.75 g/mol 431.65 g/mol [1]
Appearance Not specified in results Black, hygroscopic solid[1]
Density Not specified in results 5.14 g/cm³[1][3]
Solubility in Water Not specified in results Soluble[1]

| Synthesis | Residue from thermal decomposition of VI₃ | Reaction of vanadium powder with iodine (~500 °C)[1] |

Core Techniques and Equipment

The successful handling of vanadium iodides relies on the rigorous exclusion of air and moisture. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[5]

  • Glovebox: A sealed container with a controlled inert atmosphere (typically argon or nitrogen). It is the preferred method for manipulations requiring high dexterity, such as weighing and transferring solids.

  • Schlenk Line: A dual-manifold vacuum/inert gas system that allows for reactions and manipulations to be performed in glassware under an inert atmosphere.[6][7] This technique is suitable for solution-based chemistry and transfers.

All glassware must be scrupulously dried before use, typically in an oven (e.g., 140°C for 4 hours or 125°C overnight) and then cooled under vacuum or an inert gas stream.[8][9]

Experimental Protocols

Protocol 1: General Schlenk Line Preparation and Use

This protocol outlines the fundamental "evacuate-refill" cycle, which is essential for removing the laboratory atmosphere from glassware and replacing it with an inert gas.[6]

Materials:

  • Schlenk flask or other appropriate glassware

  • Schlenk line with vacuum pump and inert gas (Argon or Nitrogen) source

  • Liquid nitrogen cold trap

  • High-vacuum grease

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove adsorbed moisture. Assemble the hot glassware and connect it to the Schlenk line via flexible tubing.

  • Safety Check: Verify that the Schlenk line's cold trap is filled with liquid nitrogen to protect the vacuum pump from corrosive vapors.[10] Ensure the system is properly vented through an oil or mercury bubbler.[9][10]

  • Evacuate-Refill Cycle: a. Close the flask's stopcock to the inert gas manifold. b. Slowly open the flask's stopcock to the vacuum manifold to evacuate the air. c. Once a stable vacuum is reached (or after 2-3 minutes), close the stopcock to the vacuum. d. Slowly open the stopcock to the inert gas manifold to backfill the flask.

  • Repeat: Repeat the evacuate-refill cycle at least three times to ensure the vessel is sufficiently inert.[5][6] The flask is now ready for use.

schlenk_setup_workflow Workflow for Schlenk Line Preparation start Start clean_dry Clean and Oven-Dry Glassware start->clean_dry assemble Assemble Hot Glassware and Connect to Line clean_dry->assemble check_trap Check Liquid N2 Trap and Bubbler assemble->check_trap evacuate 1. Evacuate Flask (Open to Vacuum) check_trap->evacuate backfill 2. Backfill Flask (Open to Inert Gas) evacuate->backfill cycle_check Repeat Cycle 3-5 Times? backfill->cycle_check cycle_check->evacuate Yes ready Flask is Under Inert Atmosphere cycle_check->ready No end_node End ready->end_node

Workflow for preparing glassware on a Schlenk line.
Protocol 2: Weighing and Transfer of Solid Vanadium Iodide in a Glovebox

This is the most reliable method for handling solid vanadium iodide.

Materials:

  • Glovebox with an inert argon or nitrogen atmosphere

  • Vanadium iodide storage container

  • Spatula

  • Weighing paper or boat

  • Analytical balance (inside glovebox)

  • Reaction flask with a septum or ground glass stopper

Procedure:

  • Preparation: Bring all necessary items (spatula, weighing boat, flask, etc.) into the glovebox antechamber and perform at least three evacuate-refill cycles.

  • Equilibration: Allow items to sit inside the glovebox for at least 20-30 minutes to ensure any residual atmospheric contaminants are removed.

  • Weighing: Tare the weighing boat on the analytical balance. Using a clean spatula, carefully transfer the desired amount of black, solid vanadium iodide from its storage container to the weighing boat and record the mass.

  • Transfer: Carefully add the weighed solid to the reaction flask.

  • Sealing: Securely seal the reaction flask with its stopper or septum. If the flask is to be removed from the glovebox, wrap the joint with paraffin film or electrical tape for extra security.

  • Cleanup: Tightly close the main vanadium iodide storage container. Clean the spatula and work area inside the glovebox to prevent cross-contamination.

glovebox_transfer_workflow Glovebox Solid Transfer Workflow start Start antechamber Move Items into Glovebox Antechamber start->antechamber purge Purge Antechamber (3x Evacuate-Refill) antechamber->purge equilibrate Transfer to Main Chamber & Equilibrate purge->equilibrate weigh Weigh Vanadium Iodide on Balance equilibrate->weigh transfer Transfer Solid to Reaction Flask weigh->transfer seal_flask Seal Reaction Flask Securely transfer->seal_flask cleanup Clean Workspace & Seal Stock Container seal_flask->cleanup end_node End cleanup->end_node

Workflow for transferring a solid inside a glovebox.
Protocol 3: Preparation of a Solution using a Schlenk Line

This protocol describes how to dissolve a pre-weighed, air-sensitive solid in a degassed solvent.

Materials:

  • Schlenk flask containing a known mass of vanadium iodide under inert gas

  • Magnetic stir bar

  • Degassed anhydrous solvent in a Sure/Seal™ bottle or Schlenk flask

  • Gas-tight syringe with a long needle[9]

  • Schlenk line

Procedure:

  • Preparation: Place a magnetic stir bar in the Schlenk flask containing the vanadium iodide. Attach the flask to the Schlenk line and ensure it is under a positive pressure of inert gas (indicated by the bubbler).[9]

  • Solvent Preparation: Ensure the solvent has been properly dried and degassed. A common degassing method is "freeze-pump-thaw," which involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. This cycle is repeated three times.[6]

  • Syringe Purge: Purge a clean, dry, gas-tight syringe with inert gas from the Schlenk line. This is done by drawing inert gas into the syringe and expelling it several times (at least 5-10 cycles).[9]

  • Solvent Transfer: Using the purged syringe, withdraw the desired volume of degassed solvent from its storage vessel.

  • Addition to Flask: Insert the syringe needle through the rubber septum on the Schlenk flask containing the vanadium iodide. Slowly add the solvent to the flask while maintaining a positive flow of inert gas.

  • Dissolution: Once the addition is complete, begin stirring to dissolve the solid. The resulting solution should be green, characteristic of V(III) ions.[1]

Troubleshooting

Failures in air-sensitive techniques usually result from atmospheric leaks or contaminated materials.

troubleshooting_logic Troubleshooting Common Issues problem Problem Observed (e.g., unexpected color change, failed reaction) source Potential Source? problem->source leak Atmospheric Leak source->leak System reagent Contaminated Reagent/ Solvent source->reagent Materials check_septa Check Septa for Punctures leak->check_septa check_grease Check Ground Glass Joints for Proper Greasing leak->check_grease check_pressure Check for Positive Pressure at Bubbler leak->check_pressure check_solvent Was Solvent Properly Degassed/Dried? reagent->check_solvent check_reagent Was Stock Reagent Container Sealed? reagent->check_reagent

Logical diagram for troubleshooting experimental issues.

References

Application Notes and Protocols: Vanadium Iodide as a Precursor for Other Vanadium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of vanadium iodide as a precursor for the synthesis of various vanadium compounds. Vanadium compounds are of significant interest in materials science, catalysis, and medicine, with applications ranging from the production of alloys to potential therapeutic agents for diseases like diabetes and cancer.[1][2] Vanadium's ability to exist in multiple oxidation states (+2, +3, +4, +5) allows for a rich and diverse chemistry.[3] While vanadium chlorides are more commonly used as precursors, vanadium iodides (VI₂) and (VI₃) offer alternative routes for the synthesis of novel vanadium complexes.

Synthesis of Vanadium Iodide Precursors

The two primary vanadium iodide precursors are vanadium(II) iodide (VI₂) and vanadium(III) iodide (VI₃).

Synthesis of Vanadium(III) Iodide (VI₃)

Vanadium(III) iodide can be synthesized by the direct reaction of vanadium powder with iodine at elevated temperatures.[4]

Experimental Protocol:

  • Place vanadium powder and an excess of iodine in a quartz ampule.

  • Evacuate the ampule and seal it.

  • Heat the ampule to approximately 500 °C.

  • Maintain the temperature to allow the reaction to proceed to completion.

  • The resulting product is a black, hygroscopic crystalline solid of VI₃.[4]

Synthesis of Vanadium(II) Iodide (VI₂)

Vanadium(II) iodide can be prepared through the thermal decomposition of vanadium(III) iodide.[4]

Experimental Protocol:

  • Heat solid vanadium(III) iodide (VI₃) under vacuum.

  • The thermal decomposition yields solid vanadium(II) iodide (VI₂) and gaseous vanadium(IV) iodide (VI₄).[4]

    • Reaction: 2 VI₃(s) → 2 VI₂(s) + I₂(g)

An alternative method involves the reduction of vanadium(III) chloride with trimethylsilyl iodide.[2]

Vanadium Iodide in the Synthesis of Coordination Complexes

Vanadium iodides are valuable precursors for the synthesis of various coordination complexes, particularly with soft donor ligands like phosphines.

Synthesis of Diiodotetrakis(tetrahydrofuran)vanadium(II) [VI₂(THF)₄]

This complex serves as a versatile starting material for other vanadium(II) diiodide compounds.[5]

Experimental Protocol:

  • React vanadium(III) chloride acetonitrile complex, [VCl₃(MeCN)₃], with trimethylsilyl iodide (SiMe₃I) in tetrahydrofuran (THF).

  • The reaction produces [VI₂(THF)₄] as a crystalline solid.

Synthesis of Phosphine-Ligated Vanadium(II) Complexes

[VI₂(THF)₄] can be used to synthesize vanadium(II) complexes with chelating phosphine ligands.[5]

Experimental Protocol: Synthesis of [VI₂(depe)₂] (depe = 1,2-bis(diethylphosphino)ethane)

  • Dissolve [VI₂(THF)₄] in a suitable organic solvent.

  • Add a solution of 1,2-bis(diethylphosphino)ethane (depe) to the vanadium complex solution.

  • The phosphine ligand will displace the THF ligands to form the [VI₂(depe)₂] complex.

  • Isolate the product by crystallization.

Table 1: Quantitative Data for the Synthesis of a Vanadium(II)-Phosphine Complex

PrecursorLigandProductYield (%)
[VI₂(THF)₄]depe[VI₂(depe)₂]Not Reported

Note: While the specific yield was not provided in the search results, this protocol outlines the synthetic pathway.

Synthesis of Hexakis(acetonitrile)vanadium(II) Tetraiodide [[V(MeCN)₆]I₄]

This complex is an example of a cationic vanadium(II) species synthesized from a vanadium(III) precursor.[5]

Experimental Protocol:

  • Reflux a mixture of [VCl₃(MeCN)₃] and trimethylsilyl iodide (SiMe₃I) in acetonitrile.

  • The reaction results in the formation of the hexakis(acetonitrile)vanadium(II) cation with a tetraiodide counter-ion.

  • The product, [[V(MeCN)₆]I₄], can be isolated as crystals.[5]

Prospective Applications of Vanadium Iodide as a Precursor

While detailed protocols are not widely available in the reviewed literature, the reactivity of vanadium iodides suggests their potential as precursors for other classes of vanadium compounds, analogous to the more common vanadium chlorides.

Potential Synthesis of Vanadium Oxides

Vanadium oxides are typically synthesized from precursors like V₂O₅, ammonium metavanadate, or vanadium alkoxides.[6][7][8] A potential, though not yet documented, route could involve the hydrolysis of vanadium iodide.

Conceptual Workflow:

Caption: Conceptual pathway for vanadium oxide synthesis from vanadium iodide.

Potential Synthesis of Vanadium Nitrides

The synthesis of vanadium nitride (VN) is commonly achieved through the carbothermal reduction and nitridation of vanadium oxides or the ammonolysis of vanadium precursors.[1][9][10] A possible route using vanadium iodide could involve reaction with a nitrogen source like ammonia at high temperatures.

Conceptual Workflow:

Caption: Conceptual pathway for vanadium nitride synthesis from vanadium iodide.

Potential Synthesis of Organovanadium Compounds

Organovanadium compounds are typically synthesized from vanadium chlorides via reactions with organolithium or Grignard reagents.[3] Vanadium iodides could potentially undergo similar salt metathesis reactions.

Conceptual Workflow:

c Vanadium Iodide (VIn) Vanadium Iodide (VIn) Organometallic Reagent (e.g., RLi, RMgX) Organometallic Reagent (e.g., RLi, RMgX) Vanadium Iodide (VIn)->Organometallic Reagent (e.g., RLi, RMgX) Salt Metathesis Solvent (e.g., THF, Ether) Solvent (e.g., THF, Ether) Organovanadium Compound (RnV) Organovanadium Compound (RnV) Organometallic Reagent (e.g., RLi, RMgX)->Organovanadium Compound (RnV) Salt Byproduct (e.g., LiI, MgXI) Salt Byproduct (e.g., LiI, MgXI) Organometallic Reagent (e.g., RLi, RMgX)->Salt Byproduct (e.g., LiI, MgXI)

Caption: Conceptual pathway for organovanadium synthesis from vanadium iodide.

Signaling Pathways and Biological Relevance of Vanadium Compounds

Vanadium compounds have been investigated for their potential therapeutic applications, particularly as insulin-mimetic agents for the treatment of diabetes.[11] They are known to interact with various signaling pathways, often by mimicking the action of phosphate.

Simplified Insulin Signaling Pathway and Potential Vanadium Interaction:

d cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Receptor Insulin Receptor IRS Insulin Receptor Substrate (IRS) Insulin Receptor->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle Stimulates GLUT4 Translocation GLUT4 Translocation to Membrane GLUT4 Vesicle->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Vanadate Vanadate (mimics phosphate) Vanadate->IRS Inhibits dephosphorylation (mimics phosphorylation) Insulin Insulin Insulin->Insulin Receptor Glucose Glucose Glucose->Glucose Uptake

Caption: Vanadium compounds can mimic insulin by affecting phosphorylation states in the insulin signaling pathway.

Conclusion

Vanadium iodides, while less common than their chloride counterparts, are viable precursors for the synthesis of a range of vanadium compounds, particularly coordination complexes. The protocols provided herein for the synthesis of vanadium(II) and (III) iodides and their subsequent use in preparing phosphine-ligated complexes demonstrate their utility. Further research into the reactivity of vanadium iodides could expand their application in the synthesis of vanadium oxides, nitrides, and organometallic compounds, offering alternative synthetic routes to these important materials. The continued exploration of vanadium chemistry is crucial for the development of new catalysts and therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Vanadium Iodide (VI2) Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vanadium Iodide (VI2). This resource is designed for researchers, scientists, and drug development professionals working with VI2 samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the stability of your VI2 samples and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of Vanadium Iodide (VI2).

Q1: My VI2 sample has changed color from black to a brownish or greenish hue. What does this indicate?

A1: A color change from the expected black, micaceous appearance of pure VI2 is a primary indicator of degradation.[1] This is typically due to oxidation or hydration. Exposure to air and moisture can lead to the formation of vanadium oxides or oxyiodides, which often have different colors. Vanadium(III) compounds, for instance, can appear green or brown. It is crucial to handle VI2 under strictly inert and anhydrous conditions to prevent this.

Q2: I observe poor reproducibility in my experiments using VI2. Could sample instability be the cause?

A2: Absolutely. Inconsistent sample quality due to degradation is a major source of experimental irreproducibility. If your VI2 has been improperly stored or handled, it may contain varying amounts of oxidized or hydrated species, which will affect its reactivity and physical properties. We recommend implementing the rigorous handling and storage protocols outlined below to ensure consistent sample quality.

Q3: What are the ideal storage conditions for VI2 to ensure long-term stability?

A3: Vanadium(II) iodide is highly sensitive to air and moisture. Therefore, it must be stored under an inert atmosphere, such as in a nitrogen or argon-filled glovebox. The container should be a tightly sealed, opaque vial to protect the sample from light, which can also accelerate degradation. For long-term storage, maintaining a cool and stable temperature is recommended to minimize any potential thermal decomposition.

Q4: Can I handle VI2 on the benchtop for a short period?

A4: It is strongly advised against handling VI2 in an open atmosphere, even for brief periods. The V(II) oxidation state is readily oxidized by atmospheric oxygen. All manipulations, including weighing and sample preparation, should be performed in a controlled inert atmosphere environment (e.g., a glovebox) with low oxygen and moisture levels (<1 ppm).

Q5: How can I confirm the purity of my VI2 sample?

A5: The purity of your VI2 sample can be assessed using several analytical techniques. X-ray Diffraction (XRD) is a primary method to confirm the crystal structure and identify any crystalline impurities, such as vanadium oxides.[2] X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of vanadium.[2]

Experimental Protocols

Below are detailed methodologies for the synthesis and stability testing of Vanadium Iodide (VI2).

Protocol 1: Synthesis of Vanadium(II) Iodide (VI2) from Elemental Vanadium and Iodine

This protocol describes the direct synthesis of VI2 from its constituent elements. This method should be performed under a controlled inert atmosphere.

Materials:

  • Vanadium metal powder (99.5% or higher purity)

  • Iodine crystals (99.8% or higher purity)

  • Quartz ampoule

  • Schlenk line

  • Tube furnace

  • Glovebox (Ar or N2 atmosphere)

Procedure:

  • Inside an inert atmosphere glovebox, weigh stoichiometric amounts of vanadium powder and iodine crystals and place them in a clean, dry quartz ampoule.

  • Evacuate the ampoule using a Schlenk line to a pressure of at least 10^-3 mbar.

  • Seal the ampoule under vacuum using a high-temperature torch.

  • Place the sealed ampoule in a tube furnace.

  • Slowly heat the furnace to 500 °C over 5 hours.

  • Maintain the temperature at 500 °C for 48 hours to ensure complete reaction.

  • Slowly cool the furnace to room temperature over 10 hours.

  • Transfer the sealed ampoule back into the glovebox before opening to retrieve the black, crystalline VI2 product.

Protocol 2: Stability Testing of VI2 under Controlled Atmosphere

This protocol outlines a method to quantitatively assess the stability of VI2 under controlled temperature and atmospheric conditions using Thermogravimetric Analysis (TGA).

Materials:

  • VI2 sample

  • Thermogravimetric Analyzer (TGA) with gas switching capabilities

  • Inert gas (Argon or Nitrogen, high purity)

  • Oxidizing gas (Dry Air or O2/Ar mixture)

  • Alumina or platinum TGA pans

Procedure:

  • Inside a glovebox, load a small, accurately weighed amount of VI2 (typically 5-10 mg) into a TGA pan.

  • Transfer the pan to the TGA instrument, ensuring minimal exposure to ambient air by using a sealed container or performing the transfer under a purge of inert gas.

  • Purge the TGA furnace with a high-purity inert gas (e.g., Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Begin the TGA experiment with a temperature program. A typical program would be to heat the sample from room temperature to a desired setpoint (e.g., 100 °C, 200 °C, 300 °C) at a controlled rate (e.g., 10 °C/min) under the inert atmosphere.

  • Hold the sample at the setpoint temperature for a defined period while monitoring for any mass loss, which would indicate sublimation or decomposition.

  • To test for oxidative stability, switch the purge gas to an oxidizing atmosphere (e.g., dry air) at the same flow rate while maintaining the setpoint temperature.

  • Monitor the change in sample mass. A mass gain indicates oxidation of VI2.

  • Analyze the resulting TGA curve to determine the onset temperature of oxidation and the extent of mass gain, which corresponds to the degree of oxidation.

Data Presentation

The following tables provide a framework for summarizing quantitative data from stability studies.

Table 1: Thermal Stability of VI2 under Inert Atmosphere (TGA)

Temperature (°C)Heating Rate (°C/min)AtmosphereMass Loss (%)Observations
10010Argon
20010Argon
30010Argon
40010Argon
50010Argon

Table 2: Oxidative Stability of VI2 at 300 °C (TGA)

Time (minutes)AtmosphereMass Change (%)Corresponding Oxidation Product (Hypothesized)
0-30ArgonNone
30-60Dry AirVOI, V2O3, etc.
60-90Dry AirV2O5
90-120Dry Air

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of VI2.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_stability Stability Testing s1 Weigh Vanadium and Iodine (Inert Atmosphere) s2 Seal in Quartz Ampoule (Under Vacuum) s1->s2 s3 Heat in Tube Furnace (500 °C, 48h) s2->s3 s4 Cool to Room Temperature s3->s4 s5 Retrieve VI2 Product (Inert Atmosphere) s4->s5 c1 X-ray Diffraction (XRD) s5->c1 c2 X-ray Photoelectron Spectroscopy (XPS) s5->c2 st1 Load Sample in TGA (Inert Atmosphere) s5->st1 st2 Heat under Inert Gas st1->st2 st3 Switch to Oxidizing Gas st2->st3 st4 Analyze Mass Change st3->st4

Figure 1. Experimental workflow for synthesis and stability testing of VI2.

degradation_pathway VI2 Vanadium(II) Iodide (VI2) (Black Solid) VOxIy Vanadium Oxyiodides (VOxIy) (Intermediate) VI2->VOxIy Oxidation Hydrated Hydrated VI2 ([V(H2O)6]I2) VI2->Hydrated Hydration O2 Oxygen (O2) H2O Moisture (H2O) V2O3 Vanadium(III) Oxide (V2O3) (Brown/Green Solid) VOxIy->V2O3 Further Oxidation V2O5 Vanadium(V) Oxide (V2O5) (Yellow/Red Solid) V2O3->V2O5 Complete Oxidation

Figure 2. Simplified degradation pathway of Vanadium(II) Iodide.

References

common impurities in Vanadium iodide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of vanadium iodide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue: The final product is not the expected color (e.g., black for VI₃) and may appear greenish, brownish, or contain white/yellowish powders.

This discoloration often indicates the presence of impurities, primarily vanadium oxides or hydrolysis products.

ImpurityLikely CausePrevention and Solution
Vanadium Oxides (e.g., V₂O₅, VO₂, V₂O₃) Presence of oxygen or moisture during synthesis.- Ensure an inert atmosphere: Conduct the synthesis under a high vacuum or in a continuous flow of an inert gas like argon.[1] - Use anhydrous reagents and solvents: Thoroughly dry all starting materials and solvents before use. Vanadium(III) iodide is hygroscopic.[1] - Proper equipment handling: Assemble and flame-dry all glassware under vacuum or inert gas to remove adsorbed moisture.
Lower/Higher Vanadium Iodides (e.g., VI₂, VI₄) Incorrect reaction temperature or thermal decomposition.- Precise temperature control: The synthesis of Vanadium(III) iodide (VI₃) typically occurs around 500 °C by reacting vanadium powder with iodine.[1] - Avoid overheating: Thermal decomposition of VI₃ can yield Vanadium(II) iodide (VI₂) and gaseous Vanadium(IV) iodide (VI₄).[1]
Hydrolysis Products (Vanadium Oxyiodides) Exposure of the product to moisture during or after synthesis.- Strict anhydrous work-up: Handle the final product in a glovebox or under a dry, inert atmosphere. - Proper storage: Store the synthesized vanadium iodide in a tightly sealed container under an inert atmosphere.
Unreacted Starting Materials Incomplete reaction due to insufficient temperature, time, or improper stoichiometry.- Optimize reaction conditions: Ensure the reaction temperature is maintained for a sufficient duration. - Ensure proper mixing: Homogeneous mixing of vanadium powder and iodine is crucial for a complete reaction.
Contamination from Reaction Vessel Reaction with or impurities leaching from the reactor material at high temperatures.- Use appropriate reactor materials: Quartz or other inert materials are often used. - Thoroughly clean the reactor: Ensure the reaction vessel is free from any contaminants before use.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in vanadium iodide synthesis?

A1: The most prevalent impurities are various vanadium oxides (due to the high reactivity of vanadium with oxygen at elevated temperatures), other vanadium iodide species (VI₂ and VI₄) resulting from side reactions or decomposition, and products of hydrolysis if moisture is present.[1][3][4]

Q2: How can I prevent the formation of vanadium oxides during the synthesis?

A2: To prevent oxidation, it is critical to carry out the synthesis in an oxygen-free environment. This can be achieved by performing the reaction under a high vacuum or within a sealed tube filled with an inert gas such as argon.[1] Additionally, ensuring that the starting vanadium metal is free of surface oxides is important.

Q3: My product is very sensitive to air and moisture. How should I handle and store it?

A3: Vanadium(III) iodide is a hygroscopic solid.[1] All handling and manipulation of the product, including transfer and weighing, should be conducted in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen). For storage, seal the compound in an airtight container, preferably under an inert atmosphere, and store it in a desiccator.

Q4: I seem to be getting a mixture of different vanadium iodides. How can I favor the formation of a specific one, like VI₃?

A4: The formation of specific vanadium iodides is highly dependent on the reaction temperature and stoichiometry. For the synthesis of VI₃, the direct reaction of vanadium powder with a stoichiometric amount of iodine at approximately 500 °C is a common method.[1] To avoid the formation of VI₂ and VI₄ through decomposition of VI₃, precise control of the reaction temperature is essential.[1] The Van Arkel-de Boer process, which involves the reversible formation of vanadium iodides, can be used to purify vanadium metal and demonstrates the temperature-dependent equilibrium between different iodide species.[1]

Q5: What is a suitable experimental protocol for the synthesis of Vanadium(III) Iodide?

A5: A general procedure involves the direct combination of the elements. While specific laboratory protocols may vary, the core methodology is as follows:

Experimental Protocol: Synthesis of Vanadium(III) Iodide

  • Materials: High-purity vanadium powder and iodine crystals.

  • Preparation:

    • In an inert atmosphere (e.g., inside a glovebox), place a stoichiometric amount of vanadium powder and iodine into a quartz tube.

    • Evacuate the quartz tube to a high vacuum and seal it.

  • Reaction:

    • Place the sealed quartz tube in a tube furnace.

    • Gradually heat the furnace to around 500 °C.[1]

    • Maintain this temperature for several hours to ensure the reaction goes to completion. The reaction is: 2 V + 3 I₂ ⇌ 2 VI₃.[1]

  • Purification (optional):

    • Purification can be achieved via chemical vapor transport (a variation of the Van Arkel-de Boer process). This involves creating a temperature gradient within the sealed tube, causing the VI₃ to sublime and deposit as crystals in a cooler zone, separating it from non-volatile impurities.

  • Product Handling:

    • After cooling the reaction tube to room temperature, transfer it to a glovebox.

    • Open the tube and collect the black, hygroscopic crystals of VI₃.[1]

    • Store the product under an inert atmosphere.

Troubleshooting Workflow

G cluster_0 start Start Synthesis issue Product Discolored or Impure? start->issue check_oxidation Check for Vanadium Oxides issue->check_oxidation Yes end_product Pure Vanadium Iodide issue->end_product No check_iodide_mixture Check for VI₂/VI₄ check_oxidation->check_iodide_mixture solution_inert Improve Inert Atmosphere (Vacuum/Argon) check_oxidation->solution_inert check_hydrolysis Check for Hydrolysis Products check_iodide_mixture->check_hydrolysis solution_temp Optimize and Control Reaction Temperature check_iodide_mixture->solution_temp check_starting_materials Check Purity of V and I₂ check_hydrolysis->check_starting_materials solution_dry Ensure Anhydrous Conditions (Dry Reagents/Glassware) check_hydrolysis->solution_dry solution_purity Use High-Purity Starting Materials check_starting_materials->solution_purity solution_inert->start Retry Synthesis solution_temp->start Retry Synthesis solution_dry->start Retry Synthesis solution_purity->start Retry Synthesis

Caption: Troubleshooting workflow for identifying and resolving common impurities in vanadium iodide synthesis.

References

Technical Support Center: Optimizing VI2 Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Vanadium Iodide (VI2) crystal growth. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and crystallization of VI2. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and achieve high-quality, large-sized VI2 crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for growing VI2 single crystals?

A1: The most prevalent and effective method for growing VI2 single crystals is Chemical Vapor Transport (CVT).[1][2] This technique involves the use of a transport agent, typically iodine (I2), to transport vanadium and iodine species from a source zone to a cooler growth zone within a sealed ampoule, where they react and deposit as single crystals.

Q2: I am not getting any crystal growth. What are the likely causes?

A2: A complete lack of crystal growth can be attributed to several factors:

  • Inadequate Temperature Gradient: A proper temperature difference between the source and growth zones is crucial to drive the transport of material.[1][3][4]

  • Incorrect Temperature Profile: The absolute temperatures of the source and growth zones must be within the optimal range for the VI2 system.

  • Insufficient Transport Agent: The concentration of the iodine transport agent may be too low to facilitate the transport of vanadium.[5][6]

  • Leak in the Ampoule: A compromised vacuum in the sealed ampoule can inhibit the transport reaction.

  • Impure Starting Materials: The presence of impurities in the vanadium or iodine precursors can interfere with the crystal growth process.[7]

Q3: My experiment is producing many small crystals instead of a few large ones. How can I fix this?

A3: The formation of multiple small crystals is a common issue related to the nucleation rate. To promote the growth of larger single crystals, you should aim to:

  • Reduce the Temperature Gradient: A smaller temperature difference between the source and growth zones will slow down the transport rate and reduce the number of nucleation sites.[1]

  • Optimize Iodine Concentration: The concentration of the transport agent can influence the supersaturation at the growth zone. Experiment with slightly lower or higher iodine concentrations.

  • Slow Cooling Rate: After the growth period, a slower cooling rate can help prevent the formation of new nuclei and allow existing crystals to grow larger.

  • Introduce a Seed Crystal: If possible, using a small, high-quality VI2 crystal as a seed can promote the growth of a single large crystal.

Q4: What are common defects in VI2 crystals and how can they be minimized?

A4: Common crystalline defects include vacancies, dislocations, and stacking faults. To minimize these:

  • Optimize Growth Rate: A slower growth rate, achieved by reducing the temperature gradient, generally leads to higher quality crystals with fewer defects.[1]

  • Ensure High Purity of Precursors: Using high-purity vanadium and iodine will reduce the incorporation of impurities into the crystal lattice.

  • Maintain a Stable Temperature Profile: Fluctuations in temperature during the growth process can introduce stress and defects into the crystals.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during VI2 crystal growth via the CVT method.

Problem Possible Cause Recommended Solution
No Crystals Formed 1. Temperature gradient is too small or too large.2. Incorrect source and/or growth zone temperatures.3. Insufficient iodine concentration.4. Leak in the quartz ampoule.5. Impure starting materials.1. Adjust the temperature gradient. A typical starting point is a 50-100 °C difference.2. Refer to established protocols for VI2 growth for appropriate temperature ranges.3. Increase the amount of iodine in the ampoule.4. Carefully check the ampoule for cracks and ensure a good vacuum before sealing.5. Use high-purity (e.g., 99.99% or higher) vanadium and resublimed iodine.
Polycrystalline Growth (Many Small Crystals) 1. Nucleation rate is too high.2. Temperature gradient is too large.3. Iodine concentration is too high, leading to high supersaturation.4. Rapid cooling.1. Decrease the temperature gradient to reduce the transport rate.2. See above.3. Systematically vary the iodine concentration to find the optimal range for single crystal growth.4. Implement a slow cooling ramp at the end of the growth period.
Poor Crystal Quality (e.g., visible defects, irregular shape) 1. Growth rate is too fast.2. Temperature fluctuations during growth.3. Contamination in the ampoule or from precursors.1. Reduce the temperature gradient to slow down the growth process.2. Ensure the furnace provides a stable and uniform temperature profile.3. Thoroughly clean the quartz ampoule before use and use high-purity starting materials.
Crystals are too thin (plate-like) This is a common morphology for layered materials like VI2.While challenging to overcome completely, optimizing the temperature gradient and iodine concentration can sometimes influence the aspect ratio of the crystals. A slower growth rate may promote thicker crystals.

Experimental Protocols

Chemical Vapor Transport (CVT) of VI2

This protocol provides a general methodology for the growth of VI2 single crystals using the CVT method. The specific parameters may need to be optimized for your particular furnace and experimental setup.

Materials and Equipment:

  • High-purity vanadium powder (e.g., 99.99%)

  • Resublimed iodine crystals (99.99% or higher)

  • Quartz tube (e.g., 10-20 cm length, 1-2 cm diameter)

  • High-vacuum pumping system

  • Oxy-acetylene or hydrogen-oxygen torch for sealing quartz

  • Two-zone tube furnace with programmable temperature controllers

Procedure:

  • Ampoule Preparation: Thoroughly clean the quartz tube with appropriate solvents (e.g., acetone, isopropanol) and rinse with deionized water. Dry the tube in an oven at >100 °C for several hours to remove any moisture.

  • Loading the Ampoule: In a glovebox or under an inert atmosphere, load the quartz tube with the desired amounts of vanadium powder and iodine crystals. A typical starting ratio is a stoichiometric amount of vanadium and a specific concentration of iodine (e.g., 5-10 mg/cm³ of ampoule volume).

  • Evacuation and Sealing: Attach the loaded quartz tube to a high-vacuum pumping system and evacuate to a pressure of < 10⁻⁵ Torr. While under vacuum, gently heat the tube to remove any adsorbed moisture. Once the desired vacuum is reached, seal the ampoule using a torch to a final length of approximately 15-20 cm.

  • Crystal Growth: Place the sealed ampoule in a two-zone tube furnace. Position the end of the ampoule containing the starting materials (the source zone) at the hotter end of the furnace and the empty end (the growth zone) at the cooler end.

  • Temperature Profile: A typical temperature profile for VI2 growth is to set the source zone to a higher temperature (e.g., 800-900 °C) and the growth zone to a lower temperature (e.g., 700-800 °C). The exact temperatures and the temperature gradient should be optimized based on experimental results.

  • Growth Duration: The growth process can take several days to a week, depending on the desired crystal size and the specific growth parameters.

  • Cooling: After the growth period, slowly cool the furnace to room temperature. A slow cooling rate (e.g., 1-5 °C/hour) is recommended to avoid thermal shock and the formation of defects in the grown crystals.

  • Crystal Harvesting: Carefully open the ampoule in a fume hood or glovebox to retrieve the VI2 crystals.

Visualizations

Logical Workflow for Troubleshooting VI2 Crystal Growth

troubleshooting_workflow cluster_no_growth Troubleshooting: No Growth cluster_small_crystals Troubleshooting: Small Crystals start Start: VI2 Crystal Growth Experiment check_growth Observe Ampoule After Growth start->check_growth no_crystals No Crystals Formed check_growth->no_crystals No small_crystals Many Small Crystals check_growth->small_crystals Poor Quality good_crystals Large, High-Quality Crystals check_growth->good_crystals Yes check_temp Verify Temperature Profile and Gradient no_crystals->check_temp reduce_gradient Decrease Temperature Gradient small_crystals->reduce_gradient end End: Successful Growth good_crystals->end check_iodine Check Iodine Concentration check_temp->check_iodine check_vacuum Inspect Ampoule for Leaks check_iodine->check_vacuum check_purity Analyze Precursor Purity check_vacuum->check_purity check_purity->start Restart Experiment with Adjustments optimize_iodine Optimize Iodine Concentration reduce_gradient->optimize_iodine slow_cooling Implement Slower Cooling Rate optimize_iodine->slow_cooling slow_cooling->start Restart Experiment with Adjustments

Caption: A logical workflow diagram for troubleshooting common issues in VI2 crystal growth.

Signaling Pathway for Chemical Vapor Transport of VI2

cvt_pathway cluster_source Source Zone (Hot) cluster_gas_phase Gas Phase Transport cluster_growth Growth Zone (Cold) V_solid V (solid) VIx_gas VxIy (gas) V_solid->VIx_gas Reaction with I2 I2_gas_source I2 (gas) I2_gas_source->VIx_gas VI2_crystal VI2 (crystal) VIx_gas->VI2_crystal Decomposition I2_gas_growth I2 (gas) VI2_crystal->I2_gas_growth Release of I2 I2_gas_growth->I2_gas_source Diffusion back to source

Caption: A simplified signaling pathway illustrating the chemical vapor transport of VI2.

References

degradation pathways of Vanadium iodide in ambient conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of Vanadium (II) Iodide (VI₂) and Vanadium (III) Iodide (VI₃) under ambient conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the handling and use of vanadium iodides, with a focus on degradation-related problems.

Question: My vial of black Vanadium (III) Iodide (VI₃) powder now contains a greenish or brownish solid. What happened?

Answer: This color change indicates that your sample has likely been exposed to moisture and air. Vanadium (III) iodide is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] Upon absorbing moisture, it can hydrolyze, and the V(III) ions in the presence of water typically form green aqua complexes.[1] The brownish tint could be due to partial oxidation to higher vanadium oxides or the formation of iodine.

Troubleshooting Steps:

  • Assess the extent of degradation: If the color change is minimal and localized, the bulk of the sample may still be usable if handled carefully under inert conditions.

  • Immediate transfer: If you need to use the compound, promptly move the vial into a glovebox with an inert atmosphere (e.g., argon or nitrogen) to prevent further degradation.

  • Future prevention: Always store vanadium iodide in a tightly sealed container, preferably within a desiccator or a glovebox, away from light.

Question: I dissolved my Vanadium (III) Iodide (VI₃) in water, and the solution is green, not the color of the initial black powder. Is this normal?

Answer: Yes, this is the expected behavior. Solid Vanadium (III) iodide is a black crystalline powder.[1][2] When dissolved in water, it forms a green solution, which is characteristic of the hydrated Vanadium (III) ion, [V(H₂O)₆]³⁺.[1]

Question: My initially green solution of Vanadium (III) Iodide has turned blue or yellow over time. What does this signify?

Answer: A color change from green to blue, and subsequently to yellow, indicates the oxidation of Vanadium (III). Vanadium has several stable oxidation states, each with a characteristic color in aqueous solution:

  • V(III) is green.

  • V(IV) (as VO²⁺) is blue.

  • V(V) (as VO₂⁺) is yellow.

Exposure to oxygen in the air will oxidize V(III) to V(IV), causing the solution to turn blue.[3][4] Further oxidation can lead to the formation of V(V), resulting in a yellow solution.[3][4]

Troubleshooting Steps:

  • Inert atmosphere: To prevent this oxidation, prepare and handle solutions of vanadium iodide under an inert atmosphere (e.g., by bubbling argon or nitrogen through the solvent and maintaining a blanket of inert gas over the solution).

  • Use freshly prepared solutions: For experiments requiring a specific oxidation state, it is crucial to use freshly prepared solutions to avoid ambiguity in your results.

Question: I observed fumes being released when I opened a container of Vanadium Iodide. What are they?

Answer: Vanadium iodides can react with moisture in the air to produce hydrogen iodide (HI) gas. Hydrogen iodide is a corrosive gas with a pungent odor. This reaction is a clear sign of sample degradation due to improper storage.

Safety Precaution: Always handle vanadium iodides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Question: How can I minimize the degradation of my Vanadium Iodide samples?

Answer: Proper storage and handling are critical to preserving the integrity of vanadium iodides.

Experimental Protocols:

Storage Protocol:

  • Store vanadium iodide in its original, tightly sealed container.

  • Place the container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

  • For long-term storage, keeping the container in a glovebox under an inert atmosphere is the best practice.

  • Protect the sample from light by storing it in a dark place or using an amber-colored vial.

Handling Protocol:

  • All manipulations of solid vanadium iodide should be performed in a glovebox or glove bag under an inert atmosphere.

  • If a glovebox is unavailable, work quickly in a fume hood to minimize exposure to ambient air and moisture.

  • Use dry glassware and solvents. Solvents should be purged with an inert gas before use.

  • When preparing solutions, add the solid vanadium iodide to the deoxygenated solvent under a positive pressure of inert gas.

Summary of Degradation Indicators

ObservationLikely CauseAffected Compound(s)
Solid Color Change
Black powder turns greenish/brownishHydrolysis and/or oxidationVI₃
Solution Color Change
Green solution turns blueOxidation of V(III) to V(IV)Solutions of VI₃
Blue solution turns yellowOxidation of V(IV) to V(V)Solutions of VI₃ or VI₂ after initial oxidation
Other Indicators
Fuming upon opening containerReaction with moisture to form HI gasVI₂, VI₃

Degradation Pathways

The degradation of vanadium iodide in ambient conditions primarily involves two processes: hydrolysis (reaction with water) and oxidation (reaction with oxygen).

cluster_VI3 Vanadium (III) Iodide Degradation VI3_solid VI₃ (s) (Black) V_III_aq [V(H₂O)₆]³⁺ (aq) (Green) VI3_solid->V_III_aq + H₂O (Hydrolysis) VO_aq VO²⁺ (aq) (Blue) V_III_aq->VO_aq + O₂ (Oxidation) VO2_aq VO₂⁺ (aq) (Yellow) VO_aq->VO2_aq + O₂ (Further Oxidation)

Caption: Degradation pathway of Vanadium (III) Iodide.

cluster_workflow Recommended Experimental Workflow start Start storage Store VIₓ in Inert Atmosphere start->storage handling Handle in Glovebox storage->handling dissolution Dissolve in Deoxygenated Solvent handling->dissolution experiment Conduct Experiment dissolution->experiment end End experiment->end

Caption: Recommended workflow for handling Vanadium Iodide.

References

Technical Support Center: Troubleshooting Anomalous Results in Magnetic Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering anomalous results during magnetic measurements, with a focus on techniques like Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry.

Frequently Asked Questions (FAQs)

Why is my magnetic measurement data noisy or showing erratic fluctuations?

Noisy data can obscure the true magnetic properties of your sample. Several factors can contribute to this issue:

  • External Magnetic Fields: Time-varying external magnetic fields from nearby equipment, such as helium storage dewars or gas cylinders, can introduce noise. It is recommended to minimize activity and the movement of large metallic or magnetic objects near the magnetometer during measurements[1].

  • Improper Grounding: Poor grounding of the instrument can lead to electromagnetic interference (EMI), resulting in inaccurate or fluctuating readings[2]. Ensure all grounding connections are secure.

  • Vibrations: The instrument should be mechanically isolated from sources of vibration to ensure stability[3].

  • Temperature Instability: For temperature-dependent measurements, slow stabilization of low temperatures (< 20 K) can be a source of noise. If the system is slow to stabilize, it may be necessary to set the temperature to 20 K, wait for stability, and then proceed to the desired lower temperature[1].

  • Contaminated Sample or Holder: Contamination from magnetic materials, such as using iron-based tweezers, can introduce significant noise and spoil the sample measurement[4].

My measured magnetic moment seems incorrect or lower/higher than expected. What are the possible causes?

Inaccurate measurements of the magnetic moment can arise from several sources, from calibration to sample preparation.

  • Incorrect Calibration: VSM and SQUID magnetometers require precise calibration[5]. Using a calibration standard (e.g., a nickel sphere) that has a different size and shape from the sample being measured can introduce significant errors, sometimes as large as 20%[6]. It is crucial to use a standard that closely matches the geometry of the sample under investigation.

  • Sample Mounting and Positioning: Incorrect sample mounting is a common issue[4]. Ensure the sample is securely mounted and centered correctly within the detection coils. For Magnetic Property Measurement Systems (MPMS), an automatic sample adjustment should be performed to ensure the dipole signal is correctly detected[1].

  • Background Signals: The sample holder and, for thin films, the substrate can have their own magnetic signals (diamagnetic or paramagnetic) that can dominate the measurement, especially for low-moment samples[7]. It is mandatory to perform accurate reference measurements on the empty sample holder and/or a blank substrate to subtract this background signal from the total measurement[4][7].

  • Remanent Field in Superconducting Magnets: Superconducting magnets, like those used in SQUID systems, can trap magnetic flux, creating a remanent or offset field. This residual field is often directed antiparallel to the last strong field applied to the magnet and cannot be easily corrected for, as the field is not typically measured at the sample's location[8].

I'm measuring a thin film, and the signal is very weak. How can I improve the signal-to-noise ratio?

Measuring thin films is challenging because the magnetic volume is often orders of magnitude smaller than the substrate[4].

  • Optimize Sample Size: While it may seem counterintuitive, using a larger sample is not always better. Adhering to the specified sample volume for the instrument is important[4]. For thin films, increasing the surface area can help, but be mindful of potential calibration errors if the sample size differs significantly from the standard[6].

  • Background Subtraction: As mentioned, the diamagnetic or paramagnetic signal from the substrate can overwhelm the signal from the thin film. A precise measurement of the substrate's magnetic response must be performed and subtracted from the total signal to isolate the film's magnetic properties[7].

  • Use a More Sensitive Instrument: If you are using a standard VSM with normal coils (sensitivity around micro-emu), and the signal is still too weak, consider using a more sensitive technique like SQUID magnetometry, which can have a sensitivity of less than 1 x 10⁻⁸ emu[4][8].

Data Presentation: Common Sources of Error

The following table summarizes common sources of error in magnetic measurements and their potential impact.

Error SourcePotential CauseImpact on MeasurementRecommended Action
Calibration Error Mismatch between sample and standard geometry[6].Inaccurate absolute magnetic moment values.Use a calibration standard of similar size and shape to the sample.
Background Signal Magnetic contribution from the sample holder or substrate[7].Obscures the true signal of low-moment samples.Measure the background signal separately and subtract it from the data.
Sample Contamination Use of improper tools (e.g., iron-based tweezers)[4].Introduces significant, unwanted magnetic signals.Use non-magnetic tools and handle samples in a clean environment.
Remanent Field Trapped magnetic flux in superconducting magnets[8].Creates a magnetic field offset, affecting hysteresis loop measurements.Follow instrument-specific procedures for minimizing trapped flux.
External Interference Nearby magnetic fields or mechanical vibrations[1][3].Increased noise and erratic readings.Isolate the instrument from sources of interference.

Experimental Protocols: Measuring and Subtracting Background Signal for a Thin Film

To accurately determine the magnetic properties of a thin film, a precise background subtraction is essential.

  • Sample Preparation:

    • Mount the thin film on its substrate in the designated sample holder.

    • Ensure the sample is securely fastened and properly centered.

  • Initial Measurement (Film + Substrate + Holder):

    • Perform the magnetic measurement (e.g., a hysteresis M-H loop) on the complete assembly.

    • Record the data across the desired magnetic field and temperature range.

  • Background Measurement (Substrate + Holder):

    • Carefully remove the thin film sample.

    • Perform the same magnetic measurement on the now-empty substrate and holder combination.

    • It is critical to use the exact same measurement parameters (field range, temperature, etc.) as in the initial measurement.

  • Data Subtraction:

    • Subtract the data from the background measurement (Step 3) from the initial measurement data (Step 2).

    • The resulting data represents the magnetic signal of the thin film only[7].

Visualizations

Below are diagrams illustrating a general troubleshooting workflow and the components of a typical VSM system.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Data Analysis Checks cluster_3 Hardware & Calibration Checks Anomalous Result Anomalous Result Check for External Noise Check for External Noise Anomalous Result->Check for External Noise Verify Sample Mounting Verify Sample Mounting Anomalous Result->Verify Sample Mounting Review Experimental Parameters Review Experimental Parameters Anomalous Result->Review Experimental Parameters Inspect Sample Holder Inspect Sample Holder Verify Sample Mounting->Inspect Sample Holder Background Subtraction Correct? Background Subtraction Correct? Review Experimental Parameters->Background Subtraction Correct? Calibration Applied Correctly? Calibration Applied Correctly? Background Subtraction Correct?->Calibration Applied Correctly? Run Calibration Standard Run Calibration Standard Calibration Applied Correctly?->Run Calibration Standard

Caption: Troubleshooting workflow for anomalous magnetic measurements.

VSM_Components cluster_magnet Magnetic Field Generation cluster_sample Sample Environment cluster_detection Signal Detection Electromagnet Electromagnet Sample Sample Electromagnet->Sample Applies Field PowerSupply Power Supply PowerSupply->Electromagnet Controls Field PickupCoils Pick-up Coils Sample->PickupCoils Magnetic Flux Change VibrationExciter Vibration Exciter SampleHolder Sample Holder VibrationExciter->SampleHolder Vibrates SampleHolder->Sample Holds Amplifier Amplifier PickupCoils->Amplifier Induces Signal Computer Computer Interface Amplifier->Computer Sends Amplified Signal

Caption: Key components of a Vibrating Sample Magnetometer (VSM).

References

techniques for minimizing defects in epitaxial VI2 films

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the epitaxial growth of Vanadium Iodide (VI2) films. This resource is designed for researchers, scientists, and professionals in drug development who are working with this novel 2D material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize defects and achieve high-quality epitaxial VI2 films in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects observed in epitaxial VI2 films?

A1: The most prominently identified defects in single-layer epitaxial VI2 films are point defects, specifically Vanadium (V) and Iodine (I) vacancies.[1] These vacancies can create additional electronic states within the bandgap of the material.[1]

Q2: Which growth method is suitable for producing single-layer VI2 films?

A2: Molecular Beam Epitaxy (MBE) has been successfully used to grow single-layer VI2 films.[1] This technique allows for precise control over the deposition of atomic species, which is crucial for the synthesis of high-quality 2D materials.

Q3: What is a common substrate used for the epitaxial growth of VI2?

A3: Gold (Au) with a (111) orientation has been demonstrated as a suitable substrate for the epitaxial growth of single-layer VI2.[1]

Q4: How do defects, such as vacancies, impact the properties of VI2 films?

A4: Vanadium and Iodine vacancies introduce additional feature states within the bandgap of VI2.[1] In computational studies of vanadium, it has been shown that there is a significant attractive interaction between vacancies and impurity atoms like oxygen, which can be present as contaminants in the growth environment.[2] The trapping of such impurities at vacancy sites is more pronounced at lower temperatures.[2] For vanadium oxides, it's known that oxygen vacancies can influence the material's electronic conductivity.[3]

Q5: Can post-growth annealing improve the quality of the films?

A5: While specific data on post-growth annealing of VI2 is limited, annealing is a common technique used to improve the crystalline quality of other thin films. For instance, in AlN films, high-temperature annealing has been shown to decrease the full-width at half-maximum (FWHM) of XRD rocking curves, indicating improved crystal quality, and to reduce the concentration of impurities like oxygen.[4] Similarly, for SnO2 films, annealing can enhance crystallinity.[5] The optimal annealing conditions, such as temperature and atmosphere, would need to be determined empirically for VI2.

Troubleshooting Guide

This guide addresses common issues encountered during the epitaxial growth of VI2 films and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
High Density of Point Defects (V or I Vacancies) - Non-optimal substrate temperature.- Incorrect V:I precursor flux ratio.- Contamination in the growth chamber.- Optimize Substrate Temperature: For other 2D materials grown by MBE, the substrate temperature is a critical parameter that influences adatom mobility. Higher temperatures can lead to more ordered material but also risk inter-diffusion with the substrate. A systematic variation of the growth temperature is recommended to find the optimal window for VI2.- Adjust Flux Ratio: The stoichiometry of the film is directly related to the ratio of the incoming precursor fluxes. An imbalance can lead to an excess of one element or vacancies of the other. Systematically vary the V:I flux ratio to achieve stoichiometric films.[6]- Ensure UHV Conditions: MBE growth is highly sensitive to impurities. Ensure the ultra-high vacuum (UHV) chamber has a low background pressure to minimize the incorporation of contaminants like oxygen or water.[7]
Polycrystalline or Amorphous Film Growth - Substrate surface is not clean or well-ordered.- Substrate temperature is too low.- Inappropriate precursor flux.- Substrate Preparation: Ensure the Au(111) substrate is properly cleaned and exhibits a well-defined surface reconstruction before growth. This typically involves cycles of sputtering and annealing.- Increase Substrate Temperature: A higher substrate temperature provides more thermal energy for the adatoms to diffuse on the surface and find their correct crystallographic positions, promoting epitaxial growth. For V2O3 films, crystallization was observed to occur between 100 °C and 400 °C.[8]- Control Precursor Flux: An excessively high flux can lead to the formation of amorphous material as atoms do not have sufficient time to arrange epitaxially.
Poor Film Adhesion to the Substrate - Inadequate substrate cleaning.- Chemical incompatibility between VI2 and the substrate.- Thorough Substrate Cleaning: Any contaminants on the substrate surface can act as a barrier and prevent proper adhesion of the VI2 film.- Consider a Buffer Layer: While Au(111) has been shown to work, for other systems, a buffer layer can be used to promote adhesion and reduce lattice mismatch. The suitability of a buffer layer for VI2 would require experimental investigation.

Experimental Protocols & Characterization

While a detailed, optimized protocol for VI2 is still emerging in the literature, the following provides a general framework based on the successful growth of single-layer VI2 and related 2D materials.

Experimental Workflow for MBE Growth of VI2

experimental_workflow cluster_prep Substrate Preparation cluster_growth MBE Growth cluster_characterization Characterization sub_clean Au(111) Substrate Cleaning (Sputtering & Annealing) sub_verify Surface Characterization (e.g., LEED/STM) sub_clean->sub_verify growth Co-deposition of V and I in UHV sub_verify->growth parameters Control Growth Parameters: - Substrate Temperature - V:I Flux Ratio - Deposition Rate in_situ In-situ Monitoring (RHEED) growth->in_situ ex_situ_structural Ex-situ Structural Analysis (STM, AFM) in_situ->ex_situ_structural ex_situ_spectro Ex-situ Spectroscopic Analysis (Raman, XPS) ex_situ_structural->ex_situ_spectro

Caption: General workflow for the MBE growth and characterization of epitaxial VI2 films.
Key Characterization Techniques for Defect Identification

  • Scanning Tunneling Microscopy (STM): STM is a powerful technique for visualizing surfaces at the atomic scale. It can be used to directly observe point defects, such as V and I vacancies, on the surface of the VI2 film.[1][9][10][11] The local density of states around these defects can also be probed using scanning tunneling spectroscopy (STS).

  • Raman Spectroscopy: This non-destructive technique is sensitive to the vibrational modes of the crystal lattice. The presence of defects can lead to changes in the Raman spectrum, such as the appearance of new peaks or the broadening and shifting of existing peaks.[12][13][14][15] By correlating the Raman signature with defect densities determined by other methods, it may be possible to develop a quantitative measure of VI2 film quality.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of the elements in the VI2 film. This can help to verify the stoichiometry of the film and to detect the presence of contaminants.

Logical Relationship for Defect Minimization

defect_minimization cluster_inputs Input Parameters cluster_process Growth Process cluster_outputs Film Properties temp Substrate Temperature kinetics Surface Kinetics (Adsorption, Diffusion, Incorporation) temp->kinetics flux V:I Flux Ratio flux->kinetics vacuum Chamber Vacuum Level vacuum->kinetics substrate Substrate Quality substrate->kinetics defects Defect Density (V/I Vacancies) kinetics->defects quality Crystalline Quality kinetics->quality

Caption: Key parameters influencing defect formation in epitaxial VI2 films.

References

Technical Support Center: Vanadium Iodide (VI3) Flake Electrical Contacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium Iodide (VI3) flakes, focusing on the common challenge of establishing reliable electrical contacts.

Frequently Asked Questions (FAQs)

Q1: Why am I observing extremely high or infinite resistance when trying to measure my VI3 flake device?

A1: This is a common issue when working with VI3 and can stem from several factors:

  • Degradation of the VI3 Flake: Vanadium Iodide is highly sensitive to air and moisture.[1] Exposure to ambient conditions, even for brief periods, can lead to the formation of an insulating oxide layer on the flake surface, preventing good electrical contact.

  • Poor Metal-VI3 Interface: The choice of contact metal and the deposition method are critical. A poor interface can result in a large Schottky barrier, leading to high contact resistance.

  • Contamination: Residues from fabrication processes (e.g., photoresist) or atmospheric contaminants can create an insulating layer between your contact pads and the VI3 flake.[2]

  • Mechanical Damage: The exfoliation or transfer process can induce cracks or folds in the flake, disrupting the conductive path.

Q2: What are the best practices for handling VI3 flakes to prevent degradation?

A2: Due to its hygroscopic nature, all processing steps for VI3 should be performed in an inert atmosphere, such as a nitrogen-filled glovebox with very low oxygen and water levels (ideally < 0.1 ppm).[1][3] This includes exfoliation, device fabrication, and measurement.

Q3: What contact metals are recommended for VI3?

A3: While the ideal metal can depend on the specific experiment, a common strategy for 2D materials is to select metals with work functions that align with the band structure of the material to minimize the Schottky barrier height. For many 2D semiconductors, gold (Au) is a common choice due to its inertness and suitable work function. However, the formation of a clean van der Waals interface is often more critical than the specific metal used.[4]

Q4: Should I use top contacts or edge contacts for my VI3 device?

A4: Edge contacts are generally preferred for 2D materials to achieve cleaner interfaces and lower contact resistance.[2][5][6] By contacting the 1D edge of the flake, issues with surface contamination and Fermi level pinning can be significantly reduced.[2][4] However, fabricating edge contacts is a more complex process. Top contacts can still be viable if the interface is carefully engineered and fabricated in a clean environment.

Troubleshooting Guide

Problem: High Contact Resistance in a VI3 Flake Device

Follow these troubleshooting steps to diagnose and resolve issues with poor electrical contact to your VI3 flakes.

Troubleshooting Workflow Diagram

start Start: High Contact Resistance check_environment 1. Verify Inert Environment (Glovebox O2/H2O < 0.1 ppm?) start->check_environment yes_env Yes check_environment->yes_env Yes no_env No check_environment->no_env No check_fabrication 2. Inspect Fabrication Process (Clean Substrate, No Residues?) yes_env->check_fabrication improve_env Action: Improve Inert Environment and Fabricate New Device no_env->improve_env improve_env->start yes_fab Yes check_fabrication->yes_fab Yes no_fab No check_fabrication->no_fab No check_contact_type 3. Evaluate Contact Geometry (Using Edge Contacts?) yes_fab->check_contact_type improve_fab Action: Optimize Cleaning and Lithography/Deposition Steps no_fab->improve_fab improve_fab->start yes_contact Yes check_contact_type->yes_contact Yes no_contact No check_contact_type->no_contact No check_annealing 4. Post-Fabrication Annealing (Performed in-situ?) yes_contact->check_annealing consider_edge Recommendation: Consider Edge Contact Fabrication no_contact->consider_edge consider_edge->check_annealing yes_anneal Yes check_annealing->yes_anneal Yes no_anneal No check_annealing->no_anneal No end_bad Persistent Issue: Re-evaluate Material Quality yes_anneal->end_bad perform_anneal Action: Perform In-Situ Annealing (e.g., 150°C in vacuum) no_anneal->perform_anneal end_good Resolved: Low Contact Resistance perform_anneal->end_good

Caption: Troubleshooting workflow for high contact resistance in VI3 devices.

Step 1: Verify the Integrity of the Inert Environment
  • Question: Was the entire device fabrication process, from exfoliation to metal deposition, performed in a high-purity inert environment (e.g., a glovebox)?

  • Rationale: VI3 is extremely sensitive to oxygen and water.[1] Exposure to air can lead to the formation of an insulating vanadium oxide layer.[7][8]

  • Action: Ensure your glovebox's oxygen and water levels are consistently below 0.1 ppm. If not, purge the glovebox and regenerate the purifier. A new device should be fabricated under these improved conditions.

Step 2: Examine the Fabrication and Cleaning Procedures
  • Question: Were the substrates meticulously cleaned before VI3 flake transfer? Was a residue-free transfer method used?

  • Rationale: Contaminants on the substrate or from the transfer process (like polymer residues) can prevent intimate contact between the VI3 and the electrodes.[2]

  • Action: Optimize your substrate cleaning protocol (e.g., sonication in acetone and isopropanol followed by O2 plasma or piranha cleaning). For flake transfer, consider all-dry transfer methods to minimize contamination.

Step 3: Evaluate and Optimize Contact Strategy
  • Question: Are you using a top contact or an edge contact geometry?

  • Rationale: While simpler to fabricate, top contacts are more susceptible to surface contamination and Fermi-level pinning.[4][9] Edge contacts often yield lower and more consistent contact resistances by creating a cleaner 1D interface.[2][6]

  • Action: If you are using top contacts and still face issues after addressing environmental and cleanliness factors, consider implementing an edge contact fabrication process.

Step 4: Implement In-Situ Annealing
  • Question: Have you tried annealing the device after metal deposition but before exposure to any potential contaminants?

  • Rationale: A gentle in-situ anneal (inside the deposition chamber or glovebox) can help improve the metal-VI3 interface by removing trapped moisture or solvent molecules and promoting better adhesion.

  • Action: After metal deposition and before breaking vacuum, anneal the device at a moderate temperature (e.g., 120-150°C) for 30-60 minutes.

Experimental Protocols

Protocol 1: Glovebox-Integrated Exfoliation and Transfer
  • Preparation: All materials (VI3 crystal, substrates, tape) are introduced into a nitrogen-filled glovebox with O2 and H2O levels < 0.1 ppm.

  • Exfoliation: Use standard mechanical exfoliation techniques with high-quality dicing tape to cleave thin flakes from the bulk VI3 crystal.

  • Transfer: Utilize a deterministic all-dry transfer method. A polymer stamp (e.g., PDMS) on a glass slide is used to pick up a suitable flake and transfer it onto the pre-cleaned substrate.

  • Residue Removal: If a polymer stamp is used, a gentle anneal in the glovebox antechamber under vacuum (e.g., 150°C for 1-2 hours) can help to sublimate any polymer residues.

Protocol 2: Edge Contact Fabrication (Simplified)

This protocol is performed entirely within an inert environment.

  • Encapsulation: The exfoliated VI3 flake on the substrate is fully encapsulated with a flake of hexagonal boron nitride (hBN) using a dry transfer method.

  • Patterning: Electron beam lithography is used to define the device area and the contact regions.

  • Etching: A plasma etch (e.g., CHF3/O2 or SF6) is used to etch through the hBN and expose the 1D edge of the VI3 flake.

  • Metal Deposition: Without breaking the inert environment (e.g., using an integrated deposition chamber), deposit the contact metal (e.g., Cr/Au, 5nm/50nm) via electron beam evaporation.

  • Lift-off: Perform lift-off in a suitable solvent inside the glovebox.

Data Presentation

Table 1: Comparison of Contact Strategies for 2D Materials

Contact StrategyTypical Contact Resistance (Ω·µm)AdvantagesDisadvantages
Top Contact 10³ - 10⁶Simpler fabrication process.Highly sensitive to surface contamination and flake degradation; Prone to Fermi-level pinning.[4][9]
Edge Contact 10² - 10⁴Lower contact resistance; Cleaner interface; Mitigates Fermi-level pinning.[2][6]More complex multi-step fabrication process.
van der Waals Contact VariesCan significantly reduce Fermi-level pinning; Forms a clean interface.[4]Requires careful selection and transfer of a 2D metal contact material.

Logical Relationships Diagram

cluster_factors Key Factors Influencing Electrical Contact cluster_outcome Device Performance material_quality VI3 Flake Quality (Purity, Stoichiometry) interface_quality Interface Quality (Clean, Defect-free) material_quality->interface_quality environment Fabrication Environment (Inert Atmosphere) surface_prep Substrate & Flake Surface (Cleanliness, Contamination) environment->surface_prep surface_prep->interface_quality contact_geo Contact Geometry (Top vs. Edge) contact_geo->interface_quality contact_metal Contact Metal (Work Function, Adhesion) contact_metal->interface_quality contact_resistance Contact Resistance (Rc) interface_quality->contact_resistance device_performance Overall Device Performance contact_resistance->device_performance

Caption: Key factors affecting the quality of electrical contacts to VI3 flakes.

References

Technical Support Center: Refining Purification Methods for Vanadium(II) Iodide (VI₂) Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of Vanadium(II) Iodide (VI₂) powder. The information is tailored for professionals working in research and development who may encounter challenges in obtaining high-purity VI₂.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized VI₂ powder?

A1: When synthesizing VI₂ from the direct reaction of vanadium metal and iodine, common impurities include:

  • Unreacted starting materials: Residual vanadium metal and elemental iodine.

  • Higher oxidation state vanadium iodides: Primarily Vanadium(III) iodide (VI₃), which can form if the stoichiometry is not carefully controlled or if there are temperature gradients during the reaction.[1]

  • Vanadium oxides: If the reaction is not performed under strictly anhydrous and anaerobic conditions, vanadium oxides can form.

  • Hydrolysis products: Vanadium(II) iodide is sensitive to moisture and can hydrolyze to form various vanadium-oxo-iodide species.[2][3][4]

Q2: What are the primary methods for purifying crude VI₂ powder?

A2: The two main methods for purifying VI₂ powder on a laboratory scale are:

  • Sublimation: This is a highly effective method for separating volatile VI₂ from non-volatile impurities.

  • Recrystallization: This technique involves dissolving the crude VI₂ in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving impurities in the solution.

Q3: How can I assess the purity of my VI₂ powder?

A3: The most common and effective method for determining the phase purity of crystalline VI₂ powder is Powder X-ray Diffraction (PXRD) .[5][6][7] By comparing the experimental diffraction pattern to a reference pattern for pure VI₂, the presence of crystalline impurities can be identified. Quantitative analysis of the diffraction data can also provide an estimation of the percentage of each phase present.

Troubleshooting Guides

Sublimation Purification

Sublimation is a preferred method for purifying VI₂ due to its volatility at elevated temperatures.

Troubleshooting Common Sublimation Issues

Problem Possible Cause Solution
Low or no sublimate formation. Temperature is too low.Gradually increase the furnace temperature. VI₂ sublimes at approximately 750-800°C under vacuum.
Vacuum is insufficient.Ensure a high vacuum is being pulled on the sublimation apparatus. Check for leaks in the system.
Impurities are coating the crude material.If a significant amount of non-volatile impurity is present, it may physically block the sublimation of VI₂. Consider a pre-purification step like a solvent wash if applicable.
Sublimate is discolored (not the characteristic black of VI₂). Co-sublimation of impurities.If volatile impurities like elemental iodine are present, they may co-sublime. A multi-stage sublimation with varying temperature zones can help separate components with different volatilities.
Decomposition of VI₂.If the temperature is too high, VI₂ may decompose. Carefully control the temperature to the recommended range.
Poor recovery of purified material. Sublimate is lost during collection.Allow the apparatus to cool completely before venting to avoid dislodging the crystals. Vent the system slowly with an inert gas.
Sublimation is incomplete.Ensure the sublimation is run for a sufficient amount of time to allow for complete transport of the VI₂.
Recrystallization Purification

Finding a suitable solvent for the recrystallization of VI₂ can be challenging due to its reactivity.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
VI₂ does not dissolve in the chosen solvent. The solvent is not appropriate.VI₂ is an inorganic salt and will likely require a polar, non-aqueous solvent. Due to its air and moisture sensitivity, protic solvents should be avoided. Experiment with anhydrous polar aprotic solvents.
Oiling out instead of crystallization. The solution is supersaturated, and the compound's melting point is below the solution temperature.Try using a more dilute solution. Cool the solution more slowly to allow for crystal nucleation and growth.[8]
No crystal formation upon cooling. The solution is not saturated.Reduce the volume of the solvent by evaporation under vacuum and attempt to cool again.[8]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure VI₂ to induce crystallization.[9]
Product is discolored or shows impurities after recrystallization. Impurities are co-crystallizing.The chosen solvent may dissolve the impurities as well as the product. A different solvent or a pre-purification step may be necessary.
Decomposition during heating.The solvent may be reacting with the VI₂ at elevated temperatures. Ensure the chosen solvent is inert towards VI₂.

Experimental Protocols

Sublimation of VI₂ Powder

This protocol is based on the general principles of the Van Arkel-de Boer process, which is used for the purification of vanadium via its iodide.[1]

Methodology:

  • Apparatus Setup:

    • A two-zone tube furnace with independent temperature controllers.

    • A quartz tube that can be evacuated to high vacuum.

    • A collection vessel or a cooled section of the quartz tube for the sublimate to deposit.

  • Procedure:

    • Place the crude VI₂ powder in a quartz boat in the center of the first heating zone.

    • Assemble the quartz tube within the furnace and connect it to a high-vacuum pump.

    • Evacuate the tube to a pressure of at least 10⁻⁵ torr.

    • Set the temperature of the first zone (containing the crude material) to 750-800°C .

    • Set the temperature of the second zone (the collection zone) to a lower temperature, for example, 500-600°C , to allow for the deposition of crystalline VI₂.

    • Maintain these conditions for several hours to allow for the complete sublimation and deposition of the VI₂.

    • After the sublimation is complete, turn off the heaters and allow the furnace to cool to room temperature under vacuum.

    • Slowly backfill the quartz tube with an inert gas (e.g., argon) before opening to collect the purified VI₂ crystals.

Quantitative Data Summary: Sublimation Parameters

ParameterRecommended Value
Sublimation Temperature750 - 800 °C
Deposition Temperature500 - 600 °C
Pressure≤ 10⁻⁵ torr

Visualizations

experimental_workflow General Purification Workflow for VI₂ Powder start Crude VI₂ Powder purification_choice Choose Purification Method start->purification_choice sublimation Sublimation purification_choice->sublimation Volatile Impurities Present recrystallization Recrystallization purification_choice->recrystallization Non-Volatile Impurities Present analysis Purity Analysis (XRD) sublimation->analysis recrystallization->analysis pure_product High-Purity VI₂ Powder analysis->pure_product Purity > 99% troubleshooting Troubleshoot analysis->troubleshooting Purity < 99% troubleshooting->purification_choice Re-purify

Caption: A flowchart illustrating the decision-making process for the purification of VI₂ powder.

signaling_pathway Troubleshooting Logic for Sublimation start Low/No Sublimate check_temp Is Temperature ≥ 750°C? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_vac Is Vacuum ≤ 10⁻⁵ torr? check_temp->check_vac Yes increase_temp->check_temp improve_vac Check for Leaks, Improve Vacuum check_vac->improve_vac No check_impurities Are Non-Volatile Impurities Present? check_vac->check_impurities Yes improve_vac->check_vac pre_purify Consider Pre-Purification Step check_impurities->pre_purify Yes success Successful Sublimation check_impurities->success No pre_purify->start

Caption: A decision tree for troubleshooting low yield during the sublimation of VI₂.

References

managing hygroscopic properties of Vanadium iodide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of Vanadium Iodide during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that Vanadium (III) Iodide is hygroscopic?

A1: Hygroscopy is the tendency of a substance to absorb moisture from the surrounding air. Vanadium (III) Iodide is very hygroscopic, meaning it readily takes up water vapor.[1] This can lead to the material clumping, changing its chemical properties, and ultimately compromising experimental results.

Q2: How can I tell if my Vanadium (III) Iodide has been compromised by moisture?

A2: Visual inspection is the first step. Pure Vanadium (III) Iodide is a brown-black crystalline powder.[1] If you observe clumping, a change in texture, or the formation of a solution, it has likely been exposed to excessive moisture. When dissolved in water, it forms a brown solution that gradually turns green in the presence of air, indicating a chemical change.[1]

Q3: What are the proper storage conditions for Vanadium (III) Iodide?

A3: To prevent moisture absorption, Vanadium (III) Iodide must be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is also sensitive to air and light, so storage in an inert atmosphere (e.g., in a desiccator with a drying agent or inside a glovebox) is highly recommended.

Q4: What happens chemically when Vanadium (III) Iodide is exposed to water?

A4: Vanadium (III) Iodide readily dissolves in water.[1] This process, known as hydrolysis, can lead to the formation of vanadium oxides and hydrogen iodide.[3] This chemical change will alter the properties of the material and affect your experiment.

Q5: What is deliquescence and does it apply to Vanadium (III) Iodide?

A5: Deliquescence is an extreme form of hygroscopy where a substance absorbs so much moisture from the atmosphere that it dissolves and forms a liquid solution.[4] Given that Vanadium (III) Iodide is highly hygroscopic and readily soluble in water, it is prone to deliquescence at a specific, material-dependent relative humidity.[1][4]

Troubleshooting Guide

Issue 1: The Vanadium (III) Iodide powder appears clumpy or caked.

  • Cause: The material has absorbed ambient moisture.

  • Solution:

    • Handle the material exclusively in an inert and dry environment, such as a nitrogen or argon-filled glovebox, to prevent further moisture absorption.

    • If the clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula inside the inert environment.

    • For critical applications, it is recommended to use a fresh, unopened container of the reagent.

Issue 2: The color of my Vanadium (III) Iodide solution is green instead of the expected brown.

  • Cause: The brown solution of Vanadium (III) Iodide will turn green upon exposure to air, indicating oxidation.[1]

  • Solution:

    • Prepare solutions using degassed solvents.

    • Work under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox) to prevent contact with air.

    • Use the solution immediately after preparation for best results.

Issue 3: I am observing inconsistent results in my experiments involving Vanadium (III) Iodide.

  • Cause: Inconsistent results are often due to varying degrees of moisture contamination or degradation of the Vanadium (III) Iodide.

  • Solution:

    • Implement a strict handling protocol for Vanadium (III) Iodide, ensuring all manipulations are performed in a controlled, inert atmosphere.

    • Always use a fresh container of the reagent if you suspect the purity of your current stock has been compromised.

    • Keep meticulous records of the age and handling history of your Vanadium (III) Iodide.

Quantitative Data

PropertyVanadium (III) Iodide (VI₃)
Molecular Formula I₃V[1]
Molar Mass 431.65 g/mol [5]
Appearance Brown-black crystalline powder[1]
Density Approximately 5.14 g/cm³[5]
Solubility Readily soluble in water and absolute ethanol; insoluble in benzene, CCl₄, CS₂.[1]
Key Sensitivities Very hygroscopic, air-sensitive, light-sensitive.[1]
Hazard Codes C (Corrosive)[1]

Experimental Protocols

Protocol: Weighing and Dispensing Vanadium (III) Iodide in an Inert Atmosphere Glovebox

  • Preparation:

    • Ensure the glovebox atmosphere is dry (typically <1 ppm H₂O).

    • Place all necessary equipment (spatulas, weigh boats, vials, balance) inside the glovebox and allow sufficient time for the atmosphere to purge.

    • Bring the sealed container of Vanadium (III) Iodide into the glovebox.

  • Procedure:

    • Allow the Vanadium (III) Iodide container to reach the temperature of the glovebox atmosphere to prevent condensation upon opening.

    • Carefully open the container inside the glovebox.

    • Tare the analytical balance with a clean, dry weigh boat.

    • Using a clean, dry spatula, carefully transfer the desired amount of Vanadium (III) Iodide to the weigh boat.

    • Record the mass.

    • Promptly transfer the weighed powder to your reaction vessel or a pre-labeled, sealable vial.

    • Tightly seal the original Vanadium (III) Iodide container.

  • Post-Procedure:

    • Seal your reaction vessel or sample vial before removing it from the glovebox.

    • Clean all equipment thoroughly.

Visual Guides

experimental_workflow Experimental Workflow for Handling Hygroscopic Vanadium Iodide storage Store VI₃ in a tightly sealed container in a desiccator glovebox_prep Transfer VI₃ and all equipment into an inert atmosphere glovebox storage->glovebox_prep equilibration Allow container to equilibrate to glovebox temperature glovebox_prep->equilibration weighing Open container and weigh the required amount of VI₃ on a tared balance equilibration->weighing transfer Transfer weighed VI₃ to the reaction vessel weighing->transfer sealing Securely seal the original container and the reaction vessel transfer->sealing experiment Proceed with experiment under inert conditions sealing->experiment

Caption: Workflow for handling Vanadium Iodide.

troubleshooting_guide Troubleshooting Guide for Vanadium Iodide Issues start Problem Observed? clumping Is the powder clumped or caked? start->clumping Visual Inspection color_change Is the solution an unexpected color (e.g., green)? start->color_change In Solution inconsistent_results Are experimental results inconsistent? start->inconsistent_results Data Analysis clumping->color_change No moisture_exposure Likely moisture exposure. Handle in inert atmosphere. Use fresh reagent if severe. clumping->moisture_exposure Yes color_change->inconsistent_results No oxidation Oxidation has occurred. Prepare fresh solution with degassed solvents under inert gas. color_change->oxidation Yes review_protocol Review handling protocol. Ensure strict inert conditions. Use a new batch of VI₃. inconsistent_results->review_protocol Yes

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Raman Spectroscopy for Phase Identification of Vanadium Iodide (VI₂): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a comprehensive framework for utilizing Raman spectroscopy for the phase identification of VI₂. It is based on established principles and methodologies applied to analogous layered transition metal dihalides. Researchers, scientists, and drug development professionals can use this guide to develop experimental protocols and interpret Raman spectra for VI₂ phase analysis.

Comparison of Raman Signatures for Phase Identification

In the absence of specific experimental data for VI₂, a direct quantitative comparison of Raman peak positions for its different phases cannot be provided. However, based on the behavior of similar transition metal dihalides, distinct crystallographic phases of VI₂ are expected to exhibit unique Raman spectra. These differences arise from changes in crystal symmetry, bond lengths, and bond angles between phases, which in turn affect the vibrational modes of the crystal lattice.

Key distinguishing features to analyze in the Raman spectra of different VI₂ phases would include:

  • Appearance or Disappearance of Raman Peaks: A phase transition often leads to a change in the crystal's space group and point group. This change in symmetry can alter the selection rules for Raman activity, causing certain vibrational modes to become Raman active or inactive.

  • Shifts in Raman Peak Positions: Changes in the local atomic environment and bonding forces between phases will cause the vibrational frequencies of the lattice to shift. This is observed as a shift in the positions (wavenumbers) of the Raman peaks.

  • Changes in Peak Intensities and Linewidths: The relative intensities of Raman peaks can vary between different phases. Additionally, changes in crystalline order and phonon lifetimes can lead to broadening or narrowing of the Raman peaks.

For a layered material like VI₂, the low-frequency Raman region (typically below 200 cm⁻¹) is of particular interest. This region contains information about interlayer vibrational modes (shear and layer breathing modes), which are highly sensitive to the stacking order and interlayer coupling, both of which can change during a phase transition.

Experimental Protocol for Raman Spectroscopy of VI₂

The following provides a detailed methodology for the Raman spectroscopic analysis of VI₂ for phase identification.

1. Sample Preparation:

  • Single Crystals: Whenever possible, single crystals of VI₂ should be used to obtain high-quality, polarization-resolved Raman spectra. The crystals should be freshly cleaved to ensure a clean, unoxidized surface.

  • Polycrystalline Powders: If single crystals are not available, polycrystalline powders can be used. The powder should be gently pressed onto a suitable substrate (e.g., silicon wafer, glass slide) to create a flat surface for analysis.

  • Inert Atmosphere: Vanadium Iodide can be sensitive to air and moisture. Therefore, it is crucial to handle and measure the samples in an inert atmosphere (e.g., inside a glovebox or a sealed optical cell filled with argon or nitrogen) to prevent degradation.

2. Raman Spectroscopy Measurement:

  • Instrumentation: A high-resolution Raman spectrometer equipped with a confocal microscope is recommended.

  • Laser Excitation: A laser with a wavelength that does not cause significant fluorescence or sample damage should be chosen. Common choices for inorganic materials include 532 nm (green), 633 nm (red), or 785 nm (near-infrared) lasers. The laser power should be kept low (typically < 1 mW at the sample) to avoid laser-induced heating, which could trigger a phase transition or damage the sample.

  • Objective Lens: A high numerical aperture objective lens (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light efficiently.

  • Grating: A high-groove-density grating (e.g., 1800 grooves/mm) should be used to achieve good spectral resolution, which is essential for resolving closely spaced Raman peaks.

  • Temperature Control: To study temperature-dependent phase transitions, a temperature-controlled stage (cryostat for low temperatures, heating stage for high temperatures) is necessary. The temperature should be ramped slowly and allowed to stabilize at each measurement point.

  • Polarization Control: For single crystals, performing polarization-dependent Raman spectroscopy can provide valuable information about the symmetry of the vibrational modes, which is crucial for definitive phase identification. This involves using polarizers for both the incident and scattered light.

3. Data Analysis:

  • Peak Fitting: The obtained Raman spectra should be fitted with appropriate functions (e.g., Lorentzian or Voigt profiles) to accurately determine the peak positions, intensities, and linewidths.

  • Comparison: The Raman spectra obtained under different conditions (e.g., different temperatures, pressures) or from samples prepared by different methods should be carefully compared to identify the spectral changes associated with different phases.

  • Group Theory Analysis: For a known crystal structure, group theory analysis can be used to predict the number and symmetry of the Raman-active modes. Comparing the experimental spectra with the theoretical predictions can aid in the assignment of the observed peaks and the identification of the crystal phase.

Workflow for Phase Identification

The following diagram illustrates a typical workflow for the phase identification of VI₂ using Raman spectroscopy.

VI2_Raman_Phase_ID cluster_prep Sample Preparation cluster_raman Raman Spectroscopy cluster_analysis Data Analysis cluster_result Result prep VI₂ Sample (Single Crystal or Powder) inert Inert Atmosphere (Glovebox/Sealed Cell) prep->inert raman_setup Raman Spectrometer (Laser, Microscope, Detector) inert->raman_setup temp_control Temperature Control (Cryostat/Heating Stage) raman_setup->temp_control polarization Polarization Control (for Single Crystals) raman_setup->polarization spectra Acquire Raman Spectra raman_setup->spectra peak_fit Peak Fitting (Position, Intensity, Width) spectra->peak_fit comparison Spectral Comparison (Temperature, Sample History) peak_fit->comparison group_theory Group Theory Analysis (Symmetry Assignment) comparison->group_theory phase_id Phase Identification group_theory->phase_id

Caption: Workflow for VI₂ phase identification using Raman spectroscopy.

Conclusion

While direct experimental data on the Raman spectra of different VI₂ phases is currently limited in the scientific literature, the principles and methodologies outlined in this guide provide a robust framework for researchers to pursue such investigations. By carefully controlling experimental conditions and performing detailed spectral analysis, Raman spectroscopy can be a powerful tool to elucidate the structural phases and phase transitions in Vanadium Iodide. Further experimental and theoretical studies are highly encouraged to build a comprehensive database of the vibrational properties of this interesting material.

Unveiling the Electronic Landscape: A Comparative Analysis of Bulk and Monolayer Vanadium Iodide (VI2)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the electronic band structures of bulk and monolayer Vanadium Iodide (VI2) reveals a significant transformation in material properties, transitioning from a correlated insulator in its bulk form to a wide-band-gap semiconductor at the monolayer limit. This guide synthesizes key experimental and computational findings, offering a detailed comparison for researchers in materials science and condensed matter physics.

The emergence of two-dimensional (2D) materials has opened new frontiers in electronics and spintronics. Vanadium Iodide (VI2), a member of the transition metal dihalide family, has garnered considerable interest due to its magnetic properties. Understanding the evolution of its electronic structure from a three-dimensional bulk crystal to a 2D monolayer is crucial for harnessing its potential in next-generation devices.

Quantitative Comparison of Electronic Properties

A stark contrast in the electronic band gap is the most prominent feature distinguishing bulk and monolayer VI2. While experimental and theoretical data for bulk VI2 is less common compared to its tri-iodide counterpart (VI3), computational studies indicate that bulk VI2 is a correlated Mott insulator. In contrast, monolayer VI2 has been shown to be a semiconductor with a significantly larger band gap.

PropertyBulk VI2Monolayer VI2
Band Gap (Eg) ~0.67 eV (estimated from VI3)2.8 eV[1]
Nature of Band Gap Indirect (predicted)-
Magnetic Ordering Ferromagnetic (predicted)120° Antiferromagnetic[1]
Electronic State Correlated InsulatorSemiconductor[1]

Table 1: Comparison of the key electronic and magnetic properties of bulk and monolayer VI2. The band gap for bulk VI2 is an estimate based on the experimentally determined value for the closely related compound VI3, which is also a correlated Mott insulator.

Experimental and Computational Methodologies

The determination of the electronic band structure of materials like VI2 relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols
  • Single Crystal Growth: High-quality single crystals of bulk VI2 are typically synthesized via chemical vapor transport. This method involves the reaction of elemental vanadium and iodine in a sealed and evacuated quartz ampoule subjected to a temperature gradient.

  • Monolayer Synthesis: Monolayer VI2 can be obtained through mechanical exfoliation of bulk crystals, a technique widely used for producing 2D materials. This "Scotch tape" method allows for the isolation of single and few-layer flakes.

  • Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. It measures the kinetic energy and emission angle of photoelectrons emitted from a sample upon irradiation with high-energy photons, providing a map of the electron energy versus momentum.

Computational Protocols
  • First-Principles Calculations (Density Functional Theory - DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For materials with strong electron-electron interactions, such as vanadium halides, standard DFT approximations may not be sufficient.

  • DFT+U: To account for the strong on-site Coulomb repulsion of localized d-electrons in vanadium, the DFT+U method is often employed. This approach adds a Hubbard U term to the DFT Hamiltonian, providing a more accurate description of the electronic properties of correlated insulators. Calculations typically involve the following steps:

    • Structural Optimization: The crystal structures of both bulk and monolayer VI2 are first optimized to find the ground-state atomic positions and lattice parameters.

    • Electronic Structure Calculation: The electronic band structure and density of states are then calculated using the optimized structures. For the DFT+U method, an appropriate value for the Hubbard U parameter is chosen, often guided by experimental data or more advanced theoretical methods.

    • Analysis: The resulting band structure plots are analyzed to determine the band gap energy, the nature of the band gap (direct or indirect), and the orbital contributions to the valence and conduction bands.

Visualization of the Bulk to Monolayer Transition

The transition from a bulk material to a monolayer fundamentally alters the electronic properties due to quantum confinement effects and changes in the crystal symmetry and interlayer interactions.

Bulk_to_Monolayer_VI2 cluster_bulk Bulk VI2 cluster_monolayer Monolayer VI2 Bulk 3D Crystal Lattice (Interlayer van der Waals forces) Bulk_BS Correlated Insulator (Small, Indirect Band Gap) Bulk->Bulk_BS Leads to Monolayer 2D Atomic Layer (Quantum Confinement) Bulk->Monolayer Exfoliation Monolayer_BS Semiconductor (Large, Direct Band Gap - Predicted) Monolayer->Monolayer_BS Results in

Figure 1: Logical workflow illustrating the transition from bulk VI2 to monolayer VI2 and the resulting change in electronic properties.

Concluding Remarks

The electronic band structure of Vanadium Iodide undergoes a dramatic transformation when thinned down from a bulk crystal to a single atomic layer. The material transitions from a correlated insulator with a small band gap to a wide-band-gap semiconductor. This significant change is accompanied by a shift in magnetic ordering from ferromagnetic (predicted for bulk) to 120° antiferromagnetic in the monolayer. These distinct electronic and magnetic properties at different dimensionalities highlight the potential of VI2 for applications in novel electronic and spintronic devices. Further experimental and theoretical investigations, particularly direct comparative studies on both bulk and monolayer VI2 using consistent methodologies, are essential to fully elucidate the intricate physics of this promising material.

References

Validating Curie Temperature in Doped Vanadium Iodide Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to modulate the magnetic properties of two-dimensional (2D) materials is a critical frontier in spintronics and quantum computing. Vanadium triiodide (VI3), a ferromagnetic insulator with a Curie temperature (T_c) of approximately 50 K in its bulk form, has emerged as a promising candidate for these applications. Enhancing its T_c towards room temperature through doping is a key research objective. This guide provides a comparative analysis of theoretical predictions and available experimental data on the Curie temperature in doped vanadium iodide and related systems, offering insights into the validation of theoretical models.

Performance Comparison: Theoretical Predictions vs. Experimental Observations

While extensive theoretical research has explored the impact of various dopants on the Curie temperature of VI3, experimental validation remains limited. The following table summarizes theoretical predictions for 3d transition metal-doped VI3 monolayers and contrasts them with experimental findings for pristine VI3 and the closely related V-doped CrI3 system. This comparison highlights the current state of research and underscores the need for further experimental verification.

SystemDopantTheoretical T_c (K)Experimental T_c (K)Dopant ConcentrationComments
VI3 Monolayer None (Pristine)~46[1]~50 (Bulk)[2]N/AExperimental value for bulk single crystal. Monolayer T_c is expected to be similar or slightly lower.
VI3 Monolayer TiPredicted enhancementNo data availableInterstitial dopingFirst-principles calculations suggest robust magnetism.[3]
VI3 Monolayer VPredicted enhancementNo data availableInterstitial dopingTheoretical studies predict robust magnetism.[3][4]
VI3 Monolayer MnPredicted enhancementNo data availableInterstitial dopingTheoretical studies predict robust magnetism.[3]
VI3 Monolayer NiPredicted enhancementNo data availableInterstitial dopingTheoretical studies predict robust magnetism.[3]
CrI3 Single Crystal VNo significant change~57.9[2]50% (Cr0.5V0.5I3)Experimental data on a related doped triiodide system. Provides a crucial reference for validating theoretical models.[2]
CrI3 Single Crystal MnNot specifiedNot specified6% (Cr0.94Mn0.06I3)Synthesis reported, but specific T_c data not provided in the reference.[2]

Note: The theoretical predictions for doped VI3 are based on first-principles calculations and often do not provide a specific numerical value for the enhanced Curie temperature but rather indicate a tendency for robust or enhanced ferromagnetism. The experimental data for V-doped CrI3 shows that while other magnetic properties like coercivity are significantly altered, the Curie temperature remains similar to the pristine material.[2] This finding suggests that theoretical predictions of T_c enhancement in doped VI3 should be approached with caution and necessitate direct experimental confirmation.

Experimental Protocols

The validation of theoretical predictions hinges on robust experimental methodologies for both the synthesis of high-quality doped crystals and the precise measurement of their magnetic properties.

Synthesis of Doped Vanadium Iodide Systems

A common method for synthesizing pristine and doped transition metal triiodides is chemical vapor transport (CVT) .

Example Protocol for V-doped CrI3 (adapted from Wang et al.): [2]

  • Precursor Preparation: High-purity powders of Chromium (Cr), Vanadium (V), and Iodine (I) are mixed in the desired stoichiometric ratio (e.g., for Cr0.5V0.5I3, a Cr:V:I atomic ratio of 0.5:0.5:3).

  • Ampoule Sealing: The mixture is sealed in an evacuated quartz ampoule.

  • Furnace Gradient: The ampoule is placed in a two-zone tube furnace. For Cr0.5V0.5I3 synthesis, the hot zone is maintained at a higher temperature while the cold zone, where crystal growth occurs, is kept at a lower temperature. Specific temperature profiles are crucial for successful crystal growth.

  • Crystal Growth: The temperature gradient drives the transport of the reactants, leading to the growth of single crystals in the colder zone over a period of several days.

  • Sample Handling: Due to the air-sensitive nature of these materials, all handling of the synthesized crystals should be performed in an inert atmosphere (e.g., a glovebox).

Determination of Curie Temperature

The Curie temperature is typically determined from magnetization measurements as a function of temperature. Two common techniques are Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) Magnetometry .

General Protocol for Magnetic Measurements:

  • Sample Mounting: A small single crystal of the doped material is mounted in a sample holder (e.g., a gelatin capsule or a specialized holder for thin films) with a known orientation relative to the applied magnetic field.

  • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

    • ZFC: The sample is cooled from above the expected T_c to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is slowly increased.

    • FC: The sample is cooled from above the expected T_c in the presence of the same small magnetic field, and the magnetization is measured as the temperature is increased.

  • Data Analysis: The Curie temperature is identified as the temperature at which the ZFC and FC magnetization curves diverge, often corresponding to a sharp change in the slope of the magnetization curve. More precise determination can be made by analyzing the derivative of the magnetization with respect to temperature (dM/dT).

  • Isothermal Magnetization (M-H) Curves: To confirm the ferromagnetic nature of the material below the T_c, magnetization versus applied magnetic field (M-H) measurements are performed at various temperatures. The presence of hysteresis loops below T_c is a hallmark of ferromagnetism.

Visualizing the Workflow and Logical Relationships

To provide a clear overview of the process for validating the Curie temperature in doped VI3 systems, the following diagrams illustrate the key stages and logical connections.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_characterization Magnetic Characterization cluster_analysis Data Analysis and Validation precursors Mix High-Purity Precursors (V, I, Dopant) sealing Seal in Evacuated Quartz Ampoule precursors->sealing cvt Chemical Vapor Transport in Two-Zone Furnace sealing->cvt growth Single Crystal Growth cvt->growth mounting Sample Mounting in Inert Atmosphere growth->mounting measurement ZFC/FC Magnetization vs. Temperature (VSM/SQUID) mounting->measurement mh_curves Isothermal M-H Curve Measurement mounting->mh_curves tc_determination Determine Curie Temperature (T_c) measurement->tc_determination mh_curves->tc_determination comparison Compare with Theoretical Predictions tc_determination->comparison validation Validate/Refine Theoretical Models comparison->validation

Caption: Experimental workflow for synthesis and validation of Curie temperature.

logical_relationship cluster_theory Theoretical Framework cluster_experiment Experimental Verification dft First-Principles Calculations (DFT) mc Monte Carlo Simulations dft->mc prediction Prediction of Magnetic Properties (e.g., T_c) mc->prediction validation Validation prediction->validation informs synthesis Synthesis of Doped VI3 measurement Magnetic Property Measurement synthesis->measurement exp_data Experimental Curie Temperature measurement->exp_data exp_data->validation validates

Caption: Logical relationship between theory and experiment in T_c validation.

References

Unveiling the Properties of Vanadium Dioxide: A Guide to Cross-Verification with Alternative Materials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-verification of Vanadium Dioxide (VO2) properties using a suite of characterization techniques. This guide provides a comparative analysis of VO2 with alternative thermochromic materials, supported by experimental data and detailed methodologies.

The inquiry into "VI2" properties leads to two primary material classes: I-III-VI2 ternary semiconductors and the more commonly researched Vanadium Dioxide (VO2). This guide will focus on Vanadioxin (VO2), a material renowned for its reversible metal-insulator transition (MIT) near room temperature (~68°C or 341 K), a property that makes it a prime candidate for applications in smart windows, sensors, and high-speed optical switches.[1][2] To ensure the reliability and accuracy of its performance, a multi-faceted characterization approach is essential. This guide outlines the key techniques for cross-verifying the structural, optical, and electrical properties of VO2 and presents a comparative analysis with emerging alternatives.

Comparative Analysis of Thermochromic Materials

The performance of VO2 is often benchmarked against other materials that exhibit thermochromic properties. Tungsten-doped VO2 (W-VO2) is a common variant engineered to lower the transition temperature, while materials like Titanium Nitride (TiN) and hydrogels are emerging as viable alternatives. The following tables summarize the key performance metrics for these materials.

Table 1: Comparison of Structural and Thermal Properties

PropertyVanadium Dioxide (VO2)Tungsten-doped VO2 (W-VO2)Titanium Nitride (TiN)Hydrogel-based
Crystal Structure Monoclinic (insulator) to Tetragonal (rutile, metal)[1]Monoclinic to TetragonalFace-Centered CubicAmorphous
Transition Temperature (°C) ~68[1]17 - 65 (dependent on doping concentration)[3]N/A (Plasmonic heating effect)~30 (hydrophilic-to-hydrophobic transition)[4]
Hardness (GPa) 9.43 (insulating phase)[5]Not widely reportedHigh hardness and wear resistanceLow (soft material)
Young's Modulus (GPa) 138.5 (insulating phase)[5]Not widely reportedHigh modulusLow modulus

Table 2: Comparison of Optical and Electrical Properties

PropertyVanadium Dioxide (VO2)Tungsten-doped VO2 (W-VO2)Titanium Nitride (TiN)Hydrogel-based
Luminous Transmittance (Tlum) ~40-60%~47-58% (5 at. % W-doping)[1]Up to 51% (in VO2/TiN composite)[5][6]>60%[4]
Solar Modulation (ΔTsol) ~5-15%~11.4% (0.4 at% W-doping)[1]High (due to plasmonic heating)~35%[4]
Near-IR Switching Efficiency (@2000 nm) ~47.5%~55.0% (5 at. % W-doping)[1]48% (in VO2/TiN composite)[5][6]High (contributes to high solar modulation)
Resistivity Change (orders of magnitude) 3-5Decreases with increasing doping[3]N/AN/A

Experimental Protocols for Key Characterization Techniques

Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for the essential techniques used to characterize VO2 and its alternatives.

X-ray Diffraction (XRD) for Structural Analysis

Objective: To identify the crystal structure and phase of the material, and to determine lattice parameters.

Methodology:

  • Sample Preparation: Ensure the thin film sample is clean and mounted securely on the sample holder.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the generator to 40 kV and 40 mA.

    • Employ a Bragg-Brentano geometry.

  • Data Collection:

    • Scan a 2θ range from 20° to 80°.

    • Use a step size of 0.02° and a scan speed of 2°/minute.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions and intensities with standard diffraction patterns from the JCPDS database for different phases of VO2 (monoclinic and rutile) and other potential vanadium oxides (e.g., V2O5).

    • Use the Scherrer equation to estimate the crystallite size from the peak broadening.

Raman Spectroscopy for Vibrational Mode Analysis

Objective: To probe the vibrational modes of the crystal lattice, which are sensitive to phase transitions and strain.

Methodology:

  • Sample Preparation: Place the sample on the microscope stage.

  • Instrument Setup:

    • Use a confocal Raman microscope with a 532 nm laser excitation source.

    • Set the laser power to a low value (e.g., <1 mW) to avoid laser-induced heating and phase transition.

    • Use a high-resolution grating (e.g., 1800 gr/mm).

  • Data Collection:

    • Acquire spectra at different temperatures, cycling through the phase transition.

    • Collect spectra from 100 cm⁻¹ to 1000 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic Raman peaks for the monoclinic and rutile phases of VO2. Key peaks for the monoclinic phase are typically observed around 195, 224, 310, 390, and 616 cm⁻¹.[7]

    • Monitor the disappearance of the monoclinic peaks and the emergence of the rutile phase peaks as the temperature is increased.

Electrical Resistivity Measurement

Objective: To quantify the change in electrical conductivity across the metal-insulator transition.

Methodology:

  • Sample Preparation: Deposit four-point probe contacts (e.g., gold or aluminum) on the surface of the thin film.

  • Instrument Setup:

    • Use a four-point probe setup connected to a programmable current source and a voltmeter.

    • Place the sample in a temperature-controlled chamber.

  • Data Collection:

    • Apply a constant DC current through the outer two probes and measure the voltage across the inner two probes.

    • Vary the temperature from room temperature to above the transition temperature and back, recording the resistance at each temperature point.

  • Data Analysis:

    • Calculate the sheet resistance (Rs) and resistivity (ρ) at each temperature.

    • Plot the resistivity as a function of temperature to observe the hysteresis loop and determine the transition temperature and the magnitude of the resistivity change.

Optical Transmittance and Reflectance Measurement

Objective: To measure the change in the material's ability to transmit and reflect light, particularly in the visible and near-infrared regions, across the phase transition.

Methodology:

  • Sample Preparation: Mount the thin film sample in a spectrophotometer sample holder equipped with a heating/cooling stage.

  • Instrument Setup:

    • Use a UV-Vis-NIR spectrophotometer.

    • Set the wavelength range from 300 nm to 2500 nm.

  • Data Collection:

    • Measure the transmittance and reflectance spectra at various temperatures below and above the transition temperature.

  • Data Analysis:

    • Plot the transmittance and reflectance as a function of wavelength for both the insulating and metallic states.

    • Calculate the luminous transmittance (Tlum) and solar modulation ability (ΔTsol) using the recorded spectra and the solar spectral irradiance.

Mandatory Visualizations

The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of VO2 and the signaling pathway of its thermally induced phase transition.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Cross-Verification of Properties Synthesis VO2 Thin Film Deposition (e.g., Sputtering, PLD) XRD X-ray Diffraction (XRD) - Crystal Structure - Phase Purity Synthesis->XRD Structural Analysis Raman Raman Spectroscopy - Vibrational Modes - Phase Transition Synthesis->Raman Vibrational Analysis SEM Scanning Electron Microscopy (SEM) - Surface Morphology - Grain Size Synthesis->SEM Morphological Analysis FourPointProbe Four-Point Probe Measurement - Electrical Resistivity - Metal-Insulator Transition Synthesis->FourPointProbe Electrical Properties Spectrophotometry UV-Vis-NIR Spectrophotometry - Optical Transmittance - Solar Modulation Synthesis->Spectrophotometry Optical Properties XRD->Raman Correlate structure with vibrational modes Raman->FourPointProbe Confirm phase transition -temperature AFM Atomic Force Microscopy (AFM) - Surface Roughness SEM->AFM Detailed Surface Topography FourPointProbe->Spectrophotometry Correlate electrical and optical switching

Caption: Experimental workflow for the cross-verification of VO2 properties.

Phase_Transition_Pathway cluster_properties Observable Property Changes Insulating Insulating State (Monoclinic, T < Tt) Intermediate Intermediate State (Coexistence of Phases) Insulating->Intermediate Heating Metallic Metallic State (Rutile, T > Tt) Metallic->Intermediate Cooling Intermediate->Insulating Cooling Intermediate->Metallic Heating Resistivity Drastic Decrease in Electrical Resistivity Intermediate->Resistivity IR_Reflectance Increase in Infrared Reflectance Intermediate->IR_Reflectance Lattice_Change Change in Crystal Lattice Structure Intermediate->Lattice_Change

Caption: Signaling pathway of the thermally induced metal-insulator transition in VO2.

References

Substrate Influence on Vanadium Iodide (VI₂) Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists exploring the frontiers of two-dimensional (2D) magnetic materials, the interaction between a monolayer and its underlying substrate is a critical factor that can dictate its fundamental properties and ultimate device performance. Vanadium iodide (VI₂), a promising candidate for spintronic applications, is no exception. This guide provides a comparative analysis of the effects of different substrates on the electronic, magnetic, and structural properties of VI₂ monolayers. Due to the nascent stage of experimental research on VI₂ heterostructures, this comparison draws upon a combination of experimental data from VI₂ on a metallic substrate and theoretical predictions based on studies of similar 2D materials.

A freestanding VI₂ monolayer is known to be an antiferromagnetic semiconductor.[1][2] Experimental studies on VI₂ grown on Au(111) have provided foundational insights into its intrinsic properties.[1][2] However, the choice of substrate can introduce a range of effects, from strain and doping to proximity-induced magnetic interactions, which can be harnessed to tune the material's characteristics. This guide will focus on the anticipated effects of three classes of substrates: conductive graphene, insulating hexagonal boron nitride (h-BN), and semiconducting transition metal dichalcogenides (TMDs).

Comparative Analysis of Substrate Effects on VI₂ Monolayer Properties

The following table summarizes the expected influence of different substrates on the key properties of a VI₂ monolayer. These predictions are based on the established principles of substrate engineering for 2D materials.[3][4][5][6][7]

PropertyGrapheneHexagonal Boron Nitride (h-BN)Transition Metal Dichalcogenides (TMDs) e.g., MoS₂, WS₂
Interaction Type Weak (van der Waals)Weak (van der Waals)Moderate (van der Waals with potential for stronger orbital hybridization)
Lattice Mismatch Dependent on relative orientation; can induce strain.Small lattice mismatch; generally low strain.Varies depending on the specific TMD; can be used to induce significant strain.
Electronic Properties - Potential for charge transfer, leading to doping of the VI₂ monolayer.- Hybridization between VI₂ and graphene bands may reduce the band gap.- Minimal charge transfer due to insulating nature.- Expected to preserve the intrinsic semiconducting nature of VI₂.- Charge transfer and band alignment at the interface will depend on the specific TMD.- Potential for forming Type-I, II, or III heterojunctions, influencing optoelectronic properties.
Magnetic Properties - Weak interaction is expected to have a minimal direct effect on the magnetic ordering.- Strain induced by the graphene substrate could modulate the magnetic anisotropy.- Expected to preserve the intrinsic antiferromagnetic ordering of the VI₂ monolayer.- Proximity effects could potentially influence the magnetic ordering in VI₂.- Interfacial strain can significantly alter magnetic anisotropy and exchange interactions.
Structural Properties - VI₂ monolayer will conform to the graphene lattice, potentially leading to moiré patterns.- Atomically flat surface of h-BN provides an ideal template for high-quality VI₂ growth.- The quality of the VI₂ monolayer will depend on the surface morphology and defect density of the TMD substrate.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of high-quality VI₂ monolayers and their heterostructures.

Molecular Beam Epitaxy (MBE) of VI₂ on Au(111)

This protocol is based on the successful synthesis of VI₂ monolayers as reported in the literature.[1][2]

  • Substrate Preparation: An Au(111) single crystal is cleaned by cycles of Ar⁺ sputtering and annealing to obtain a clean, reconstructed surface.

  • Growth: High-purity vanadium (V) and iodine (I₂) are co-deposited onto the Au(111) substrate held at a specific temperature. The flux of V and the partial pressure of I₂ are carefully controlled to achieve stoichiometric VI₂ growth.

  • Characterization: The grown VI₂ monolayer is characterized in-situ using techniques such as scanning tunneling microscopy (STM) to assess the atomic structure and morphology, and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition and stoichiometry.

Chemical Vapor Deposition (CVD) for TMD Heterostructures

While not yet reported for VI₂, CVD is a common method for creating heterostructures of other 2D materials.

  • Substrate Preparation: The desired substrate (e.g., SiO₂/Si) is cleaned using a standard solvent cleaning process.

  • First Monolayer Growth: The first 2D material (e.g., MoS₂) is grown on the substrate using appropriate precursors (e.g., MoO₃ and sulfur powder) at elevated temperatures in a tube furnace.

  • Second Monolayer Growth/Transfer: The second monolayer (in this hypothetical case, VI₂) could potentially be grown directly on top of the first layer using a subsequent CVD step with V and I₂ precursors. Alternatively, a mechanically exfoliated or separately grown VI₂ flake could be transferred onto the TMD monolayer using dry or wet transfer techniques.

  • Characterization: The resulting heterostructure is characterized using Raman spectroscopy, photoluminescence spectroscopy, and atomic force microscopy (AFM) to confirm the presence and quality of both layers and to investigate interlayer interactions.

Visualizing Substrate-Monolayer Interactions

The following diagrams, generated using the DOT language, illustrate the conceptual relationships and workflows discussed.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Substrate_Preparation Substrate Preparation Growth Monolayer Growth/Transfer Substrate_Preparation->Growth Structural Structural Analysis (STM, AFM, Raman) Growth->Structural Assess Quality Electronic Electronic Probes (XPS, ARPES) Growth->Electronic Determine Properties Magnetic Magnetic Probes (MOKE, SQUID) Growth->Magnetic Investigate Ordering

A generalized workflow for the synthesis and characterization of 2D material heterostructures.

Substrate_Effects cluster_substrate Substrate Properties cluster_vi2 VI₂ Monolayer Properties Lattice Lattice Mismatch Strain Strain Lattice->Strain induces Conductivity Conductivity Doping Doping Conductivity->Doping enables Surface Surface Chemistry Hybridization Orbital Hybridization Surface->Hybridization influences Magnetic_Order Magnetic Ordering Strain->Magnetic_Order modulates Doping->Magnetic_Order can alter Hybridization->Magnetic_Order can modify

Logical relationships between substrate properties and their effects on a VI₂ monolayer.

References

Safety Operating Guide

Vanadium iodide (VI2) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for the safe handling and disposal of Vanadium (II) Iodide (VI₂) is crucial for maintaining a safe laboratory environment. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to mitigate risks associated with this corrosive and environmentally sensitive compound. Vanadium (II) Iodide is classified as a hazardous substance, necessitating a multi-step disposal process that involves dissolution, oxidation, precipitation, and treatment of the resulting aqueous waste.

Immediate Safety and Handling Precautions

Vanadium (II) Iodide is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or absorbed through the skin and is destructive to the mucous membranes and upper respiratory tract. The compound is sensitive to light, air, and moisture. Therefore, stringent safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

In Case of a Spill: In the event of a spill, avoid creating dust. Carefully sweep the solid material into a designated, labeled, and closed container for hazardous waste. Do not allow the spilled material to enter drains or waterways.

Step-by-Step Disposal Protocol

The following protocol outlines a method for the chemical neutralization and disposal of Vanadium (II) Iodide. This procedure should be carried out by personnel trained in handling hazardous chemicals in a controlled laboratory setting.

Part 1: Dissolution and Oxidation of Vanadium (II) Iodide
  • Dissolution: Carefully weigh the Vanadium (II) Iodide waste. In a chemical fume hood, slowly add the solid VI₂ to a beaker containing deionized water. Vanadium (II) Iodide is soluble in water, and will likely form a purple solution containing the hexaqua vanadium(II) ion, [V(H₂O)₆]²⁺.[1]

  • Oxidation: Vanadium (II) is readily oxidized. Exposing the solution to air will initiate oxidation to Vanadium (III) (green) and subsequently to Vanadium (IV) (blue) in the form of the vanadyl ion (VO²⁺).[2] To ensure complete and faster oxidation to the more stable Vanadium (IV) state, which is suitable for precipitation, slowly add a 3% solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution. The solution will change color, indicating the oxidation of vanadium. Continue adding hydrogen peroxide until the color stabilizes to a blue solution, indicating the presence of the vanadyl ion (VO²⁺). Alternatively, dilute nitric acid can be used as an oxidizing agent.[2][3]

Part 2: Precipitation of Vanadium
  • pH Adjustment: The precipitation of vanadium as an insoluble hydroxide is achieved by carefully adjusting the pH of the solution. While stirring, slowly add a 1M solution of sodium hydroxide (NaOH) dropwise.

  • Precipitation: Continue adding the sodium hydroxide solution until the pH of the solution is between 5.5 and 6.5.[4] This will cause the precipitation of vanadyl hydroxide, VO(OH)₂, a grayish-white solid.[5]

  • Separation: Allow the precipitate to settle. Separate the solid precipitate from the liquid by filtration or decantation.

  • Precipitate Disposal: The collected vanadium hydroxide precipitate should be placed in a sealed, labeled container for hazardous waste and disposed of through a licensed professional waste disposal service.

Part 3: Treatment of Aqueous Iodide Waste

The remaining liquid phase contains dissolved iodide ions, which must be treated before disposal.

  • Neutralization: To the filtrate, slowly add a 10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) while stirring.[6] This will reduce any residual oxidizing agents and neutralize the iodide.

  • Final pH Adjustment: Check the pH of the final solution and adjust it to neutral (pH 6-8) with a dilute acid or base as needed.

  • Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety office for specific guidelines on aqueous waste disposal.

Quantitative Data Summary

ParameterValue/RangePurpose
Oxidizing Agent 3% Hydrogen PeroxideOxidation of V(II) to V(IV)
Precipitation pH 5.5 - 6.5Precipitation of Vanadyl Hydroxide
Neutralizing Agent 10% Sodium Bisulfite or ThiosulfateTreatment of aqueous iodide
Final pH 6 - 8For final aqueous waste disposal

Disposal Workflow Diagram

G cluster_0 Part 1: Dissolution & Oxidation cluster_1 Part 2: Vanadium Precipitation cluster_2 Part 3: Iodide Waste Treatment VI2_solid Vanadium (II) Iodide (Solid Waste) dissolution Dissolve in Water VI2_solid->dissolution oxidation Oxidize with H₂O₂ dissolution->oxidation ph_adjustment Adjust pH to 5.5-6.5 with NaOH oxidation->ph_adjustment Blue Solution (VO²⁺) precipitation Precipitate VO(OH)₂ ph_adjustment->precipitation filtration Filter precipitation->filtration vanadium_waste Vanadium Hydroxide (Solid Hazardous Waste) filtration->vanadium_waste filtrate Aqueous Filtrate (contains Iodide) filtration->filtrate Liquid neutralization Neutralize with Sodium Bisulfite/Thiosulfate filtrate->neutralization final_ph Adjust pH to 6-8 neutralization->final_ph sewer_disposal Dispose to Sewer (with approval) final_ph->sewer_disposal

Caption: A flowchart illustrating the three main stages for the proper disposal of Vanadium (II) Iodide.

References

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